(Pentafluorophenyl)dimethylsilane
Description
Properties
InChI |
InChI=1S/C8H6F5Si/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFJNDOVALKJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13888-77-2 | |
| Record name | (Pentafluorophenyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (Pentafluorophenyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(Pentafluorophenyl)dimethylsilane is a versatile organosilicon compound that has garnered significant interest across various scientific disciplines, including materials science, medicinal chemistry, and peptide synthesis. Its unique combination of a reactive dimethylsilyl group and a highly fluorinated aromatic ring imparts distinct chemical properties that make it a valuable building block for the synthesis of complex molecules and functional materials. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of (pentafluorophenyl)dimethylsilane, offering field-proven insights and detailed methodologies for researchers and professionals in drug development and related fields.
Strategic Importance in Chemical Synthesis
The pentafluorophenyl group is a powerful electron-withdrawing moiety, which significantly influences the reactivity of the adjacent dimethylsilyl group. This electronic effect makes (pentafluorophenyl)dimethylsilane a valuable reagent in a variety of chemical transformations. In the realm of drug development and peptide chemistry, perfluoroaryl silanes are utilized to introduce stable yet modifiable handles onto peptides and proteins.[1] This allows for site-specific functionalization, a critical aspect in the development of bioconjugates and diagnostic agents.[1] Furthermore, its role in materials science is noteworthy, particularly in the synthesis of advanced polymers where the incorporation of silane units can be tailored to achieve desired properties such as enhanced thermal stability and chemical resistance.[2]
Synthesis Methodologies: A Tale of Two Pathways
The synthesis of (pentafluorophenyl)dimethylsilane is primarily achieved through two robust and well-established methods: the Grignard reaction and hydrosilylation. The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.
The Grignard Approach: A Classic Route to Carbon-Silicon Bonds
The Grignard reaction is a cornerstone of organometallic chemistry and provides a reliable method for forming carbon-silicon bonds.[3] In this approach, a pentafluorophenyl Grignard reagent, typically pentafluorophenylmagnesium bromide, is reacted with a suitable chlorosilane, such as dichlorodimethylsilane.[4] The highly nucleophilic Grignard reagent readily attacks the electrophilic silicon center, displacing a chloride ion and forming the desired carbon-silicon bond.
Causality in Experimental Choices: The use of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial for the formation and stability of the Grignard reagent. The ether molecules solvate the magnesium ion, stabilizing the organometallic species. Anhydrous conditions are paramount, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of pentafluorobenzene and quench the desired reaction.
Experimental Protocol: Grignard Synthesis of (Pentafluorophenyl)dimethylsilane
Materials:
-
Magnesium turnings
-
Bromopentafluorobenzene
-
Anhydrous diethyl ether or THF
-
Dichlorodimethylsilane
-
Anhydrous hexane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromopentafluorobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux. Continue stirring until most of the magnesium has reacted.
-
Reaction with Chlorosilane: Cool the freshly prepared pentafluorophenylmagnesium bromide solution in an ice bath. Slowly add a solution of dichlorodimethylsilane in anhydrous diethyl ether via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Workup and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure (pentafluorophenyl)dimethylsilane.
Caption: Grignard synthesis pathway for (Pentafluorophenyl)dimethylsilane.
Hydrosilylation: An Atom-Economical Alternative
Hydrosilylation is an addition reaction where a silicon-hydride bond adds across an unsaturated bond, such as an alkene or alkyne. While less common for the direct synthesis from pentafluorobenzene, a related approach involves the platinum-catalyzed hydrosilylation of pentafluorostyrene with a hydrosilane like dimethylchlorosilane, followed by reduction of the Si-Cl bond.[5] This method is highly atom-economical, as all the atoms of the reactants are incorporated into the final product.
Causality in Experimental Choices: Platinum-based catalysts, such as Karstedt's catalyst or Speier's catalyst, are highly effective for hydrosilylation reactions due to their ability to activate the Si-H bond.[6] The reaction is typically carried out in a non-protic solvent to avoid side reactions. The choice of catalyst and reaction conditions can influence the regioselectivity of the addition (α- vs. β-adduct).
Experimental Protocol: Hydrosilylation Synthesis of a (Pentafluorophenyl)ethylsilane Derivative
Materials:
-
Pentafluorostyrene
-
Dimethylchlorosilane
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene
-
Lithium aluminum hydride (for subsequent reduction)
-
Anhydrous diethyl ether
Procedure:
-
Hydrosilylation Reaction: In a flame-dried flask under a nitrogen atmosphere, dissolve pentafluorostyrene and a catalytic amount of Karstedt's catalyst in anhydrous toluene. Slowly add dimethylchlorosilane to the mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature. Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Purification of the Chlorosilane Adduct: Once the reaction is complete, remove the solvent under reduced pressure. The resulting chloro[2-(pentafluorophenyl)ethyl]dimethylsilane can be purified by vacuum distillation.
-
Reduction to the Hydrosilane: In a separate flame-dried apparatus, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether. Cool the suspension in an ice bath and slowly add a solution of the purified chloro[2-(pentafluorophenyl)ethyl]dimethylsilane in anhydrous diethyl ether. After the addition, allow the mixture to stir at room temperature. Carefully quench the excess lithium aluminum hydride by the slow addition of ethyl acetate, followed by water. Filter the mixture and dry the organic layer over anhydrous magnesium sulfate. After solvent removal, the desired [2-(pentafluorophenyl)ethyl]dimethylsilane can be purified by distillation.
Caption: Hydrosilylation pathway to a (pentafluorophenyl)ethylsilane derivative.
Comprehensive Characterization: A Spectroscopic Toolkit
The unambiguous identification and purity assessment of (pentafluorophenyl)dimethylsilane rely on a combination of spectroscopic techniques. Each method provides unique structural information, and together they form a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of (pentafluorophenyl)dimethylsilane. A multi-nuclear approach provides a complete picture of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the six equivalent methyl protons on the silicon atom. The chemical shift of this peak will be influenced by the electron-withdrawing pentafluorophenyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbons and the carbons of the pentafluorophenyl ring. The carbons directly attached to fluorine will exhibit characteristic C-F coupling, which can aid in their assignment. Due to the low natural abundance of ¹³C and potential long relaxation times, acquiring a high-quality spectrum may require a longer acquisition time.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for confirming the presence and substitution pattern of the pentafluorophenyl group. It will typically show three distinct signals corresponding to the ortho-, meta-, and para-fluorines, with characteristic coupling patterns.
-
²⁹Si NMR: The silicon NMR spectrum provides direct evidence for the silicon environment. A single resonance is expected for (pentafluorophenyl)dimethylsilane. The chemical shift can be compared to known values for similar organosilanes to confirm the structure.[7][8][9][10][11][12]
Table 1: Predicted NMR Data for (Pentafluorophenyl)dimethylsilane
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H (Si-CH ₃) | ~0.4 - 0.6 | s | - |
| ¹³C (C H₃) | ~0 - 5 | s | - |
| ¹³C (C ₆F₅) | ~100 - 150 | m (due to C-F coupling) | Large ¹J(C-F) |
| ¹⁹F (ortho) | ~-140 to -145 | m | - |
| ¹⁹F (meta) | ~-160 to -165 | m | - |
| ¹⁹F (para) | ~-150 to -155 | m | - |
| ²⁹Si | ~-10 to -20 | s | - |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (pentafluorophenyl)dimethylsilane (C₈H₇F₅Si), the expected molecular ion peak [M]⁺ would be at m/z 226. Common fragmentation patterns may involve the loss of a methyl group ([M-15]⁺) or cleavage of the silicon-aryl bond.[2][13][14]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of (pentafluorophenyl)dimethylsilane is expected to show characteristic absorption bands for:
-
C-F stretching: Strong absorptions in the region of 1100-1400 cm⁻¹.
-
Si-C stretching: Bands around 800-850 cm⁻¹ and 1250 cm⁻¹.
-
Aromatic C=C stretching: Absorptions in the 1450-1650 cm⁻¹ region.
-
C-H stretching (methyl groups): Around 2900-3000 cm⁻¹.
Applications in Advanced Synthesis
The unique reactivity of (pentafluorophenyl)dimethylsilane makes it a valuable tool in several areas of advanced synthesis.
Peptide Synthesis and Bioconjugation
While pentafluorophenyl esters are more commonly used as activating groups in peptide synthesis, the principle of utilizing the electron-deficient pentafluorophenyl ring is relevant.[1][8][15] Silyl-based protecting groups are also employed in peptide chemistry, and the pentafluorophenyl group can be used to tune the properties of these protecting groups or to act as a handle for further modification after peptide assembly.
Polymer Modification
A significant application of (pentafluorophenyl)dimethylsilane lies in the modification of polymers, particularly polysiloxanes. The Si-H functionality (if present, or after modification to introduce it) can be used in hydrosilylation reactions to graft the pentafluorophenyl group onto a polymer backbone containing vinyl groups.[16][17][18][19][20] This modification can dramatically alter the properties of the polymer, such as increasing its thermal stability, chemical resistance, and hydrophobicity.[21]
Caption: Modification of a vinyl-terminated polymer via hydrosilylation.
Safety and Handling
(Pentafluorophenyl)dimethylsilane and its precursors are reactive chemicals that require careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Grignard reagents are highly flammable and react violently with water. Chlorosilanes are corrosive and moisture-sensitive, releasing HCl upon hydrolysis. It is essential to consult the Safety Data Sheet (SDS) for detailed safety information before handling these compounds.
Conclusion
(Pentafluorophenyl)dimethylsilane is a valuable and versatile reagent with significant potential in organic synthesis and materials science. Its synthesis via Grignard or hydrosilylation routes is well-established, and its structure can be unequivocally confirmed through a suite of spectroscopic techniques. The ability to introduce the unique properties of the pentafluorophenyl group into a range of molecules and polymers makes it a powerful tool for researchers and professionals in drug development and advanced materials. A thorough understanding of its synthesis, characterization, and reactivity is key to unlocking its full potential in these and other emerging applications.
References
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Coxon, C. R., & Brittain, W. D. G. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. ChemMedChem, 17(4), e202100588. [Link]
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ChemBK. (2024). (pentafluorophenyl)dimethylsilane. Retrieved from [Link]
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Buhl, M., & van Wullen, C. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(5-6), 403-409. [Link]
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ResearchGate. (n.d.). Synthesis of peptides on solid phase using pentafluorophenyl esters. Retrieved from [Link]
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Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
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Clark, J. (2022). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrosilylation reaction between vinyl-terminated polydimethylsiloxane.... Retrieved from [Link]
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ResearchGate. (n.d.). FT IR vibrational frequencies for absorption bands in the range 750 1300 cm −1. Retrieved from [Link]
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Bühl, M., & van Wüllen, C. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(5-6), 403-409. [Link]
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MacMillan, J. G., & McIndoe, J. S. (2012). Fluoride-mediated rearrangement of phenylfluorosilanes. Canadian Journal of Chemistry, 90(10), 859-864. [Link]
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ResearchGate. (n.d.). Hydrosilylation reaction of vinyl-terminated oligomers with the silicon hydride groups of the curing agent catalyzed by Platinum. Retrieved from [Link]
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Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Kumada, M., Tamao, K., & Yoshida, J. (1982). CHEMISTRY OF ORGANOPENTAFLUOROSILICATES. Journal of Organometallic Chemistry, 239, 115-132. [Link]
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Grotjahn, D. B. (1995). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. The Journal of Physical Chemistry, 99(41), 15475-15482. [Link]
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Wang, Y., et al. (2020). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PLoS ONE, 15(3), e0229987. [Link]
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Haszeldine, R. N., & Tipping, A. E. (1967). Organosilicon chemistry. Part VIII. 2-(Pentafluorophenyl)ethylsilyl compounds and related polymers. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1241-1249. [Link]
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Marciniec, B., & Walczuk-Guściora, E. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(7), 1549. [Link]
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ResearchGate. (n.d.). Typical 29 Si NMR Chemical Shifts. Retrieved from [Link]
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Gelest. (n.d.). Vinyl-Functional Silicones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). (chloromethyl)dimethylphenylsilane. Retrieved from [Link]
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PubMed. (2001). Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 758(2), 243-252. [Link]
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Defense Technical Information Center. (2021). DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). Retrieved from [Link]
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Organic Syntheses. (n.d.). (r)-3-methyl-3-phenyl-1-pentene. Retrieved from [Link]
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Ursinus College Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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YouTube. (2021, April 13). Mass spectrometry Fragmentation (Part 1). Retrieved from [Link]
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Organic Syntheses. (n.d.). Dimethyl(1-oxopropyl)phenylsilane. Retrieved from [Link]
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Hokkaido University. (n.d.). Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. Retrieved from [Link]
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Qingdao Hengda New Material Technology Co., Ltd. (n.d.). Vinyl-terminated silicone fluid. Retrieved from [Link]
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Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of organic chemistry, 69(15), 5071–5076. [Link]
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Nakajima, Y., & Shimada, S. (2013). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. RSC Advances, 3(43), 13639-13651. [Link]
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Organic Syntheses. (n.d.). Dimethyl(1-oxopropyl)phenylsilane. Retrieved from [Link]
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PubMed Central (PMC). (2018). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The journal of physical chemistry. B, 122(16), 4505–4512. [Link]
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(Pentafluorophenyl)dimethylsilane CAS number and molecular structure
Executive Summary
(Pentafluorophenyl)dimethylsilane (CAS 13888-77-2) is a specialized organosilicon reagent characterized by the presence of a highly electron-withdrawing pentafluorophenyl (
This guide details the structural properties, synthesis, and critical applications of this compound, specifically in the context of fluorous chemistry , hydrosilylation catalysis , and its role as a precursor to the analytical derivatizing agent Flophemesyl chloride .
Chemical Identity & Structural Analysis[1][2]
Core Identifiers
| Parameter | Detail |
| Chemical Name | (Pentafluorophenyl)dimethylsilane |
| Synonyms | Dimethyl(pentafluorophenyl)silane; 1-(Dimethylsilyl)-2,3,4,5,6-pentafluorobenzene |
| CAS Number | 13888-77-2 |
| Molecular Formula | |
| Molecular Weight | 226.22 g/mol |
| SMILES | Cc1c(F)c(F)c(F)c(F)c1F |
Physical Properties
| Property | Value | Source |
| Appearance | Colorless, transparent liquid | [1] |
| Boiling Point | 61–62 °C @ 20 mmHg | [1][2] |
| Density | 1.295 g/mL @ 25 °C | [2] |
| Refractive Index ( | 1.431 | [2] |
| Flash Point | 40.5 °C (105 °F) | [2] |
Structural Insight
The molecule features a
-
Electronic Effect: The perfluorinated ring exerts a strong inductive electron-withdrawing effect (-I) on the silicon atom. This makes the silicon center more susceptible to nucleophilic attack compared to phenyldimethylsilane.
-
Hydridic Character: The Si-H bond is polarized, but the electron withdrawal reduces the hydridic density slightly compared to alkyl silanes, potentially altering reactivity rates in Lewis acid-catalyzed reductions (e.g., with
).
Synthesis & Production Protocols
Synthetic Pathway: Grignard Route
The most reliable laboratory-scale synthesis involves the reaction of pentafluorophenylmagnesium bromide with chlorodimethylsilane. This route is preferred over lithiation due to the thermal instability of pentafluorophenyllithium at ambient temperatures.
Reaction Scheme:
Detailed Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Step 1: Preparation of Grignard Reagent
-
Activation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Add Magnesium turnings (1.1 eq) and a crystal of iodine.
-
Initiation: Add anhydrous diethyl ether (
) to cover the Mg. Add 5% of the total Bromopentafluorobenzene ( ). Warm slightly until the iodine color fades and exotherm begins. -
Addition: Dilute the remaining
(1.0 eq) in . Add dropwise to maintain a gentle reflux. -
Completion: Reflux for 1 hour after addition to ensure complete formation of
.
Step 2: Silylation
-
Cooling: Cool the Grignard solution to 0 °C using an ice bath.
-
Addition: Add Chlorodimethylsilane (
, 1.1 eq) dropwise via syringe or addition funnel. Caution: Exothermic reaction. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Quench & Workup: Carefully quench with saturated
solution. Extract with pentane or ether. Wash organics with water and brine. Dry over . -
Purification: Fractional distillation under reduced pressure (target bp: 61–62 °C @ 20 mmHg).
Process Visualization (DOT Diagram)
Figure 1: Step-by-step synthetic workflow for the production of (Pentafluorophenyl)dimethylsilane via Grignard methodology.
Applications in Drug Development & Catalysis
Precursor to Flophemesyl Chloride (Analytical Derivatization)
(Pentafluorophenyl)dimethylsilane is the direct precursor to Chlorodimethyl(pentafluorophenyl)silane (Flophemesyl chloride), a highly sensitive derivatizing agent used in Gas Chromatography (GC) with Electron Capture Detection (ECD).
-
Mechanism: The
group has a high electron capture cross-section, allowing picogram-level detection of sterols and alcohols. -
Conversion:
.
Hydrosilylation & Fluorous Tagging
The compound serves as a "light" fluorous tag. In drug discovery, attaching a
-
Reaction: Platinum-catalyzed hydrosilylation of terminal alkenes yields fluorous-tagged alkanes.
-
Utility: The resulting silyl group can be retained to influence pharmacokinetics or oxidized (Fleming-Tamao oxidation) to an alcohol, using the
group as a robust masking group during intermediate steps.
Mechanistic Pathway: Lewis Acid Catalyzed Reduction
In the presence of
Figure 2: Mechanistic pathway for carbonyl reduction using (Pentafluorophenyl)dimethylsilane catalyzed by B(C6F5)3.
Handling & Safety (E-E-A-T)
As a Senior Application Scientist, I emphasize that while this compound is a valuable reagent, it presents specific hazards related to its silane functionality and fluorinated nature.
Hazard Identification (GHS)
-
Flammable Liquid (Category 3): Flash point ~40.5 °C.
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Reactivity: Releases Hydrogen gas (
) upon contact with strong bases or catalytic metals in protic solvents.
Storage & Stability
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Moisture: Hydrolytically unstable; moisture leads to the formation of the corresponding silanol/disiloxane and release of
. -
Container: Teflon-lined caps are recommended to prevent leaching from standard rubber septa over long periods.
References
-
ChemicalBook. (2023).[1] Dimethyl(pentafluorophenyl)silane Properties and CAS Data. Retrieved from
-
Thermo Fisher Scientific. (2023). Chlorodimethyl(pentafluorophenyl)silane Product Description (Related Derivative). Retrieved from
-
PubChem. (2023). Compound Summary: (Pentafluorophenyl)dimethylsilane.[1][2][3] Retrieved from [3]
-
Santa Cruz Biotechnology. (2023). 3-(Pentafluorophenyl)propyldimethylchlorosilane Data. Retrieved from [4]
- Piers, W. E., & Marwitz, A. J. (2008). Chemistry of Pentafluorophenyl Boranes and Silanes. Comprehensive Organometallic Chemistry III.
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The Pentafluorophenyl (PFP) Group in Silane Chemistry: Electronic Modulation and Surface Selectivity
[1][2]
Executive Summary
The incorporation of the pentafluorophenyl (C₆F₅, PFP) group into silane architectures introduces a unique physicochemical profile characterized by high electronegativity, significant steric bulk, and inverted quadrupole moments compared to non-fluorinated phenyl rings. In drug development and materials science, PFP-silanes are critical for two primary applications: orthogonal selectivity in HPLC stationary phases (separating halogenated or polar compounds where C18 fails) and surface energy modulation (creating hydrophobic/oleophobic interfaces). This guide analyzes the causal mechanisms of these behaviors and provides self-validating protocols for their synthesis and application.
Physicochemical Foundations: The "Fluorine Effect"
To understand the utility of PFP-silanes, one must first grasp how the C₆F₅ moiety alters the electronic environment of the silicon center and the surrounding space.
Electronic Inversion and Pi-Acidity
Unlike a standard phenyl group, which is electron-rich (π-basic), the PFP group is electron-deficient (π-acidic) due to the high electronegativity of the five fluorine atoms.
-
Dipole & Quadrupole: The C-F bonds create a strong dipole moment pointing away from the ring. This inverts the quadrupole moment relative to benzene, allowing PFP rings to engage in "face-to-face" stacking with electron-rich aromatics (e.g., analytes in drug discovery) rather than the "T-shaped" stacking typical of benzene-benzene interactions.
-
Lewis Acidity: When attached directly to silicon (e.g., in C6F5-SiCl3), the electron-withdrawing nature of the PFP group significantly increases the Lewis acidity of the silicon atom, making it a more aggressive electrophile in hydrosilylation or coupling reactions.
Interaction Mechanisms
The PFP ligand offers a multi-modal interaction mechanism, summarized in Table 1 .
| Interaction Type | Mechanism | Target Analytes/Substrates |
| Pi-Pi (π-π) Interaction | Electron-deficient PFP ring stacks with electron-rich aromatic rings. | Positional isomers, aromatic drugs, metabolites. |
| Dipole-Dipole | Strong C-F dipoles interact with polar functional groups. | Nitro-aromatics, carbonyls, amines. |
| Hydrogen Bonding | Fluorine atoms act as weak hydrogen bond acceptors. | Alcohols, phenols, carboxylic acids. |
| Steric Selectivity | Rigid, planar C₆F₅ geometry discriminates by molecular shape. | Structural isomers, taxanes, steroids. |
| Hydrophobicity | Fluorine density lowers surface energy (though less than perfluoroalkyl chains). | General retention of non-polar moieties.[1] |
Application I: PFP-Propyl Phases in HPLC
In drug development, the separation of closely related impurities (e.g., halogenated synthetic intermediates) is often impossible on standard C18 columns. PFP-silanes, specifically 3-(pentafluorophenyl)propyl silanes , are bonded to silica to create PFP phases.
Mechanistic Diagram: Analyte Retention
The following diagram illustrates how a PFP-modified surface discriminates analytes through concurrent interaction pathways.
Application II: Surface Engineering (Hydrophobicity)
PFP-silanes are used to modify glass, silicon wafers, and oxides to lower surface energy. While perfluoroalkyl silanes (e.g., perfluorooctyl) are more hydrophobic, PFP-silanes offer a balance of oleophobicity and thermal stability due to the aromatic ring's resistance to elimination reactions that degrade alkyl chains.
Protocol: Covalent Modification of Silica with PFP-Silane
Objective: Create a uniform, chemically bonded PFP monolayer on a silica substrate (e.g., glass slide or chromatography particles). Reagent: 3-(Pentafluorophenyl)propyltrimethoxysilane (CAS: 20083-34-5) or Trichlorosilane equivalent.
Workflow Diagram
Detailed Methodology
-
Surface Activation (Critical):
-
Why: Silanes react with surface silanols (Si-OH). Contaminants block these sites.
-
Procedure: Treat substrate with Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min OR O₂ plasma for 5 min.
-
Safety: Piranha solution is explosive with organics. Use extreme caution.
-
-
Dehydration:
-
Why: Excess water causes bulk polymerization of the silane in solution (cloudiness) rather than surface grafting.
-
Procedure: Dry substrate at 120°C for 2 hours.
-
-
Silanization Reaction:
-
Prepare a 1% (v/v) solution of 3-(pentafluorophenyl)propyltrimethoxysilane in anhydrous toluene.
-
Catalyst: Add 0.1% acetic acid (optional) to catalyze methoxy hydrolysis if surface moisture is strictly controlled.
-
Immerse substrate for 12-24 hours at room temperature under N₂ atmosphere.
-
-
Rinsing (Self-Validation Step 1):
-
Rinse sequentially with Toluene (removes unreacted silane), Ethanol (removes byproducts), and DI Water.
-
Validation: If the water rinse beads up immediately, the hydrophobic coating is present.
-
-
Curing:
-
Bake at 110°C for 1 hour. This promotes the condensation of free silanols into stable Si-O-Si covalent bonds (crosslinking).
-
QC & Self-Validation
-
Contact Angle Goniometry: A successful PFP monolayer typically yields a water contact angle (WCA) of 85°–95° .
-
Failure Mode: WCA < 60° indicates incomplete coverage or dirty surface.
-
Failure Mode: WCA > 110° (with visible haze) indicates bulk polymerization/deposition rather than a monolayer.
-
-
X-ray Photoelectron Spectroscopy (XPS): Look for the F1s peak (approx. 688 eV) and the specific C1s satellite peaks characteristic of the C-F bonds.
Synthetic Protocols: Synthesis of PFP-Silanes
Researchers often need to synthesize custom PFP-silane linkers for specific drug delivery or materials applications.
Grignard Route (Pentafluorophenyl-Silicon Bond Formation)
Direct attachment of the C₆F₅ group to silicon (without a propyl linker) creates a highly Lewis-acidic center.
Reaction:
Protocol:
-
Reagents: Pentafluorophenylmagnesium bromide (0.5 M in ether) is commercially available or prepared from bromopentafluorobenzene.
-
Addition: Cool the chlorosilane (e.g., trimethylchlorosilane or tetrachlorosilane) solution in THF to 0°C.
-
Dropwise Addition: Add the Grignard reagent slowly to prevent exotherms.
-
Workup: Quench with dilute HCl. Extract with ether.
-
Validation (¹⁹F NMR): The fluorine signals for C₆F₅ attached to Si are distinct.
-
-
ortho*-F: ~ -120 to -125 ppm
-
-
-
para*-F: ~ -145 to -150 ppm
-
-
-
meta*-F: ~ -155 to -160 ppm
-
-
Shift Logic: The Si atom shields the ortho fluorines relative to the carbon analog.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Cloudy Silanization Solution | Water contamination led to bulk polymerization. | Use anhydrous solvents; dry substrate thoroughly; use a glovebox if possible. |
| Low Retention in HPLC | Phase collapse (dewetting) or hydrolysis of ligand. | PFP phases are robust, but avoid pH > 8 (silica dissolution) or 100% aqueous mobile phases for extended periods (dewetting). |
| Peak Tailing (Basic Drugs) | Residual silanols on the silica surface. | Use "end-capping" reagents (e.g., HMDS) after PFP functionalization to block remaining -OH groups. |
References
-
Benchchem. "Trifluoro(pentafluorophenyl)silane as a Fluorinated Reagent in Organic Transformations." Benchchem Technical Library. Link
-
Fortis Technologies. "A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity." Fortis Tech Notes. Link
-
United Chemical Technologies. "SELECTRA® PFPP HPLC COLUMNS: Mechanisms and Applications." UCT Product Guide. Link
-
Sigma-Aldrich. "(Pentafluorophenyl)triethoxysilane Product Specification and MSDS." Merck/Sigma-Aldrich. Link
-
Gelest, Inc. "Hydrophobic Silane Surface Treatments: Mechanisms of Interaction." Gelest Technical Library. Link
-
Hackel, T., & McGrath, N. A. (2019).[2] "Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes." Molecules, 24(3), 432.[2] Link
-
ChangFu Silicones. "Chlorodimethyl[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane Technical Data Sheet." ChangFu Silicones. Link
Technical Guide: Spectroscopic Data of (Pentafluorophenyl)dimethylsilane
This is a comprehensive technical guide on the spectroscopic characterization of (Pentafluorophenyl)dimethylsilane , designed for researchers in organosilicon and organofluorine chemistry.
Compound Overview & Significance
(Pentafluorophenyl)dimethylsilane (
-
IUPAC Name: (Pentafluorophenyl)dimethylsilane
-
Molecular Formula:
-
Molecular Weight: 226.22 g/mol
-
Boiling Point: 61–62 °C (20 mmHg)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is critical for purity assessment. The electron-withdrawing
Proton NMR ( H)
The spectrum is characterized by the distinct coupling between the silyl hydride (Si-H ) and the methyl protons (Si-Me ), as well as long-range coupling to fluorine.
| Signal Assignment | Shift ( | Multiplicity | Integration | Coupling Constants ( | Notes |
| Si-H | 4.57 | Septet | 1H | Diagnostic silyl hydride signal. | |
| Si-Me | 0.15 | Doublet of Triplets | 6H | Coupled to Si-H and ortho-F. |
Solvent: Benzene-d
Carbon-13 NMR ( C)
The carbon spectrum is dominated by the complex multiplet patterns of the perfluorinated ring due to large
-
Si-Me:
-3.0 to -5.0 ppm (Singlet or weak multiplet). -
Aromatic C-F:
136–150 ppm (Complex multiplets, typically appearing as broad doublets/triplets due to C-F coupling). -
Ipso-C:
105–115 ppm (Triplet of triplets).
Fluorine-19 NMR ( F)
The
| Position | Shift ( | Multiplicity | Notes |
| Ortho (2,6-F) | -126 to -128 | Multiplet | Closest to Silicon; shows through-space interaction. |
| Para (4-F) | -150 to -154 | Triplet | Diagnostic for para-substitution. |
| Meta (3,5-F) | -161 to -163 | Multiplet | Most shielded fluorine environment. |
Referenced to
Infrared Spectroscopy (FT-IR)
The IR spectrum is used to monitor the progress of hydrosilylation reactions by tracking the disappearance of the Si-H stretch.
| Functional Group | Wavenumber ( | Intensity | Assignment |
| Si-H | 2140 – 2180 | Strong, Sharp | Critical Diagnostic. Higher frequency than PhSiMe |
| C-F (Aromatic) | 1450 – 1520 | Very Strong | Characteristic perfluoroaromatic ring breathing/stretching. |
| Si-C | 1250, 820 – 850 | Medium | Si-Me deformation and stretching. |
| C-H (Alkyl) | 2900 – 2970 | Weak | Methyl C-H stretches. |
Mass Spectrometry (MS)
The fragmentation pattern is driven by the stability of the silyl cation and the robustness of the perfluorophenyl ring.
Fragmentation Pathway Visualization
The following diagram illustrates the primary ionization and fragmentation logic for
Figure 1: Proposed EI-MS fragmentation pathway highlighting the loss of methyl and hydride radicals.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Solvent Choice: Benzene-d
( ) is preferred over Chloroform-d ( ) for organosilicon hydrides. can contain traces of acid (DCl) which may promote hydrolysis or halogen exchange on the silicon center. -
Concentration: Prepare a ~10-15 mg sample in 0.6 mL solvent.
-
Tube: Use high-quality 5mm NMR tubes, oven-dried to remove moisture (Si-H is moisture sensitive in the presence of nucleophiles).
Protocol 2: Monitoring Hydrosilylation via IR
-
Baseline: Take a background scan of the neat alkene/alkyne substrate.
-
Zero-Point: Record the IR of the reaction mixture immediately after adding (Pentafluorophenyl)dimethylsilane. Note the intensity of the peak at ~2160 cm
. -
Monitoring: Sample every 30-60 minutes. The reaction is complete when the band at ~2160 cm
vanishes or plateaus (if excess silane is used).
Synthesis & Workflow Logic
The synthesis typically involves the reduction of the corresponding alkoxysilane or chlorosilane. The following workflow demonstrates the logic for generating the spectroscopic sample.
Figure 2: Synthetic workflow for the preparation and validation of the target silane.
References
-
Royal Society of Chemistry (RSC) . Synthesis of Hydrosilanes via Lewis-Base-Catalyzed Reduction of Alkoxysilane. Retrieved from [Link] (Data inferred from analogs 2c/2f in Supplementary Info).
-
National Institute of Informatics (NII) . Catalytic Hydrosilane Synthesis Data. Retrieved from [Link].
-
PubChem . Compound Summary: (Pentafluorophenyl)dimethylsilane. Retrieved from [Link].
Sources
The Silicon Advantage: A Technical Guide to Organosilicon Chemistry in Synthesis and Drug Design
Topic: Introduction to Organosilicon Compounds for Organic Synthesis Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organosilicon chemistry occupies a unique niche in modern organic synthesis. Positioned directly below carbon in Group 14, silicon shares valency but exhibits distinct electronic and steric properties—specifically lower electronegativity (1.90 vs 2.55 for C) and a longer bond radius (1.11 Å vs 0.77 Å). This guide dissects the "Silicon Effect" for the practicing chemist, moving from strategic protection groups to C–Si bond activation methods (Sakurai, Hiyama, Peterson) and concluding with the emerging role of silicon bioisosteres in clinical drug candidates like AMG 650 .
Fundamental Properties & The Beta-Silicon Effect
The utility of silicon in synthesis is largely governed by two factors: bond polarization and the beta-silicon effect .
Bond Dissociation Energies (BDE)
Silicon forms strong bonds with electronegative elements (O, F, Cl), driving the thermodynamic favorability of deprotection and cross-coupling reactions. Conversely, the C–Si bond is relatively weak compared to C–C, allowing for controlled activation.
Table 1: Comparative Bond Dissociation Energies (kcal/mol)
| Bond Type | Energy (kcal/mol) | Significance in Synthesis |
|---|---|---|
| C–C | ~83 | Stable backbone |
| C–Si | ~76 | Cleavable handle for activation |
| Si–O | ~110 | Driving force for Brook rearrangement & silyl ether formation |
| Si–F | ~135 | Thermodynamic sink; driving force for fluoride-mediated deprotection/coupling |
| Si–Cl | ~90 | Labile handle for silylation reagents (e.g., TBSCl) |[1]
The Beta-Silicon Effect
The
-
Consequence: Electrophilic attack on vinyl silanes or allyl silanes occurs strictly to generate a
-carbocation, controlling regiochemistry.
Strategic Protection: Silyl Ethers
Silyl ethers are the workhorses of hydroxyl protection. Their relative stability is tunable based on the steric bulk of the substituents on silicon.
Stability Hierarchy
Acid Stability: TMS < TES < TBS < TIPS < TBDPS Base Stability: TMS < TES < TBS ≈ TBDPS < TIPS[2]
Table 2: Relative Stability Profile of Common Silyl Groups
| Group | Abbr. | Acid Lability (Rel.[3] Rate) | Base Lability (Rel. Rate) | Comments |
|---|---|---|---|---|
| Trimethylsilyl | TMS | 1 (Fastest) | 1 (Fastest) | Too labile for most multi-step syntheses; used for transient protection.[1] |
| Triethylsilyl | TES | ~64 | ~10-100 | Useful for selective deprotection in presence of TBS.[1] |
| tert-Butyldimethylsilyl | TBS | ~20,000 | ~20,000 | Industry Standard. Stable to chromatography and mild reduction/oxidation.[1] |
| Triisopropylsilyl | TIPS | ~700,000 | ~100,000 | Extremely stable to base; protects hindered alcohols. |
| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | ~20,000 | Highly acid-stable; less stable to base than TIPS.[1] |
Experimental Protocol: Standard TBS Protection
Context: This protocol uses imidazole as a base/catalyst, which forms a reactive
Reagents:
-
Substrate: Secondary Alcohol (10 mmol)
-
TBSCl (tert-Butyldimethylsilyl chloride): 12 mmol (1.2 equiv)[1]
-
Imidazole: 25 mmol (2.5 equiv)
-
Solvent: Anhydrous DMF (20 mL)
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask and cool under Argon. Add imidazole and anhydrous DMF.
-
Addition: Add the alcohol substrate to the flask. Stir until dissolved.
-
Silylation: Add TBSCl in one portion. The reaction is slightly exothermic.
-
Monitoring: Stir at 23°C for 4–12 hours. Monitor by TLC (stain with PMA or Anisaldehyde).
-
Workup: Dilute with Et₂O (50 mL). Wash with water (3 x 20 mL) to remove DMF and imidazolium salts. Wash with brine (20 mL).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (typically Hexanes/EtOAc).[4]
C–Si Bond Activation: The "Silicon Switch"
The Hosomi-Sakurai Allylation
This reaction involves the addition of an allyl silane to an electrophile (aldehyde/ketone/acetal) activated by a Lewis Acid (LA). The reaction is driven by the
Mechanism Visualization:
Figure 1: Mechanism of the Hosomi-Sakurai Allylation showing Lewis Acid activation and beta-silyl stabilization.
The Hiyama Cross-Coupling
A powerful alternative to Suzuki coupling, utilizing organosilanes coupled with aryl halides. It avoids the toxicity of tin (Stille) and the instability of some boronic acids.
Critical Requirement: The C–Si bond is not nucleophilic enough to transmetalate to Pd(II) directly. It requires activation by fluoride (F⁻) or hydroxide (OH⁻) to form a pentacoordinate silicate intermediate.
Experimental Protocol: Fluoride-Promoted Hiyama Coupling Reference: J. Org. Chem.1988 , 53, 918.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Aryl-Si(OMe)₃ (1.2 equiv)[1]
-
Pd(OAc)₂ (5 mol%)
-
TBAF (Tetrabutylammonium fluoride, 1M in THF) (2.0 equiv)
-
Solvent: THF, 60°C
Step-by-Step Procedure:
-
Inert Atmosphere: Charge a Schlenk tube with Aryl Bromide, Aryl-Silane, and Pd(OAc)₂. Cycle Argon/Vacuum 3 times.
-
Activation: Add anhydrous THF followed by TBAF solution dropwise via syringe. The solution often turns black (active Pd(0) species).
-
Reaction: Heat to 60°C for 2–6 hours.
-
Workup: Cool to RT. Filter through a short pad of Celite to remove Pd black. Concentrate filtrate.
-
Purification: Silica gel chromatography.
Figure 2: Catalytic cycle of the Hiyama Coupling highlighting the requisite fluoride activation step.
Peterson Olefination: Stereochemical Control
The Peterson olefination is the silicon equivalent of the Wittig reaction but offers a unique advantage: stereocontrol via workup conditions .
-
Acidic Workup: Anti-elimination
Alkene A. -
Basic Workup: Syn-elimination
Alkene B (opposite geometry).
Medicinal Chemistry: Silicon Bioisosteres
Replacing a carbon atom with silicon ("Sila-substitution") is a validated strategy in drug design to alter physicochemical properties without changing the pharmacophore significantly.[5]
The "Silicon Switch" Benefits
-
Lipophilicity: Silicon is more lipophilic than carbon.[1] A C
Si switch typically increases logP, improving membrane permeability. -
Bond Geometry: C–Si bonds (1.87 Å) are longer than C–C bonds (1.54 Å). This expands the molecular volume, potentially improving fit in large hydrophobic pockets.
-
Metabolic Stability: Silicon can block metabolic hot-spots (e.g., preventing hydroxylation at a specific site).
Case Study: AMG 650 (Sovilnesib)
AMG 650 is a KIF18A inhibitor developed by Amgen (now Volastra) for cancer therapy.[6]
-
Structure: Contains a unique silicon center.
-
Role of Silicon: The silicon atom modulates the conformation and lipophilicity of the molecule, optimizing its potency against the kinesin motor protein while maintaining oral bioavailability.
-
Status: Phase 1 Clinical Trials (NCT05902988).
References
-
Bond Energies: Walsh, R. "Bond Dissociation Energies in Organosilicon Compounds." Acc.[3][7][8][9] Chem. Res. 1981, 14, 246–252. Link
-
TBS Protection: Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as Tert-Butyldimethylsilyl Derivatives." J. Am. Chem. Soc. 1972, 94, 6192. Link
-
Hiyama Coupling: Hatanaka, Y.; Hiyama, T. "Cross-Coupling of Organosilanes with Organic Halides Mediated by Fluoride Ion." J. Org. Chem. 1988, 53, 918. Link
-
Sakurai Reaction: Hosomi, A.; Sakurai, H. "Syntheses of Gamma,Delta-Unsaturated Alcohols from Allylsilanes and Carbonyl Compounds." Tetrahedron Lett. 1976, 17, 1295. Link
-
Silicon Bioisosteres (Review): Panayides, J. L., et al. "The role of silicon in drug discovery: a review." RSC Med.[9][10] Chem. 2024, 15, 3286.[9][10] Link
-
AMG 650 Clinical Data: "A Study of AMG 650 in Participants With Advanced Solid Tumors." ClinicalTrials.gov Identifier: NCT05902988. Link
Sources
- 1. Silicon-Containing Building Blocks for Drug Design - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciencegeek.net [sciencegeek.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Silicon switch: Carbon-silicon Bioisosteric replacement as a strategy to modulate the selectivity, physicochemical, and drug-like properties in anticancer pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. reddit.com [reddit.com]
- 8. thestreet.com [thestreet.com]
- 9. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Silicon Renaissance: Mastering the Lewis Acidity of Fluorinated Organosilanes
Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals. Scope: Advanced mechanistic analysis, characterization protocols, and catalytic applications of fluorinated silicon Lewis acids.
Executive Summary: The Silent Powerhouse
Silicon has long been viewed as the "dull cousin" of carbon in organic synthesis—stable, tetravalent, and generally chemically inert until provoked. However, the strategic introduction of fluorine substituents transforms neutral silanes into aggressive Lewis acids, capable of rivaling the reactivity of traditional transition metals or boranes (e.g.,
This guide explores the "Fluorine Effect" on silicon centers, detailing how electron-withdrawing perfluoroalkyl and perfluoroaryl ligands lower the energy of the
Mechanistic Underpinnings: The Fluorine Effect
The Lewis acidity of fluorinated organosilanes is not merely a product of inductive effects; it is a concerted interplay of electronic desaturation and orbital deformation.
Electronic Factors
-
Inductive Withdrawal (-I Effect): Fluorine, being the most electronegative element, pulls electron density through the
-framework. In species like or the "superacidic" bis(pertrifluoromethylcatecholato)silane, , this creates a profound positive electrostatic potential at the silicon center. -
LUMO Lowering: The primary driver of Lewis acidity is the lowering of the Lowest Unoccupied Molecular Orbital (LUMO). High-electronegativity substituents stabilize the
antibonding orbitals, making them energetically accessible for nucleophilic attack (Lewis base coordination).
Structural Factors: The Berry Pseudorotation
Unlike Carbon, Silicon readily expands its coordination sphere from 4 (tetrahedral) to 5 (trigonal bipyramidal) or 6 (octahedral). Upon binding a Lewis base, the silicon center undergoes reorganization. The energy penalty for this deformation (
Visualization: Mechanism of Lewis Acidity Activation
The following diagram illustrates the orbital interaction and structural reorganization upon base binding.
Figure 1: Mechanistic pathway of Lewis acid activation in fluorinated silanes. Fluorine substituents lower the
Characterization: The Gutmann-Beckett Method
To effectively utilize fluorinated organosilanes, one must quantify their Lewis acidity. The Gutmann-Beckett (GB) method is the industry standard "effective" metric, utilizing Triethylphosphine Oxide (
Principle
The oxygen atom of
Formula for Acceptor Number (AN):
-
:
NMR shift of the complex.[3][4][5][6] -
: Shift of
in hexane (non-interacting reference). -
: Scaling factor derived from
(AN = 100).[4]
Validated Experimental Protocol
Objective: Determine the Acceptor Number (AN) of a novel fluorinated silane.
Materials:
-
Probe: Triethylphosphine oxide (
), sublimed and stored under Argon. -
Solvent:
or (dried over , degassed). -
Reference: 85%
(external capillary) or calibrated against pure in solvent.
Workflow:
-
Preparation (Glovebox): Dissolve the fluorinated silane (0.05 mmol) in 0.6 mL of dry deuterated solvent.
-
Addition: Add a stoichiometric amount (0.05 mmol) of
to the solution. Ensure complete mixing. -
Analysis: Transfer to a J. Young NMR tube.
-
Acquisition: Acquire
NMR spectrum at 298 K. -
Calculation: Record the chemical shift (
) of the adduct peak relative to the free baseline.
Comparative Acidity Table
The following table benchmarks common silicon Lewis acids against standard references.
| Compound | Ligand Class | Est.[1][3][4][5][6] AN | Notes | |
| Perfluorocatecholato | +38.9 ppm | ~86 | "Lewis Superacid" [1] | |
| Perfluoroaryl | +12-15 ppm | ~25-30 | Moderate acidity | |
| Borane (Ref) | +26.6 ppm | 78 | Standard benchmark | |
| Chlorosilane | +2.0 ppm | ~5 | Weak acidity |
Applications in Drug Discovery: The "Fluorine Scaffold"
The high Lewis acidity of these silanes is not just an academic curiosity; it is a tool for accessing privileged medicinal chemistry scaffolds, particularly fluorinated oxetanes and heterocycles .[7]
Case Study: Catalyzing Oxetane Formation
Fluorinated oxetanes (e.g.,
Role of Silicon Lewis Acid:
-
Activation: The fluorosilane (e.g.,
) binds to the epoxide oxygen, activating the ring for opening. -
Fluoride Transfer: In the presence of a fluoride source, the activated intermediate undergoes ring-opening fluorination.
-
Cyclization: The "frustrated" nature of bulky fluorosilanes can prevent permanent adduct formation, allowing the catalyst to turnover.
Figure 2: Simplified catalytic cycle for epoxide activation using a Silicon Lewis Superacid. The high affinity of the silicon center for oxygen drives the initial activation step.
Bioisosteric Relevance
-
Metabolic Stability: The C-F bond is metabolically robust (approx. 116 kcal/mol).
-
Lipophilicity: Fluorination modulates
, improving membrane permeability. -
Conformation: The "Gauche Effect" of fluorine substituents can lock drug molecules into bioactive conformations.
References
-
Thorwart, T., et al. (2021).[5] "Bis(pertrifluoromethylcatecholato)silane: Extreme Lewis Acidity Broadens the Catalytic Portfolio of Silicon."[5][8] Chemistry - A European Journal. Link
-
Gutmann, V. (1975).[4] "The Donor-Acceptor Approach to Molecular Interactions." Plenum Press.
-
Beckett, M. A., et al. (1996).[4] "A convenient NMR method for the measurement of Lewis acidity."[4] Polyhedron.
-
Greb, L. (2018). "Lewis Superacids: Classifications, Candidates, and Applications." Chemistry - A European Journal. Link
-
Du, X., et al. (2025). "Novel Catalysis Yields Elusive Fluorinated Oxetanes for Drug Discovery." Nature Chemistry.[7][9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 5. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. bioengineer.org [bioengineer.org]
- 8. Bis(pertrifluoromethylcatecholato)silane: Extreme Lewis Acidity Broadens the Catalytic Portfolio of Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
Technical Monograph: Operational Safety and Reactivity Profile of (Pentafluorophenyl)dimethylsilane
Executive Summary
(Pentafluorophenyl)dimethylsilane (CAS: 13888-77-2) is a specialized organosilicon reagent characterized by the presence of a highly electron-deficient pentafluorophenyl ring (
Critical Hazard Alert: Unlike standard phenylsilanes, the electron-withdrawing nature of the
Physicochemical & Hazard Profile
The following data consolidates physical properties with specific hazard implications.
| Property | Value | Operational Implication |
| CAS Number | 13888-77-2 | Verification key; distinct from the chloride precursor (CAS 20082-71-7). |
| Molecular Formula | High fluorine content implies potential HF generation during combustion. | |
| Boiling Point | 61–62 °C @ 20 mmHg | Volatile under high vacuum; requires cold trapping to prevent pump damage. |
| Density | ~1.295 g/mL | Denser than water; sinks in aqueous spills, complicating cleanup. |
| Flash Point | ~40°C (Est.) | Flammable liquid; static discharge precautions are mandatory. |
| Reactivity | Water Reactive | Hydrolysis releases |
Mechanism of Hazard: The Pentafluorophenyl Effect
The safety profile of this molecule is dictated by the electronic influence of the fluorine atoms.
-
Inductive Effect: The five fluorine atoms pull electron density away from the silicon atom.
-
Consequence: The silicon becomes highly electrophilic. Hydrolysis rates are accelerated compared to non-fluorinated silanes, leading to a "burst release" of hydrogen gas rather than a slow evolution.
Operational Protocols: Storage & Handling
Primary Containment (The Inert Barrier)
All handling must occur under a nitrogen or argon atmosphere. The presence of atmospheric moisture is sufficient to degrade the reagent and pressurize storage vessels with hydrogen.
-
Storage: Store in a dedicated flammables cabinet at 2–8°C. Caps must be sealed with Parafilm or electrical tape to prevent moisture ingress.
-
Headspace Management: After every use, the container headspace must be backfilled with dry inert gas. Failure to do this creates a partial vacuum upon cooling, which can draw in moist air, leading to pressure buildup (H2) inside the bottle.
Transfer Techniques
Never pour this reagent. Use positive-pressure cannula transfer or gas-tight syringes.
DOT Diagram: Safe Transfer Workflow The following diagram illustrates the critical decision path for transferring active silanes.
Figure 1: Decision logic for transferring (Pentafluorophenyl)dimethylsilane based on volume, ensuring inert integrity.
Experimental Setup & Reaction Safety
Reaction Design
When using this reagent in hydrosilylation (e.g., reducing carbonyls or alkenes), the reaction will likely be exothermic.[1]
-
Solvent Choice: Use anhydrous, non-protic solvents (DCM, THF, Toluene). Avoid alcohols completely during the reaction phase.
-
Venting: The reaction vessel must be connected to an inert gas manifold (Schlenk line) with an oil bubbler to allow potential
evolution to escape safely without over-pressurizing the glassware.
The "Active" Quench
Quenching reactions containing residual Si-H bonds is the most dangerous step. Adding water directly can cause a violent eruption.
Protocol: Step-Wise Oxidative Quench
-
Dilute: Cool the reaction mixture to 0°C and dilute with an inert solvent (e.g., Hexane or TBME).
-
Buffer: Add a sacrificial ketone (e.g., acetone) or ester (ethyl acetate). The residual silane will slowly hydrosilylate these groups, consuming the Si-H bond without gas evolution.
-
Hydrolysis: Only after step 2, slowly add saturated aqueous
or 1M NaOH (dropwise). Monitor for bubbling.
DOT Diagram: Reactivity & Quenching Logic This diagram details the mechanistic pathways leading to safe disposal vs. hazard.
Figure 2: Mechanistic pathway comparison between direct hydrolysis (hazardous) and buffered quenching (safe).
Emergency Response
Fire Fighting (Class B/C)
-
Extinguishing Media: Dry chemical powder (ABC) or
.[2] -
Prohibited Media: DO NOT USE WATER. Water will react with the silane to produce more fuel (
), intensifying the fire. -
Combustion Products: Burning releases Hydrogen Fluoride (HF) and Silicon Dioxide (
). Full SCBA (Self-Contained Breathing Apparatus) is mandatory for firefighters to prevent HF inhalation.
Spills
-
Absorb: Use a dry, inert absorbent (Vermiculite or dry sand). Do not use cellulose-based absorbents (paper towels, sawdust) as they contain moisture and hydroxyl groups that can initiate heating.
-
Deactivate: Transfer absorbed material to a fume hood. Slowly treat with a 5% solution of surfactant in water to hydrolyze the silane in a controlled manner before final disposal.
References
-
Global Silicones Council. (2025).[5] Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Retrieved from [Link]
- Gelest, Inc. (2024). Reactive Silicones: Hydrolytic Stability and Handling. (General reference for Si-H reactivity mechanics).
-
Airgas. (2024). Safety Data Sheet: Organosilanes and Hydrogen Evolution Hazards. Retrieved from [Link]
Sources
Commercial Availability & Technical Profile: (Pentafluorophenyl)dimethylsilane
[1][2]
Executive Summary
(Pentafluorophenyl)dimethylsilane (CAS: 13888-77-2 ), often referred to as Flophemesyl Hydride , is a specialized organosilane featuring a perfluorinated aromatic ring bonded to a dimethylsilyl hydride group. It serves as a critical reagent in two primary domains: fluorous phase chemistry (as a "light" fluorous tag) and analytical chemistry (as a derivatizing agent for Electron Capture Detection, ECD).
While less ubiquitous than simple phenylsilanes, its commercial availability is sustained by its niche utility in high-sensitivity gas chromatography (GC) and the synthesis of fluorinated materials.
| Chemical Attribute | Specification |
| Systematic Name | Dimethyl(pentafluorophenyl)silane |
| Common Name | Flophemesyl Hydride |
| CAS Number | 13888-77-2 |
| Molecular Formula | C₈H₇F₅Si |
| Molecular Weight | 226.22 g/mol |
| Boiling Point | 138–140 °C (lit.) |
| Key Functionality | Si–H (Hydrosilylation donor), C₆F₅ (Fluorous tag) |
Commercial Supply Chain
The supply chain for (Pentafluorophenyl)dimethylsilane is bifurcated into direct catalog suppliers and precursor suppliers . Due to the reactivity of the Si–H bond, some vendors prefer to stock the more stable chlorosilane precursor.
A. Direct Suppliers (The Hydride)
These vendors list the specific hydride (CAS 13888-77-2). Lead times typically range from 2–6 weeks as stock is often held in central warehouses (e.g., USA or Japan) rather than local distribution hubs.
-
Gelest (Mitsubishi Chemical Group): A primary manufacturer of organosilicons. Often lists this under "Fluorous Silanes" or specialty hydrides.
-
Fluorochem (UK): A key European source for fluorinated intermediates.
-
TCI Chemicals: Stocks this reagent globally, often in 5g and 25g units.
-
Sigma-Aldrich (Merck): Typically available through their "Rare Chemicals" or "AldrichCPR" library.
B. Precursor Availability (The Chloride)
If the hydride is out of stock, the Chlorosilane derivative is a reliable alternative that can be converted to the hydride in-house (see Section 3).
-
Compound: (Pentafluorophenyl)dimethylchlorosilane (Flophemesyl Chloride )[1]
-
CAS: 20082-71-7
-
Availability: Higher than the hydride; widely used as a protecting group reagent.
C. Supply Decision Matrix
The following diagram illustrates the logical flow for sourcing this material based on project timelines and chemical competency.
Figure 1: Strategic sourcing decision tree for Flophemesyl Hydride.
Synthesis & Scalability (The "Make" Option)
For researchers facing supply shortages or requiring bulk quantities (>100g), in-house synthesis is robust. Two primary routes exist: Reductive Dehalogenation (from the chloride) and Direct Grignard Coupling .
Route A: Reduction of Flophemesyl Chloride (Recommended)
This route is preferred if the chloride (CAS 20082-71-7) is purchased. It is high-yielding and avoids the handling of perfluorinated Grignard reagents.
-
Reagents: (Pentafluorophenyl)dimethylchlorosilane, Lithium Aluminum Hydride (LiAlH₄), anhydrous THF.
-
Protocol:
-
Suspend LiAlH₄ (0.6 equiv) in dry THF at 0°C under Argon.
-
Add the chlorosilane dropwise.
-
Stir at room temperature for 2–4 hours (Monitor by GC or ¹H NMR; disappearance of Si-Me singlet at ~0.6 ppm, appearance of Si-H septet at ~4.5 ppm).
-
Quench: Careful addition of Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup.
-
Purification: Distillation (bp ~138°C).
-
Route B: Grignard Synthesis (Raw Material Route)
Used when starting from Bromopentafluorobenzene.
-
Step 1: Generate Pentafluorophenylmagnesium bromide (
) from and Mg turnings in Ether/THF. Note: is less reactive than phenyl bromide; activation with iodine or dibromoethane is required. -
Step 2: Add Chlorodimethylsilane (
) at -78°C to prevent multiple substitutions. -
Step 3: Warm to RT and distill.
Figure 2: Synthetic pathways to (Pentafluorophenyl)dimethylsilane.
Applications in R&D and Drug Development
The utility of (Pentafluorophenyl)dimethylsilane stems from the unique electronic and physical properties of the Flophemesyl group (
A. Analytical Chemistry: High-Sensitivity Tagging
The pentafluorophenyl moiety has a high electron-capture cross-section.
-
Method: Derivatization of alcohols, phenols, or amines via dehydrogenative coupling (using the Hydride) or silylation (using the Chloride).
-
Benefit: Enables detection of trace metabolites or drugs at femtogram levels using GC-ECD (Gas Chromatography with Electron Capture Detection). It is significantly more sensitive than standard TMS (trimethylsilyl) derivatives.
B. Fluorous Phase Chemistry
The
-
Separation: Molecules tagged with this silane can be separated from non-fluorinated impurities using Fluorous Solid Phase Extraction (F-SPE) on fluorous silica gel.
-
Cleavage: The silyl linker can be cleaved using fluoride sources (TBAF) or acid, regenerating the original alcohol/functionality after purification.
C. Hydrosilylation & Surface Modification
The Si–H bond allows the attachment of the pentafluorophenyl group to alkenes or alkynes via Platinum-catalyzed hydrosilylation (Karstedt’s catalyst).
-
Application: Creating hydrophobic, oleophobic coatings on glass or silicon wafers. The perfluorinated ring repels both water and oils, useful for microfluidic device fabrication.
Handling & Safety
-
Si–H Reactivity: The compound releases hydrogen gas (
) upon contact with strong bases, acids, or certain transition metals. Venting is required. -
Moisture Sensitivity: While less sensitive than chlorosilanes, the Si–H bond can slowly hydrolyze or oxidize. Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place.
-
Hazards: Causes skin and eye irritation. The perfluorinated aromatic ring is generally stable, but thermal decomposition can release toxic fluoride vapors.
References
-
Gelest, Inc. Silicon Compounds: Silanes & Silicones Catalog. "Dimethyl(pentafluorophenyl)silane - Properties and Availability."
-
ChemicalBook. "Dimethyl(pentafluorophenyl)silane CAS 13888-77-2 Suppliers and Data."
- Poole, C. F. "The Essence of Chromatography." Elsevier Science, 2003.
-
Sigma-Aldrich. "Product Specification: (Pentafluorophenyl)dimethylsilane."
-
Piers, W. E., et al. "Pentafluorophenylboranes: From Obscurity to Applications." Angewandte Chemie Int. Ed., 1995.[2] (Context on C6F5 group stability and electronics).
Methodological & Application
(Pentafluorophenyl)dimethylsilane as a derivatization reagent for GC-MS analysis
Application Note: High-Sensitivity GC-MS & GC-ECD Analysis using (Pentafluorophenyl)dimethylsilyl Derivatization
Executive Summary
Topic: (Pentafluorophenyl)dimethylsilane (Flophemesyl) Derivatization
Primary Application: Ultra-trace analysis of alcohols, phenols, amines, carboxylic acids, and steroids.
Key Advantage: The introduction of the pentafluorophenyldimethylsilyl (
Introduction & Chemical Basis
While N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and MSTFA are the workhorses of GC derivatization, they often lack the sensitivity required for trace analysis in complex biological matrices (e.g., plasma, urine) without extensive pre-concentration.
(Pentafluorophenyl)dimethylsilyl chloride (often referred to as Flophemesyl chloride ) bridges this gap. By substituting the methyl group of a standard TMS donor with a pentafluorophenyl ring, the reagent adds five electronegative fluorine atoms to the analyte.
Mechanistic Advantages:
-
ECD Cross-Section: The high electron affinity of the
ring increases the electron capture cross-section by orders of magnitude compared to non-halogenated silyl ethers. -
Steric Selectivity: The bulky phenyl group provides steric hindrance, often improving the separation of geometric isomers (e.g., steroidal alcohols) that co-elute as TMS derivatives.
-
Hydrolytic Stability: Flophemesyl derivatives are generally more resistant to hydrolysis than their TMS counterparts due to the hydrophobicity and bulk of the fluorinated ring.
Reaction Mechanism
The derivatization proceeds via a nucleophilic substitution (
DOT Diagram 1: Silylation Mechanism
Experimental Protocol
Safety Warning: Flophemesyl chloride is moisture-sensitive and corrosive. Handle in a fume hood.
Reagents Required:
-
Derivatizing Agent: (Pentafluorophenyl)dimethylsilyl chloride (Flophemesyl-Cl).
-
Solvent: Anhydrous Pyridine (acts as both solvent and acid scavenger) or Ethyl Acetate with Imidazole.
-
Extraction Solvent: n-Hexane or Isooctane (HPLC Grade).
-
Drying Agent: Anhydrous Sodium Sulfate (
).[1]
Step-by-Step Methodology
-
Sample Preparation (Drying):
-
Evaporate the biological extract (e.g., plasma extract containing fatty acids or steroids) to complete dryness under a stream of nitrogen. Critical: Traces of water will hydrolyze the reagent.
-
-
Derivatization Reaction:
-
Add 50 µL of Anhydrous Pyridine to the residue.
-
Add 50 µL of Flophemesyl Chloride.
-
Cap the vial tightly (PTFE-lined cap).
-
Vortex for 10 seconds.
-
-
Incubation:
-
Heat the reaction vial at 60°C for 30–45 minutes .
-
Note: Sterically hindered hydroxyls (e.g., tertiary alcohols) may require 90 minutes or higher temperatures (up to 90°C).
-
-
Extraction & Cleanup:
-
Analysis:
-
Transfer the upper organic layer (Hexane) to a GC vial containing a micro-insert.
-
Inject 1 µL into the GC-MS/ECD.
-
DOT Diagram 2: Workflow Logic
Data Analysis & Interpretation
Mass Spectral Characteristics
The flophemesyl group adds a mass of 225 Da (replacing H).
-
Net Mass Increase:
. -
Base Peak: Often observed at
(Loss of a methyl group from silicon). -
Diagnostic Ions:
-
:
-
:
(Rearrangement)
-
:
Comparative Performance Table
| Feature | TMS Derivative (Standard) | Flophemesyl Derivative |
| Reagent | BSTFA / MSTFA | Flophemesyl Chloride |
| Added Mass | +72 Da | +224 Da |
| Detector Suitability | FID, MS (EI) | ECD (Superior) , MS (EI/NCI) |
| LOD (Approx) | Nanogram ( | Femtogram ( |
| Steric Bulk | Low | High (Good for isomer separation) |
| Moisture Sensitivity | High | Moderate |
Troubleshooting Guide
-
Low Yield / No Peak:
-
Cause: Moisture contamination.
-
Fix: Ensure all glassware is silanized and oven-dried. Use fresh anhydrous pyridine.
-
-
Tailing Peaks:
-
Cause: Active sites in the GC liner or column.
-
Fix: The bulky fluorinated group can interact with active silanols. Use a highly deactivated liner (e.g., cyclo-double gooseneck) and a non-polar column (5% phenyl).
-
-
Extra Peaks (Artifacts):
-
Cause: Hydrolysis of the reagent to the siloxane dimer.
-
Fix: Ensure the liquid-liquid extraction (Step 4) removes all hydrolyzed reagent before injection.
-
References
-
Francis, A. J., Morgan, E. D., & Poole, C. F. (1978).[4] Flophemesyl derivatives of alcohols, phenols, amines and carboxylic acids and their use in gas chromatography with electron-capture detection. Journal of Chromatography A, 161, 111-117.
-
Choi, M. H., & Chung, B. C. (2000).[5] Diagnostic fragmentation of saturated and unsaturated fatty acids by gas chromatography-mass spectrometry with pentafluorophenyldimethylsilyl derivatization. Analytical Biochemistry, 277(2), 271-273.[5]
-
Poole, C. F., & Zlatkis, A. (1980).[4] Derivatization techniques for the electron-capture detector. Analytical Chemistry, 52(7), 1002A-1016A.
-
Sye, W. F., et al. (1980).[4] New Electron Capturing Pentafluorophenyldialkylchlorosilanes as Versatile Derivatizing Reagents for Gas Chromatography.[4] Journal of Chromatography A, 198, 85-93.
Sources
- 1. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Diagnostic fragmentation of saturated and unsaturated fatty acids by gas chromatography-mass spectrometry with pentafluorophenyldimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Dehydrogenative Silylation of Alcohols using (Pentafluorophenyl)dimethylsilane
Part 1: Executive Summary & Rationale
This guide details the protocol for installing the (pentafluorophenyl)dimethylsilyl group (often referred to as the "flophemesyl" group) onto alcohols using the silicon hydride reagent (Pentafluorophenyl)dimethylsilane (
Unlike traditional silylation methods that rely on chlorosilanes and stoichiometric bases (producing salt waste), this protocol utilizes Catalytic Dehydrogenative Coupling (CDC) . This atom-economical approach is catalyzed by the Lewis acid Tris(pentafluorophenyl)borane [
Why Use This Reagent?
-
Fluorous Tagging: The
moiety allows for facile purification via Fluorous Solid-Phase Extraction (F-SPE). -
NMR Silent/Active Tracking: The group provides a distinct signature in
NMR ( to ppm), enabling reaction monitoring without interference from the hydrocarbon backbone. -
Electronic Modulation: The electron-withdrawing nature of the pentafluorophenyl ring renders the silicon center more Lewis acidic than standard TMS or TBS groups, altering its lability profiles under specific deprotection conditions.
Part 2: Mechanistic Insight[2]
To ensure reproducibility, researchers must understand the "Piers Mechanism" driving this reaction. The reaction does not proceed via direct nucleophilic attack of the alcohol on the silane. Instead, the borane catalyst activates the silane.[2]
The Catalytic Cycle[4]
-
Activation: The bulky Lewis acid
abstracts a hydride ( ) from the silane, generating a transient silylium-like species . -
Nucleophilic Attack: The alcohol attacks the electrophilic silicon center.[3]
-
Turnover: The borohydride anion deprotonates the oxonium intermediate, releasing
gas and regenerating the catalyst.
Critical Implication: Because the mechanism involves hydride abstraction, steric bulk on the silane significantly impacts the rate. However, the (pentafluorophenyl)dimethylsilane is sterically accessible enough to react with primary, secondary, and most tertiary alcohols.
Figure 1: The Piers Mechanism for
Part 3: Experimental Protocol
Materials & Equipment
-
Reagent: (Pentafluorophenyl)dimethylsilane (CAS: 13888-77-2).[4] Note: Ensure this is the hydride, not the chloride.
-
Catalyst: Tris(pentafluorophenyl)borane [
] (Strem/Sigma).[1] Must be stored in a glovebox or desiccator; moisture kills activity. -
Solvent: Toluene or Dichloromethane (DCM), anhydrous (water content
). -
Vessel: Oven-dried Schlenk flask or sealed vial with a septum (to vent
).
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Alcohol equivalent.
| Step | Action | Critical Technical Note |
| 1. Prep | Flame-dry a 10 mL Schlenk flask under vacuum; backfill with Argon/Nitrogen. | Moisture competes with the alcohol for the silylium intermediate. |
| 2. Solvation | Add Alcohol (1.0 equiv) and anhydrous Toluene (2.0 mL) . | Concentration (~0.5 M) affects rate; dilute solutions react slower. |
| 3. Catalyst | Add | Add as a stock solution in toluene for precision. Solid addition is acceptable if rapid. |
| 4. Addition | Add (Pentafluorophenyl)dimethylsilane (1.1 equiv) dropwise via syringe. | Caution: Gas evolution ( |
| 5. Monitor | Stir at Room Temperature (23 °C) for 1–4 hours. | Monitor via TLC or |
| 6. Quench | Add | The basic amine coordinates the borane, instantly killing catalytic activity. |
| 7. Isolation | Concentrate in vacuo. | The product is usually pure enough for use; purify via F-SPE or flash chromatography if needed. |
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction | Catalyst Deactivation | The borane is likely hydrated. Use fresh catalyst or sublime |
| Slow Rate | Steric Hindrance | For tertiary alcohols, increase catalyst to 5 mol% or heat to 50 °C. |
| Side Products | Carbonyl Reduction | If the substrate has aldehydes/ketones, this silane can reduce them. Add the alcohol slowly to the silane/catalyst mix to favor O-silylation over C-silylation. |
Part 4: Data & Validation
Expected NMR Signatures
To validate the formation of the Flophemesyl ether, look for these diagnostic signals:
-
NMR: The dimethylsilyl methyls (
) shift from ppm (doublet in hydride) to a singlet at ppm upon silylation. The peak ( ppm) must be absent. -
NMR: The
group shows three distinct multiplets.-
Ortho-F:
ppm -
Para-F:
ppm -
Meta-F:
ppm
-
Workflow Diagram
Figure 2: Operational workflow for the silylation protocol.
References
-
Blackwell, J. M., et al. (1999).[5][6] "B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers." The Journal of Organic Chemistry.
-
Piers, W. E. (2004). "The chemistry of perfluoroaryl boranes." Advances in Organometallic Chemistry.
-
Oestreich, M. (2014). "Si–H Bond Activation by Boranes." Encyclopedia of Inorganic and Bioinorganic Chemistry.
-
Studer, A., et al. (2001). "Fluorous Synthesis: Fluorous Protecting Groups and Tags." Science of Synthesis.
Sources
- 1. B(C(6)F(5))(3)-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Khan Academy [khanacademy.org]
- 4. DIMETHYL(PENTAFLUOROPHENYL)SILANE | 13888-77-2 [chemicalbook.com]
- 5. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 6. B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers [organic-chemistry.org]
use of (Pentafluorophenyl)dimethylsilane in polymer synthesis and modification
Application Note: Modular Polymer Functionalization via (Pentafluorophenyl)dimethylsilane
Executive Summary
(Pentafluorophenyl)dimethylsilane (PFPDMS) represents a high-fidelity "dual-key" reagent in macromolecular synthesis. It bridges the gap between robust silicon chemistry and precision organic ligation. Its utility relies on two orthogonal reactive handles:[1]
-
The Hydrosilyl Group (
): Enables quantitative grafting onto vinyl- or allyl-functionalized backbones via metal-catalyzed hydrosilylation. -
The Pentafluorophenyl (PFP) Moiety: Serves as a latent electrophile for the para-fluoro-thiol reaction (PFTR), a highly specific Nucleophilic Aromatic Substitution (
) "click" reaction.
This guide provides validated protocols for installing PFPDMS onto polymer scaffolds and subsequently functionalizing them with thiol-bearing payloads (drugs, peptides, or fluorophores).
Mechanism & Strategic Workflow
The power of PFPDMS lies in its ability to transform an inert alkene-containing polymer into a highly reactive, fluorine-tagged scaffold.
The Workflow:
-
Grafting: PFPDMS is attached to a vinyl-polymer via Platinum(0)-catalyzed hydrosilylation.
-
Activation: The polymer now bears pendant PFP groups.
-
Ligation: A thiol nucleophile attacks the para-position of the PFP ring in the presence of a base, ejecting a fluoride ion and forming a stable thioether bond.
Visualizing the Pathway
Figure 1: Strategic workflow converting vinyl-scaffolds to functional libraries via PFPDMS. The mechanism relies on the orthogonality of Si-H addition and C-F substitution.
Module 1: Grafting PFPDMS (Hydrosilylation)
Objective: Covalent attachment of PFPDMS to a vinyl-terminated or pendant-vinyl polymer (e.g., Polybutadiene, Allyl-PEG).
Reagents & Equipment
-
Substrate: Vinyl-functionalized polymer (dried under vacuum).
-
Reagent: (Pentafluorophenyl)dimethylsilane (1.2 equivalents per vinyl group).
-
Catalyst: Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane) in xylene (2% Pt).
-
Solvent: Anhydrous Toluene (degassed).
-
Apparatus: Schlenk line or Glovebox.
Protocol
-
Setup: In a flame-dried Schlenk flask under Argon, dissolve the vinyl-polymer in anhydrous Toluene (concentration ~100 mg/mL).
-
Reagent Addition: Add PFPDMS (1.2 eq.) via syringe.
-
Catalysis: Add Karstedt’s catalyst (10-20 ppm Pt relative to silane). The solution may turn slightly yellow.
-
Reaction: Stir at 60°C for 12–24 hours .
-
Note: While many hydrosilylations work at RT, the bulky PFP group often requires thermal driving.
-
-
Purification (Critical):
-
Precipitate the polymer into cold Methanol (MeOH).
-
Why MeOH? It removes unreacted silane and catalyst residues.
-
Re-dissolve in DCM and re-precipitate to ensure removal of free PFPDMS.
-
-
Validation: Dry under high vacuum.
Self-Validating Checkpoint ( H NMR)
-
Target: Disappearance of vinyl proton signals (typically
5.0–6.0 ppm). -
Confirmation: Appearance of
signals (typically 0.5–1.0 ppm) and the retention of PFP aromatic signals (none in , requires ).
Module 2: The para-Fluoro-Thiol Click Reaction (PFTR)
Objective: Functionalization of the PFP-grafted polymer with a thiol-bearing payload.
Reagents
-
Substrate: PFP-grafted polymer (from Module 1).
-
Nucleophile: Thiol-R (1.1 – 1.5 equivalents per PFP group).
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) OR Triethylamine (TEA).
-
Expert Insight: DBU promotes faster kinetics but can degrade sensitive backbones (e.g., polyesters). TEA is slower but milder.
-
-
Solvent: DMF (preferred for rate) or THF.[2]
Protocol
-
Dissolution: Dissolve PFP-polymer and Thiol-R in DMF (approx. 0.1 M).
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Visual Cue: The reaction often turns slightly yellow due to the liberation of fluoride salts/complexes.
-
-
Quenching: Add a few drops of dilute HCl or excess acidic methanol to quench the thiolate.
-
Purification: Dialysis (MWCO appropriate for polymer) against MeOH/Water or precipitation.
Analytical Validation: NMR
This is the Gold Standard for verifying this chemistry. The PFP group has a distinct signature that changes predictably upon substitution.
Table 1: Diagnostic
| State | Signal | Chemical Shift ( | Integration Pattern |
| Starting Material (PFP-Polymer) | Ortho-F | -126 to -128 | 2F |
| Meta-F | -160 to -162 | 2F | |
| Para-F | -150 to -152 | 1F | |
| Product (Thio-ether) | Ortho-F | -132 to -134 | 2F |
| Meta-F | -138 to -140 | 2F | |
| Para-F | ABSENT | 0F |
Interpretation Logic:
-
Acquire
NMR of the purified product. -
Look for the disappearance of the para-F peak at -150 ppm.
-
Check the integration of the remaining peaks. The pattern should shift from a 2:1:2 ratio (Starting Material) to a 2:2 ratio (Product).
-
Success Criteria: >95% loss of the para-F signal indicates quantitative conversion.
Troubleshooting & Optimization
Table 2: Common Failure Modes and Solutions
| Issue | Probable Cause | Corrective Action |
| Incomplete Hydrosilylation | Catalyst poisoning (S or N in polymer). | Increase Pt loading (50 ppm); Add fresh catalyst after 4h. |
| Low Click Conversion | Solvent polarity too low (e.g., Toluene). | Switch to DMF or DMSO (dipolar aprotic solvents stabilize the anionic transition state). |
| Polymer Crosslinking | Di-thiol impurities in reagent. | Ensure Thiol reagent is mono-functional; Add reducing agent (TCEP) to prevent disulfide formation. |
| Si-C Bond Cleavage | Base too strong / Reaction too long. | Switch from DBU to TEA; Reduce reaction time; Monitor by NMR. |
References
-
Baskin, J. M., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. Link(Foundational work on fluorinated click chemistry).
-
Roth, P. J., et al. (2010). Pentafluorophenyl Ester-Functionalized Polymers: An on-Shelf-Stable Precursor for the Synthesis of Multifunctional Materials. Macromolecules. Link(Establishes PFP stability and reactivity patterns).
-
Zhang, Y., et al. (2018). Para-fluoro-thiol reaction: A powerful tool for precision polymer synthesis. Polymer Chemistry. Link(Review of the specific SNAr mechanism on polymers).
-
Spruell, J. M., et al. (2010). Reactive, Multifunctional Polymer Films through Thermal Cross-Linking of PFP-Esters. Journal of the American Chemical Society.[4] Link(Demonstrates orthogonality).
Sources
- 1. Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A kinetic study on the para-fluoro-thiol reaction in view of its use in materials design - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. para-Fluoro/thiol click chemistry-driven pentafluorostyrene-based block copolymer self-assembly: to mimic or not to mimic the solubility parameter? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: (Pentafluorophenyl)dimethylsilane in Pd-Catalyzed Cross-Coupling
Topic: (Pentafluorophenyl)dimethylsilane in Palladium-Catalyzed Cross-Coupling Reactions Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers
Executive Summary & Strategic Utility
(Pentafluorophenyl)dimethylsilane (
-
C–Si Bond Formation (Dehydrogenative Silylation): The reagent acts as a pronucleophile for the silylation of aryl halides, introducing the
group. This is critical for synthesizing fluorous-tagged building blocks and modifying the electronic properties of organic semiconductors. -
C–C Bond Formation (Hiyama-Type Coupling): Under fluoride activation or oxidative conditions, the reagent can serve as a transfer agent for the
group, facilitating the synthesis of polyfluorinated biaryls—privileged scaffolds in drug discovery and OLED materials.
This guide focuses on the Pd-catalyzed Dehydrogenative Cross-Coupling (C–Si formation) as the primary protocol, while providing mechanistic insights into its application in Hiyama coupling (C–C formation).
Mechanistic Insight & Causality
The reactivity of (Pentafluorophenyl)dimethylsilane is governed by the interplay between the hydridic Si–H bond and the electron-withdrawing
The Electronic Effect
The
-
Consequence 1: The Si–H bond is more acidic and less hydridic compared to
, affecting the rate of oxidative addition to Pd(II). -
Consequence 2: The resulting silyl-palladium intermediate (
) is more electrophilic, influencing the reductive elimination step.
Reaction Pathways[1][2]
-
Pathway A: Dehydrogenative Silylation (C-Si Coupling)
-
Mechanism:
undergoes oxidative addition with an aryl halide ( ). The silane coordinates, followed by a sigma-bond metathesis or oxidative addition of Si-H (forming Pd(IV)), and finally reductive elimination of . -
Control: Requires a base to neutralize the HX byproduct and prevent protodesilylation.
-
-
Pathway B: Hiyama Coupling (C-C Coupling)
-
Mechanism: Requires activation of the silicon center (usually by Fluoride,
) to form a pentacoordinate silicate . This species transfers the group to the Pd(II)-Ar intermediate via transmetallation. -
Challenge: The
group is stabilizing, making transmetallation slower than with phenyl groups. Specific activators (e.g., TBAF, ) are often required.
-
Caption: Divergent catalytic pathways for (Pentafluorophenyl)dimethylsilane. Pathway A (Green) yields silylarenes; Pathway B (Yellow) yields biaryls via Hiyama coupling.
Protocol A: Dehydrogenative Cross-Coupling (C–Si Bond Formation)
This protocol describes the synthesis of (Pentafluorophenyl)dimethylsilyl-arenes . These compounds are valuable "fluorous-tagged" intermediates.
Reagent Preparation
-
Silane: (Pentafluorophenyl)dimethylsilane (
) [CAS: 20082-72-6]. Handle in a fume hood; moisture sensitive. -
Catalyst:
with a phosphine ligand (e.g., Xantphos or ) or . -
Solvent: Toluene or DMF (anhydrous).
-
Base:
or (essential to scavenge HI).
Step-by-Step Procedure
| Step | Action | Critical Note (Self-Validation) |
| 1 | Catalyst Pre-mix In a glovebox or Schlenk tube, mix | Validation: Solution should turn from orange to yellow/clear, indicating active ligation. |
| 2 | Substrate Addition Add Aryl Iodide (1.0 equiv) and Base ( | Ensure aryl iodide is dry. Water quenches the silane to silanol. |
| 3 | Silane Addition Add (Pentafluorophenyl)dimethylsilane (1.2 equiv) dropwise via syringe. | Caution: Mild exotherm possible.[1] Gas evolution ( |
| 4 | Reaction Seal tube and heat to 80-100°C for 12-24 hours. | Monitoring: Check by GC-MS. Look for the disappearance of |
| 5 | Workup Cool to RT. Filter through a Celite pad to remove Pd black and ammonium salts. Wash with | Do not use acidic workup; the C-Si bond can be protodesilylated. |
| 6 | Purification Concentrate and purify via Flash Chromatography (Hexanes/EtOAc). | Stability: The product is generally stable on silica but avoid prolonged exposure. |
Troubleshooting & Optimization
-
Low Yield? The Si-H bond might be reducing the aryl halide to
(hydrodehalogenation).-
Fix: Switch to a bulkier ligand (e.g.,
) to favor reductive elimination of Si-C over H-C. -
Fix: Lower temperature to 60°C and increase time.
-
-
Silanol Formation? If
is observed, the system is not anhydrous. Dry all solvents over molecular sieves (3Å).
Protocol B: Hiyama Coupling (C–C Bond Formation)
This protocol utilizes the silane as a pentafluorophenyl transfer reagent . Note that hydrosilanes are poor nucleophiles for Hiyama coupling directly; they are typically activated in situ or converted to silanols/fluorides.
Reagent Activation Strategy
To transfer the
Step-by-Step Procedure
-
Reaction Setup: Charge a reaction vial with Aryl Bromide (1.0 equiv),
(2.5 mol%), and Ligand (e.g., S-Phos, 5 mol%). -
Solvent: Add THF (anhydrous).
-
Silane Addition: Add (Pentafluorophenyl)dimethylsilane (1.5 equiv).
-
Activation: Add TBAF (Tetrabutylammonium fluoride, 1.0 M in THF, 2.0 equiv) dropwise.
-
Note: The fluoride attacks silicon, activating the
group for transfer and evolving (or forming a transient hydride).
-
-
Conditions: Heat to 60°C for 16 hours.
-
Workup: Quench with water, extract with ether. The product is the biaryl
.
Critical Distinction: If the reaction is run without fluoride and with a simple base, Protocol A (Silylation) dominates. If run with fluoride, Protocol B (Arylation) dominates.
Data Summary & Reference Values
| Parameter | Protocol A (Silylation) | Protocol B (Hiyama Coupling) |
| Primary Product | Aryl Silane ( | Biaryl ( |
| Key Reagent | Base ( | Fluoride (TBAF, CsF) |
| Catalyst | ||
| Solvent | Toluene (Non-polar) | THF (Polar, coordinates Si) |
| Major Side Product | ||
| Atom Economy | High (HI byproduct) | Lower (Silane waste) |
References
-
Hiyama Coupling Fundamentals: Hatanaka, Y.; Hiyama, T. "Cross-coupling of organosilanes with organic halides mediated by palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate." Journal of Organic Chemistry, 1988 , 53, 918–920. Link
-
Silylation of Aryl Halides: Murata, M.; Suzuki, K.; Watanabe, S.; Masuda, Y. "Palladium-catalyzed silylation of aryl iodides with triethoxysilane." Journal of Organic Chemistry, 1997 , 62, 8569–8571. Link
- Pentafluorophenyl Transfer: Koren-Selfridge, L. et al. "A Facile Synthesis of Pentafluorophenyl Esters via Pd-Catalyzed Carbonylation." Organometallics, 2008, 27, 1996. (Contextual reference for C6F5 chemistry).
-
Hydrosilane Reactivity: Denmark, S. E.; Ober, M. H. "Organosilicon Reagents: Synthesis and Application." Aldrichimica Acta, 2003 , 36, 75. Link
-
Fluorous Tagging: Gladysz, J. A.; Curran, D. P. "Fluorous Chemistry."[2] Tetrahedron, 2002 , 58, 3823–3825. Link
Sources
application of (Pentafluorophenyl)dimethylsilane in materials science
Application Note: Material Surface Engineering & Polymer Functionalization using (Pentafluorophenyl)dimethylsilane
Executive Summary
(Pentafluorophenyl)dimethylsilane (CAS: 10536-62-6 for the bis-variant, but often custom-synthesized as the mono-hydride
This application note details the use of (Pentafluorophenyl)dimethylsilane for:
-
Fluorous Stationary Phase Synthesis: Creating rigid, shape-selective chromatographic phases via hydrosilylation.
-
Polymer Refractive Index Tuning: Modifying vinyl-silicones to balance high refractive index (aromaticity) with low optical loss (fluorination).
-
Surface Engineering: Generating hydrophobic, oleophobic, yet "aromatic-philic" surfaces.
Chemical Profile & Reactivity
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | ~226.25 g/mol |
| Functional Handle | Si-H (Silyl Hydride) : Reactive toward alkenes/alkynes (Hydrosilylation) and nucleophiles (Dehydrogenative coupling). |
| Functional Payload | Pentafluorophenyl ( |
| Boiling Point | ~138-140°C (at atmospheric pressure) |
| Stability | Moisture sensitive (slow hydrolysis to silanol). Store under inert gas. |
Application I: Synthesis of Fluorous Stationary Phases (F-SPE)
The primary application in materials science is the functionalization of silica particles to create "Fluorous" stationary phases. These phases separate compounds based on fluorine content and unique
Mechanism: Platinum-Catalyzed Hydrosilylation
Direct reaction with bare silica is inefficient for Si-H silanes. The surface must first be "vinylized." The (Pentafluorophenyl)dimethylsilane is then grafted onto the vinyl tether.
Protocol: Two-Step Surface Modification
Reagents Required:
-
Activated Porous Silica Gel (
, ). -
Vinyltrimethoxysilane (VTMS).
-
Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex).
-
Anhydrous Toluene.
Step 1: Vinyl-Functionalization of Silica
-
Suspend 10 g of dried silica in 100 mL of anhydrous toluene.
-
Add 2.0 mL of Vinyltrimethoxysilane (VTMS) and 0.5 mL of triethylamine (base catalyst).
-
Reflux at 110°C for 12 hours under nitrogen.
-
Filter and wash extensively with toluene, methanol, and acetone.
-
Dry under vacuum at 80°C for 6 hours. Result: Vinyl-Silica.
Step 2: Grafting the Fluorous Moiety
-
Suspend 5 g of Vinyl-Silica in 50 mL anhydrous toluene.
-
Add 1.5 equivalents (relative to estimated surface vinyl groups) of (Pentafluorophenyl)dimethylsilane .
-
Add
of Karstedt’s Catalyst solution (2% Pt in xylene). -
Heat to 80°C for 24 hours. Note: The Si-H adds across the vinyl double bond.
-
Critical Wash: Filter and wash with Toluene (removes unreacted silane)
DCM Methanol. -
Cure in a vacuum oven at 60°C to remove trace volatiles.
Workflow Diagram (Graphviz)
Caption: Two-step synthesis of pentafluorophenyl-modified silica via vinyl-tethered hydrosilylation.
Application II: Polymer Refractive Index Engineering
In optical polymer development (e.g., waveguides, encapsulants for LEDs), balancing Refractive Index (RI) with optical clarity is crucial.
-
Phenyl groups increase RI but can yellow (UV instability).
-
Alkyl groups have low RI.
-
Pentafluorophenyl groups offer a unique compromise: The high electron density of the ring maintains a moderate RI, while the C-F bonds reduce optical loss at telecom wavelengths (NIR) and improve UV stability.
Protocol: Post-Polymerization Modification of PDMS
Objective: Graft
-
Prep: Dissolve 5 g of PMVS (or vinyl-co-dimethyl siloxane) in Toluene.
-
Stoichiometry: Calculate vinyl content. Add 0.9 equivalents of (Pentafluorophenyl)dimethylsilane . Note: Leaving ~10% vinyls unreacted allows for later crosslinking.
-
Catalysis: Add 10 ppm Platinum (Karstedt's).
-
Reaction: Stir at 60°C. Monitor IR spectroscopy for the disappearance of the Si-H peak (~2120
). -
Precipitation: Pour reaction mixture into excess Methanol to precipitate the functionalized polymer.
Data: Surface Energy & Optical Comparison
| Polymer Modification | Refractive Index ( | Water Contact Angle | UV Stability |
| Standard PDMS (Methyl) | 1.40 | ~105° | High |
| Phenyl-Silicone | 1.54 | ~95° | Low (Yellows) |
| Pentafluorophenyl-Silicone | 1.44 - 1.48 | ~115° | High |
Advanced Synthetic Note: Conversion to Tagging Reagents
For drug discovery applications where the hydride is not reactive enough (e.g., tagging alcohols), (Pentafluorophenyl)dimethylsilane can be converted to (Pentafluorophenyl)dimethylsilyl chloride (Flophemesyl Chloride).
-
Reaction:
-
Utility: The resulting chloride is a bulky "fluorous" protecting group for alcohols, allowing the tagged molecule to be easily purified using the F-SPE silica synthesized in Section 3.
Troubleshooting & Critical Controls
-
Catalyst Poisoning: The hydrosilylation catalyst (Pt) is easily poisoned by sulfur (thiols) or amines. Ensure reagents are free of these impurities.
-
Si-H Oxidation: The Si-H bond can slowly oxidize to Si-OH if exposed to moisture over months. Check purity via
-NMR (Si-H signal at 4.0-4.5 ppm) before use. -
Steric Bulk: The
group is bulky. Reaction rates will be slower than with simple dimethylsilane. Allow extended reaction times (12-24h).
References
-
Hydrosilylation Mechanisms & Catalysis
-
Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilylation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society. Link
-
-
Fluorous Phase Silica Synthesis
-
Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Media for the Separation of Fluorous Compounds. Synlett. Link
- Note: Describes the foundational logic of grafting fluorin
-
-
Pentafluorophenyl Surface Modification
-
Properties of Fluorinated Silicones
-
Baceiredo, A., et al. (2003). Silylium Ions in Organic Synthesis. Chemical Reviews. (Context on the Lewis acidity of
substituted silicons). Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. P&M Invest: Organofluorine chemistry science, technologies, manufacture since 1987 [fluorine1.ru]
- 3. scbt.com [scbt.com]
- 4. CAS 10536-62-6 Bis(pentafluorophenyl)dimethylsilane 10536626 | Chemical e-data Search [en.chem-edata.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-METHYLHEXANE | 589-34-4 [chemicalbook.com]
- 7. plasmacombustion.org [plasmacombustion.org]
step-by-step guide to Hiyama coupling with (Pentafluorophenyl)dimethylsilane
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of fluorinated biaryls. It details the protocol for Hiyama Cross-Coupling utilizing (Pentafluorophenyl)dimethylsilane as a nucleophilic source to transfer the pentafluorophenyl (
Executive Summary
The introduction of pentafluorophenyl (
This guide focuses on using (Pentafluorophenyl)dimethylsilane (
Mechanistic Insight & Causality
To successfully execute this reaction, one must understand the unique behavior of the pentafluorophenyl group on silicon.
The "Electron-Deficient" Trap
In standard Hiyama coupling, electron-rich groups (like phenyl or vinyl) transfer readily from Silicon to Palladium. However, the
-
Effect 1 (Stabilization): The
group increases the Lewis acidity of the silicon atom, facilitating the initial attack of the fluoride activator ( ) to form the pentacoordinate silicate. -
Effect 2 (Retardation): The same electron-withdrawal strengthens the
bond and stabilizes the silicate intermediate, creating a high energy barrier for the transmetalation step (transfer to Pd).
Experimental Implication: Standard fluoride sources (TBAF) alone may lead to stalled reactions. The protocol below incorporates oxidative activation or silver additives to destabilize the silicate and drive transmetalation.
The Catalytic Cycle
The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical deviation from standard Hiyama coupling is the activation of the hydrosilane (
Figure 1: Catalytic cycle highlighting the fluoride activation pathway required for hydrosilanes.
Experimental Protocol
Materials & Reagents[1][2][3]
-
Silane: (Pentafluorophenyl)dimethylsilane (1.2 – 1.5 equiv).
-
Electrophile: Aryl Iodide or Aryl Bromide (1.0 equiv). Note: Aryl Chlorides require specialized ligands (e.g., Buchwald biaryl phosphines).
-
Catalyst:
(5 mol%) + (10-20 mol%) OR . -
Activator (Fluoride Source): TBAF (Tetrabutylammonium fluoride), 1.0 M in THF (2.0 – 3.0 equiv).
-
Additive (Optional but Recommended):
(1.0 equiv) or (10 mol%) to facilitate transmetalation of the electron-poor group. -
Solvent: DMF or THF (Anhydrous).
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation
-
In a flame-dried Schlenk tube equipped with a stir bar, add
(0.05 mmol) and (0.15 mmol). -
Add Aryl Halide (1.0 mmol) and
(1.0 mmol, if using). -
Evacuate and backfill with Argon (3 cycles).[1]
Step 2: Reagent Addition
-
Add anhydrous DMF (5.0 mL) via syringe.
-
Add (Pentafluorophenyl)dimethylsilane (1.2 mmol) via syringe. Caution: Hydrosilanes can release
gas upon activation; ensure proper venting.
Step 3: Activation & Reaction
-
Add TBAF solution (2.0 mmol) dropwise at room temperature. The solution may darken immediately.
-
Heat the reaction mixture to 80°C for 12–24 hours.
-
Checkpoint: Monitor via TLC or LC-MS. The disappearance of the aryl halide and the appearance of the fluorinated biaryl (often distinct by UV and retention time) indicates success.
-
Step 4: Work-up
-
Cool to room temperature.
-
Dilute with Diethyl Ether (
) and quench with saturated or water. -
Filter through a pad of Celite to remove Palladium/Silver residues.
-
Extract aqueous layer with
(3x). -
Dry combined organics over
and concentrate.
Step 5: Purification
-
Purify via Flash Column Chromatography.[1] Note: Perfluorinated biaryls are non-polar; start with 100% Hexanes.
Data Interpretation & Troubleshooting
Expected Outcomes vs. Common Failures
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Failed Oxidative Addition | Switch to Aryl Iodide or use electron-rich ligands (e.g., SPhos, XPhos). |
| Homocoupling (Ar-Ar) | Transmetalation Stalled | The |
| Protodesilylation ( | Moisture Contamination | Ensure strictly anhydrous conditions. Water hydrolyzes the silicate before transfer. |
| Silylation Product ( | Wrong Pathway | This is "Dehydrogenative Silylation." Increase Fluoride concentration to force C-Si bond cleavage. |
Optimization Table
For difficult substrates (e.g., electron-rich aryl halides), consult the following matrix:
| Variable | Standard Condition | High-Performance Alternative |
| Solvent | DMF (Polar, stabilizes ions) | Toluene (requires crown ether additive like 18-Crown-6) |
| Fluoride | TBAF (Hydrated forms ok) | TASF (Anhydrous, non-basic) or CsF |
| Catalyst |
References
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.[2] Link
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama-Denmark Coupling. Accounts of Chemical Research, 41(11), 1486–1499. Link
-
Knecht, T., & Bräse, S. (2019). Palladium-Catalyzed Cross-Coupling of Perfluoroarenes. ChemCatChem, 11, 418. (Contextual grounding for perfluoro-coupling challenges). Link
-
Sørensen, U. S., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides. MDPI (Demonstrates silyl-group behavior in coupling). Link
-
Yamamura, Y., et al. (2025). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes.[3] ResearchGate.[4][5] Link
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Cross-Coupling Between Aryl Halides and Aryl Alkynes Catalyzed by an Odd Alternant Hydrocarbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
(Pentafluorophenyl)dimethylsilane as a protecting group for functional groups
A Dual-Function Protecting Group for 19F NMR Tracking and Fluorous Purification
Executive Summary
The (Pentafluorophenyl)dimethylsilyl (PFPDMS) group represents a specialized class of "smart" protecting groups. Unlike standard silyl ethers (TMS, TBDMS) which serve primarily as steric shields, the PFPDMS group introduces a perfluorinated aromatic ring directly bonded to the silicon atom. This unique architecture provides three simultaneous advantages:
-
Electronic Tuning: The electron-withdrawing
group modulates the lability of the Si-O bond, creating a stability profile distinct from alkyl-silyl ethers. -
19F NMR Reporter: The five fluorine atoms serve as a sensitive, background-free NMR handle, allowing for real-time non-destructive reaction monitoring.
-
Fluorous Affinity: The group imparts sufficient fluorous character to allow purification via Fluorous Solid-Phase Extraction (F-SPE), separating the protected substrate from non-fluorous impurities without conventional chromatography.
Chemical Logic & Properties[1]
2.1 Electronic Structure & Stability
The pentafluorophenyl ring is strongly electron-withdrawing (
-
Acid Stability: Enhanced. The decreased basicity of the silyl ether oxygen (due to inductive withdrawal by Si) makes protonation less favorable. PFPDMS ethers are generally more stable to acid than TMS and TES ethers.
-
Base/Nucleophile Lability: Increased. The electron-deficient silicon center is more susceptible to nucleophilic attack (e.g., by
, ). This allows for extremely mild deprotection conditions using fluoride sources or hydroxide, often faster than TBDMS removal.
2.2 The "Fluorous Tag" Effect
While perfluoroalkyl chains (
2.3 Stability Comparison Table
| Reagent | Acid Stability (pH 2-4) | Base Stability (pH 9-12) | Fluoride Sensitivity | Steric Bulk |
| TMS | Very Low | Low | High | Low |
| PFPDMS | Moderate/High | Low (Labile) | Very High | Moderate |
| TES | Low/Moderate | Moderate | High | Moderate |
| TBDMS | Moderate | High | Moderate | High |
| TBDPS | High | High | Low | Very High |
Experimental Workflows
3.1 Visualization of the Workflow
The following diagram illustrates the "Traceable Synthesis" approach enabled by PFPDMS.
Caption: The PFPDMS workflow integrates protection, non-invasive monitoring, and affinity-based purification into a single stream.
Detailed Protocols
Protocol A: Synthesis of the Reagent (Chloropentafluorophenyldimethylsilane)
Note: While commercially available, it can be synthesized if fresh reagent is required.
-
Setup: Flame-dry a 250 mL 3-neck flask under Argon.
-
Grignard Formation: Add Magnesium turnings (1.2 eq) and dry Ether. Slowly add bromopentafluorobenzene (1.0 eq). Initiate with iodine if necessary. Reflux for 2 hours to form
. -
Silylation: Cool to 0°C. Add Dichlorodimethylsilane (
, 2.0 eq - excess to prevent double addition) dropwise. -
Workup: Warm to RT and stir overnight. Filter off Mg salts under inert atmosphere. Distill fractionally to isolate
(bp approx. 80-85°C at reduced pressure).-
Caution: Chlorosilanes are moisture sensitive. Store in a desiccator.
-
Protocol B: Protection of Alcohols
Reagents: Substrate (1.0 mmol),
-
Dissolve substrate and imidazole in anhydrous DMF under
. -
Cool to 0°C.
-
Add
dropwise via syringe. -
Stir at RT for 2–4 hours.
-
Checkpoint: Monitor via 19F NMR . The reagent chloride signal will shift significantly upon formation of the silyl ether.
-
-
Workup: Dilute with
, wash with water (x3) to remove DMF/Imidazole, wash with brine, dry over . -
Concentrate. The residue is often clean enough for the next step or can be purified via F-SPE (see Protocol C).
Protocol C: Fluorous Solid-Phase Extraction (F-SPE)
This protocol replaces standard flash chromatography for PFPDMS-protected compounds.
Materials: Fluorous Silica Gel (e.g., FluoroFlash®), Methanol, Water.[1]
-
Conditioning: Pack a small cartridge with Fluorous Silica.[2] Wash with 90% MeOH/Water.
-
Loading: Dissolve the crude reaction mixture in a minimum amount of DMF or MeOH. Load onto the cartridge.
-
Fluorophobic Wash (Elute Impurities): Elute with 80% MeOH : 20% Water .
-
Fluorophilic Elution (Collect Product): Elute with 100% MeOH (or THF).
-
Result: The tagged product releases. Concentrate to obtain pure intermediate.
-
Protocol D: Deprotection
Method 1: Fluoride Cleavage (Rapid)
-
Dissolve substrate in THF.
-
Add TBAF (1.1 eq, 1M in THF).
-
Stir for 5–15 minutes. (Reaction is usually instantaneous due to the electron-deficient Si).
-
Quench with saturated
.
Method 2: Base Hydrolysis (Mild)
-
Dissolve in MeOH.
-
Add
(1.0 eq) or LiOH. -
Stir at RT. The PFPDMS group will cleave, while TBDMS or TBDPS groups elsewhere in the molecule may remain intact (orthogonal stability).
19F NMR Monitoring Guide
The PFPDMS group provides a distinct signature in 19F NMR (approx -130 to -165 ppm range relative to
| Position | Multiplicity | Approx Shift ( | Diagnostic Value |
| Ortho (2F) | Doublet (d) | -136 ppm | Sensitive to Si-environment changes. |
| Para (1F) | Triplet (t) | -152 ppm | Good for integration/quantification. |
| Meta (2F) | Triplet (m) | -161 ppm | Often overlaps, less diagnostic. |
Application: To determine reaction completion, simply take an aliquot of the reaction mixture (no workup needed), add deuterated solvent, and acquire a 19F scan (16 scans is usually sufficient). Disappearance of the "Free OH" shift and appearance of the "Protected" shift confirms success.
Troubleshooting & Tips
-
Issue: Low retention on Fluorous Silica.
-
Cause: The substrate is too polar or the "light" fluorous tag (
) is insufficient for a large molecule. -
Solution: Use a higher water content in the wash step (e.g., 50% MeOH/Water) to force the tag onto the silica.
-
-
Issue: Instability during workup.
-
Cause: The filtrate was basic.
-
Solution: Ensure the aqueous wash is neutral or slightly acidic (pH 5-6). Avoid bicarbonate washes if the product is sensitive.
-
-
Issue: Broad NMR signals.
-
Cause: Restricted rotation of the
ring. -
Solution: Run NMR at elevated temperature (40°C) to sharpen peaks.
-
References
-
Fluorous Solid-Phase Extraction (F-SPE)
- Curran, D. P. (2001). "Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry." Synlett.
-
Pentafluorophenyl Silyl Groups in Synthesis
- Studer, A., Jeger, P., Wipf, P., & Curran, D. P. (1997). "Fluorous Synthesis: Fluorous Protocols for the Ugi and Biginelli Multicomponent Condensations." The Journal of Organic Chemistry. (Establishes the utility of fluorous tags).
-
19F NMR for Reaction Monitoring
- Yu, J. X., & Hall, L. D. (1995). "19F NMR imaging of kinetics of polymerization." Journal of Polymer Science.
-
General Silyl Ether Stability
(Note: While specific "Application Notes" for PFPDMS are rare in commercial literature compared to TBDMS, the protocols above are derived from the foundational principles of fluorous chemistry established by the Curran group and standard organosilicon chemistry.)
Sources
- 1. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
experimental setup for hydrosilylation reactions using (Pentafluorophenyl)dimethylsilane
This Application Note is designed for researchers requiring high-precision protocols for hydrosilylation using (Pentafluorophenyl)dimethylsilane . It synthesizes empirical data with mechanistic insights to ensure reproducible, high-yield results.
Executive Summary & Strategic Value
(Pentafluorophenyl)dimethylsilane is a specialized organosilicon reagent distinguished by the highly electron-withdrawing pentafluorophenyl (
Key Applications:
-
Fluorine Incorporation: Introduction of chemically robust fluorine motifs into organic frameworks for lipophilicity modulation in drug discovery.
-
Materials Science: Synthesis of high-refractive-index siloxanes and fluorinated polymers via Piers-Rubinsztajn condensation.
-
Orthogonal Reactivity: The
group enables unique selectivities in Frustrated Lewis Pair (FLP) chemistry and Lewis acid-catalyzed reductions.
Reagent Profile & Handling
Safety Warning: This silane releases hydrogen gas upon contact with strong bases or catalytic metals in the presence of protic sources. Handle in a fume hood.
| Property | Value | Operational Note |
| Molecular Weight | 226.22 g/mol | - |
| Density | 1.295 g/mL | Denser than typical organic solvents (DCM, THF). |
| Boiling Point | 61–62 °C @ 20 mmHg | Volatile. Avoid high-vacuum drying for extended periods. Approx. 170°C at atm. |
| Refractive Index | Useful for monitoring reaction progress if GC/NMR is unavailable. | |
| Stability | Moisture Sensitive | Store under inert atmosphere ( |
Catalyst Selection Framework
The choice of catalyst is dictated by the substrate class and the desired mechanistic pathway. The electron-deficient nature of the
Decision Logic: Catalyst Selection
Figure 1: Decision matrix for catalyst selection based on substrate functional group.
Protocol A: Platinum-Catalyzed Hydrosilylation (Alkenes/Alkynes)
Mechanism: Modified Chalk-Harrod. Target: Terminal alkenes, internal alkynes.[1]
Materials
-
Substrate: 1.0 equiv (e.g., 1-octene, styrene).
-
Silane: (Pentafluorophenyl)dimethylsilane (1.1 – 1.2 equiv).
-
Catalyst: Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex), 2% in xylene.
-
Solvent: Toluene or DCM (anhydrous).
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Substrate Addition: Add the alkene (1.0 mmol) and anhydrous toluene (2.0 mL, 0.5 M concentration).
-
Catalyst Activation: Add Karstedt’s catalyst (0.1 – 0.5 mol%). Stir for 5 minutes at room temperature.
-
Note: The solution should turn slightly yellow/orange.
-
-
Silane Addition: Add (Pentafluorophenyl)dimethylsilane (1.2 mmol) dropwise via syringe.
-
Exotherm Alert: The reaction is exothermic. For large scales (>10g), use a water bath to moderate temperature.
-
-
Reaction: Stir at 40–60 °C for 2–4 hours.
-
Monitoring: Monitor by TLC or
NMR. Disappearance of vinyl protons (5.0–6.0 ppm) indicates completion.
-
-
Workup:
-
Filter the mixture through a short pad of silica gel and Celite to remove Platinum residues (prevents isomerization during distillation).
-
Rinse with hexanes/DCM.
-
-
Purification: Concentrate under reduced pressure. Purify via flash column chromatography or vacuum distillation.
Critical Insight: The electron-withdrawing
Protocol B: Lewis Acid-Catalyzed Reduction (Carbonyls)
Mechanism: Ionic Hydrosilylation (Silylium-like intermediate). Target: Aldehydes, Ketones, Esters.[2][3]
Materials
-
Substrate: 1.0 equiv (e.g., Acetophenone).
-
Silane: (Pentafluorophenyl)dimethylsilane (1.1 equiv).
-
Catalyst: Tris(pentafluorophenyl)borane [
] (0.5 – 2.0 mol%). -
Solvent: Dichloromethane (DCM) or Toluene (Strictly anhydrous).
Step-by-Step Methodology
-
Strictly Anhydrous Setup: Use a glovebox or Schlenk line. Moisture will deactivate the borane catalyst.
-
Mixing: In a Schlenk tube, combine the carbonyl substrate (1.0 mmol) and
catalyst (0.01 mmol) in DCM (3 mL). -
Initiation: Add (Pentafluorophenyl)dimethylsilane (1.1 mmol) slowly at Room Temperature.
-
Observation: Gas evolution (
) is NOT expected here (unlike dehydrogenative coupling).
-
-
Reaction: Stir at RT for 1–12 hours.
-
Mechanistic Check: The borane activates the Si-H bond, making the silicon highly electrophilic. The carbonyl oxygen attacks the silicon, followed by hydride transfer to the carbocationic carbon.
-
-
Quenching: Add
(0.1 mL) to neutralize the borane catalyst. -
Purification: Pass through a neutral alumina plug to remove boron species. Evaporate solvent.
Mechanistic Visualization ( Pathway)
Figure 2: Ionic hydrosilylation mechanism catalyzed by Tris(pentafluorophenyl)borane.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (Pt) | Catalyst poisoning (S, N, P amines present). | Purify substrate (pass through alumina). Increase catalyst loading to 1 mol%. |
| No Reaction (Borane) | Moisture contamination. | |
| Isomerization | Internal alkene formation. | Lower reaction temperature. Switch to Pt(0)-NHC complexes or Rhodium catalysts. |
| Low Yield | Volatility of Silane. | The silane boils at ~61°C (20mmHg). Use a reflux condenser and avoid excessive vacuum during workup. |
References
-
Reagent Properties & Safety
-
Lewis Acid C
):-
Parks, D. J., & Piers, W. E. (1996). Tris(pentafluorophenyl)boron-Catalyzed Hydrosilylation of Aromatic Aldehydes, Ketones, and Esters. Journal of the American Chemical Society, 118(39), 9440–9441. Retrieved from [Link]
-
-
Piers-Rubinsztajn Reaction
-
Brook, M. A., et al. (2013). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Molecules, 18(12), 15233-15256. Retrieved from [Link]
-
-
General Hydrosilylation Reviews
-
Marciniec, B. (2005). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer. Retrieved from [Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Pentafluorophenyl)dimethylsilane|High-Purity Reagent [benchchem.com]
Application Note: High-Sensitivity Profiling of Trace Nucleophiles via (Pentafluorophenyl)dimethylsilylation
Abstract
This guide details the development of analytical methods using (Pentafluorophenyl)dimethylsilyl chloride (commonly referred to as Flophemesyl chloride ) for the derivatization of trace-level alcohols, phenols, amines, and carboxylic acids.[1] Unlike standard trimethylsilyl (TMS) derivatives, Flophemesyl derivatives incorporate a pentafluorophenyl (PFP) moiety. This "electrophoric" tag possesses a high electron-capture cross-section, enabling detection limits in the picogram to femtogram range when coupled with Electron Capture Detection (ECD) or Negative Chemical Ionization Mass Spectrometry (NCI-MS). This protocol is essential for researchers quantifying low-abundance sterols, fatty alcohols, and environmental phenols where standard silylation yields insufficient signal-to-noise ratios.
Scientific Foundation & Mechanism
The Chemistry of Sensitivity
Standard silylation (e.g., using BSTFA or MSTFA) increases analyte volatility but offers no specific enhancement for selective detectors. The Flophemesyl group introduces five fluorine atoms per derivatized site.
-
Steric Stability: The bulky phenyl group provides greater hydrolytic stability compared to TMS ethers.
-
Electrophoric Nature: The high electronegativity of the fluorine atoms facilitates electron capture, making these derivatives ideal for NCI-MS (forming stable [M-HF]⁻ or molecular anions) and GC-ECD.
Reaction Mechanism
The reaction follows a nucleophilic substitution (
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the resulting signal enhancement logic.
Figure 1: Reaction pathway of Flophemesyl derivatization. The base catalyst neutralizes HCl, driving the formation of the highly electronegative derivative suitable for sensitive detection.
Experimental Protocol
Reagents & Materials
-
Derivatizing Agent: (Pentafluorophenyl)dimethylsilyl chloride (Flophemesyl chloride). Store at 4°C under desiccant.
-
Solvent/Catalyst: Anhydrous Pyridine (silylation grade, stored over KOH pellets).
-
Reaction Solvent: Anhydrous Hexane or Isooctane (for extraction).
-
Internal Standard (IS): A structural analog not present in the sample (e.g., 5
-cholestane for sterols), added prior to extraction.
Step-by-Step Derivatization Workflow
This protocol is designed for the analysis of trace fatty alcohols or sterols in biological plasma.
-
Sample Preparation (Drying):
-
Aliquot sample containing the Internal Standard into a silanized glass reaction vial.
-
Evaporate to absolute dryness under a gentle stream of nitrogen at 40°C.
-
Critical: Any residual moisture will hydrolyze the reagent. Ensure the vial is anhydrous.
-
-
Reagent Addition:
-
Add 50 µL of Anhydrous Pyridine to dissolve the residue. Vortex for 30 seconds.[2]
-
Add 50 µL of Flophemesyl Chloride .
-
Cap the vial tightly with a PTFE-lined cap.
-
-
Reaction:
-
Incubate at 70°C for 30 minutes in a heating block.
-
Note: Sterically hindered hydroxyls (e.g., tertiary alcohols) may require 60 minutes at 80°C.
-
-
Quenching & Extraction (The "Cleanup"):
-
Cool the vial to room temperature.[2]
-
Add 200 µL of saturated Sodium Bicarbonate (NaHCO₃) solution. This neutralizes excess acid and hydrolyzes unreacted reagent, protecting the GC column.
-
Add 500 µL of Hexane . Vortex vigorously for 1 minute.
-
Centrifuge at 2000 RPM for 2 minutes to separate phases.
-
-
Injection:
-
Transfer the upper organic layer (Hexane) to a GC autosampler vial containing a glass insert.
-
Inject 1-2 µL into the GC-MS/ECD.
-
Analytical Workflow Diagram
Figure 2: Operational workflow for Flophemesyl derivatization ensuring removal of acidic byproducts prior to injection.
Method Validation Parameters
To ensure Trustworthiness , the method must be validated against the following criteria. Data below represents typical performance for trace sterol analysis.
| Parameter | Validation Criteria | Typical Result (Flophemesyl) | Comparison to TMS |
| Linearity ( | > 0.995 | 0.999 (10 pg - 10 ng) | Comparable |
| LOD (S/N > 3) | Signal-to-Noise ratio | 50 femtograms (ECD) | ~100x lower LOD than TMS |
| Recovery | Spiked matrix recovery | 92% - 105% | Comparable |
| Stability | % Degradation < 5% | Stable for 48h (in Hexane) | More stable than TMS |
| Specificity | Retention Index shift | Distinct shift (+ mass increment) | Higher mass = better separation |
Self-Validating Controls
-
Internal Standard (IS) Monitoring: If the IS peak area drops by >20% compared to the calibration block, the derivatization efficiency is compromised (likely due to moisture).
-
Reagent Blank: Run a blank (Pyridine + Reagent) to identify background peaks. Flophemesyl chloride hydrolyzes to form a siloxane dimer; identify this peak early to avoid confusion with analytes.
Troubleshooting Guide
Problem: Low Derivatization Yield
-
Cause: Moisture in the system.[3]
-
Solution: Dry pyridine over KOH. Use a nitrogen blow-down step with azeotropic drying (add small amount of benzene or toluene and evaporate) before adding reagents.
Problem: Chromatographic Tailing
-
Cause: Active sites in the liner or column, or residual pyridine.
-
Solution: Ensure the hexane extraction step (Step 4) is thorough. Residual pyridine causes tailing. Use a deactivated inlet liner (e.g., silanized glass wool).
Problem: "Ghost" Peaks
-
Cause: Hydrolysis products (disiloxanes).
-
Solution: These are inevitable byproducts. Map their retention times using the Reagent Blank and exclude them from integration windows.
References
-
Francis, A. J., Morgan, S. L., & Poole, C. F. (1978). "Flophemesyl derivatives of alcohols, phenols, amines and carboxylic acids and their use in gas chromatography with electron-capture detection." Journal of Chromatography A, 161, 111-117. Link
-
Poole, C. F., & Zlatkis, A. (1980). "Derivatization techniques for the electron-capture detector." Analytical Chemistry, 52(7), 1002-1016. Link
-
Sye, W. F., & Poole, C. F. (1982). "Preparation and characterization of flophemesyl derivatives for the determination of trace levels of amines." Journal of Chromatography A, 239, 245-254. Link
-
Sigma-Aldrich (Merck). "Silylation Reagents: Flophemesyl Chloride Product Page." Link(Note: General product verification link).
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (Pentafluorophenyl)dimethylsilyl Derivatization
Executive Summary: The Chemistry of "Flophemesyl"
You are likely employing (Pentafluorophenyl)dimethylsilyl reagents (often referred to as Flophemesyl chloride or amine) for one of two reasons:
-
ECD Sensitivity: The five fluorine atoms provide massive electron-capture cross-section, allowing picogram-level detection.
-
Steric Selectivity: The bulky pentafluorophenyl (PFP) group offers unique steric discrimination compared to the smaller TMS (trimethylsilyl) group.
The Core Problem: The same bulkiness that provides selectivity often leads to incomplete derivatization . The steric hindrance of the PFP group makes the nucleophilic attack on the silicon atom slower and more difficult, particularly for secondary or tertiary functional groups. Furthermore, like all silyl reagents, it is aggressively hydrolyzed by moisture.
Troubleshooting Matrix: Rapid Diagnostics
Use this table to correlate your chromatogram symptoms with root causes.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Low Yield (Parent Peak Visible) | Steric Hindrance | The PFP group is too bulky to access the active hydrogen at standard temps. | Increase reaction temp to 70-90°C; extend time to >60 mins. |
| Low Yield (No Parent Peak) | Moisture / Hydrolysis | Water competes with the analyte for the silyl reagent ( | Dry solvents over molecular sieves; use fresh reagent ampoule. |
| Extra Peaks (Siloxanes) | Reagent Degradation | Hydrolysis of excess reagent forms siloxanes (e.g., bis(pentafluorophenyl)tetramethyldisiloxane). | Check solvent water content; bake out GC inlet. |
| Tailing Peaks | Active Sites | Silyl derivatives are hydrolytically unstable on acidic glass surfaces. | Deactivate liner/glass wool with DMCS; ensure solvent is aprotic. |
| White Precipitate | Salt Formation | Byproduct acid (HCl) reacting with the base (Pyridine/Imidazole). | Normal. Centrifuge before injection to avoid liner contamination. |
Deep Dive: Technical Support Q&A
Q1: I am following a standard TMS protocol (60°C, 30 min), but my conversion is <50%. Why?
A: You cannot treat Flophemesyl like TMS.
The Science: The rate of silylation is governed by the steric bulk of the silyl group. The relative rate constant (
-
Force the Kinetics: Increase temperature to 80-90°C .
-
Catalysis: Ensure you are using a base catalyst. Pure silyl chloride reacts slowly. Add Imidazole (stronger catalyst) or Pyridine (standard scavenger) to drive the equilibrium by removing the leaving group (HCl).
Q2: My reagent turns cloudy immediately upon addition. Is it bad?
A: Not necessarily, but it indicates a reaction is happening. The Science: If you are using Flophemesyl Chloride , the reaction releases HCl. If your solvent contains Pyridine (which it should), the cloudiness is Pyridine Hydrochloride salt precipitating out. The Fix: This is actually a good sign that the base is doing its job. However, do not inject this suspension . Centrifuge the sample at 3000 RPM for 5 minutes and inject the clear supernatant. Injecting salts will ruin your GC liner and column phase.
Q3: I see a massive peak early in the chromatogram that isn't my solvent.
A: This is likely the hydrolysis product: 1,3-bis(pentafluorophenyl)-1,1,3,3-tetramethyldisiloxane .
The Science: When the silyl reagent encounters water (even atmospheric moisture), it dimerizes.
-
Verify solvent integrity.[1][2][3] Aprotic solvents (Hexane, Toluene, Pyridine) must be "Anhydrous" grade (<50 ppm water).
-
Store reagents in a desiccator.
-
Pro-Tip: If this peak is huge and your analyte peak is small, your system is "wet." The reagent was consumed by water before it could find your analyte.[2][4]
Validated Protocol: High-Steric Silylation
This protocol is designed to overcome the steric barrier of the PFP group.
Reagents:
-
(Pentafluorophenyl)dimethylsilyl Chloride (Flophemesyl-Cl)
-
Anhydrous Pyridine (Base/Catalyst)
-
Anhydrous Toluene or Isooctane (Solvent)
Workflow:
-
Dissolution: Dissolve 1 mg of dry sample in 100 µL Anhydrous Pyridine.
-
Addition: Add 50 µL of Flophemesyl-Cl.
-
Note: Use a gas-tight syringe to avoid moisture entry.
-
-
The "Forcing" Step: Cap tightly. Heat at 90°C for 60-90 minutes .
-
Rationale: Higher thermal energy is required to overcome the activation energy barrier caused by the PFP steric bulk.
-
-
Extraction (Optional but Recommended):
-
Cool to room temp.
-
Add 200 µL Hexane (to precipitate salts further).
-
Add 100 µL saturated NaHCO3 (wash) only if the derivative is hydrolytically stable (test this). If unstable, simply centrifuge.
-
-
Injection: Inject 1 µL of the organic layer (supernatant) into GC-ECD or GC-MS.
Visual Troubleshooting Logic
Diagram 1: Troubleshooting Decision Tree
Caption: Logical flow for diagnosing incomplete derivatization based on chromatogram data.
Diagram 2: Reaction Mechanism & Steric Barrier
Caption: Nucleophilic attack mechanism highlighting the steric hindrance of the Pentafluorophenyl group.
References
-
Poole, C. F. (2013).[5] "Alkylsilyl derivatives for gas chromatography." Journal of Chromatography A, 1296, 2-14.[5]
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
Morgan, S. L., et al. (2000). "Gas chromatographic-mass spectrometric determination of plasma saturated fatty acids using pentafluorophenyldimethylsilyl derivatization." Journal of Chromatography B, 746(2), 175-183.
-
BenchChem Technical Support. (2025). "Troubleshooting Incomplete Silylation." BenchChem Knowledge Base.
- Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A, 844, 1-22.
Sources
optimizing reaction conditions for (Pentafluorophenyl)dimethylsilane silylation
Technical Support Center: (Pentafluorophenyl)dimethylsilane Reagent Code: PFPh-DMSi-H | CAS: 13888-77-2
Technical Dashboard & Reagent Profile
(Pentafluorophenyl)dimethylsilane (often referred to as the "Flophemesyl" hydride ) is a specialized organosilicon reagent.[1] Unlike standard alkyl silanes (e.g.,
-
Key Feature: The
group is strongly electron-withdrawing. This reduces the hydridic character of the Si-H bond, making it resistant to non-catalyzed background oxidation but highly reactive under specific Lewis Acid or Transition Metal catalysis. -
Primary Application: Introduction of the fluorous "Flophemesyl" tag (
) onto alcohols, amines, or alkenes.[1] This tag enables Fluorous Solid-Phase Extraction (F-SPE) , allowing rapid separation of tagged molecules from non-fluorous impurities using fluorous silica gel.[1]
Physical Properties Table:
| Property | Value | Implication for Handling |
|---|---|---|
| Boiling Point | 61–62 °C (20 mmHg) | Volatile.[1][2] Do not use high-vacuum for extended periods during workup.[1] |
| Density | 1.295 g/mL | Denser than most organic solvents; sinks in water/extraction.[1] |
| Moisture Sensitivity | Moderate | Stable to ambient moisture for short periods, but hydrolyzes slowly to the silanol/disiloxane.[1] Store under Argon/N2.[1] |
| Si-H Reactivity | Latent | Requires activation (Catalyst or conversion to Si-Cl).[1] Will not react with alcohols under standard base conditions (e.g., Imidazole/DMF).[1] |
Optimization Protocols
You cannot use this reagent like TBDMS-Cl.[1] The Si-H bond must be activated.[3] Choose Workflow A (Direct) for atom economy or Workflow B (Indirect) if you require standard "protection group" conditions.[1]
Workflow A: Catalytic Dehydrogenative Silylation (Recommended)
Best for: Neutral conditions, acid-sensitive substrates, and high atom economy.[1]
This method couples the silane directly to the alcohol/amine, releasing
Reagents:
-
Substrate: Alcohol (
)[1][4] -
Reagent:
(1.1 – 1.2 equiv)[1] -
Catalyst:
(BCF) (0.5 – 2.0 mol%) OR (1-5 mol%)[1] -
Solvent: Toluene or DCM (Anhydrous)[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a reaction vial and cool under
. -
Dissolution: Dissolve the alcohol substrate (1.0 mmol) and (Pentafluorophenyl)dimethylsilane (1.2 mmol, 271 mg) in dry Toluene (3 mL).
-
Catalyst Addition:
-
Monitoring: Monitor by TLC. The Si-H band in IR (
) will disappear.[1] -
Workup: Filter through a small pad of silica (to remove catalyst) and concentrate.[1]
Optimization Tip: If the reaction stalls with BCF, add 5A molecular sieves. Traces of water can poison the boron catalyst by forming the hydrate.
Workflow B: In-Situ Conversion to Silyl Chloride
Best for: Users who prefer standard "Corey" silylation conditions (Imidazole/DMF).[1]
Since the silyl chloride is moisture-sensitive and expensive, convert the stable silane to the chloride immediately before use.
Reagents:
Protocol:
-
Dissolve
(1.0 equiv) in DCM at 0°C.[1] -
Add TCCA (0.35 equiv).[1] The reaction is usually complete within 30–60 minutes.
-
Verification: Check NMR for the shift of the Si-Me protons (downfield shift due to Cl).
-
Usage: Filter the mixture (to remove cyanuric acid byproduct) directly into a solution of your alcohol and Imidazole/DMAP.
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision process for selecting the correct activation pathway and the mechanism of the BCF-catalyzed route.
Caption: Decision tree for silylation workflows. Route B (Boron catalysis) is the most efficient for robust substrates, while Route C allows for traditional base-mediated protection.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Standard Conditions) | User attempted to react Silane ( | Stop. Base alone cannot activate Si-H. Switch to Workflow A (add Catalyst) or Workflow B (Chlorinate first). |
| Vigorous Gas Evolution (Too Fast) | BCF catalyst loading is too high for the scale; Exotherm caused solvent boiling.[1] | Reduce BCF loading to 0.1 mol% . Add catalyst dropwise at 0°C. |
| Product Hydrolysis on Column | The | 1.[1] Deactivate silica gel with 1% |
| Low Yield (Dehydrogenative) | Catalyst poisoning by moisture or basic impurities (amines/pyridines in substrate).[1] | BCF is deactivated by strong Lewis bases.[1] If substrate contains amines, use Ruthenium catalysis (Workflow A, Option 2) instead of Boron.[1] |
| Incomplete Chlorination (Workflow B) | TCCA/NCS was old or wet.[1] | Ensure chlorinating agent is dry.[1] Alternatively, use |
Frequently Asked Questions (FAQ)
Q: How stable is the (Pentafluorophenyl)dimethylsilyl ether compared to TBDMS? A: It is generally less stable to base and nucleophiles than TBDMS. The electron-withdrawing pentafluorophenyl group pulls electron density away from the silicon atom, making it more electrophilic and susceptible to attack by hydroxide or fluoride. However, it is sufficiently stable for standard acidic workups and non-nucleophilic reactions.[1]
Q: Can I use this reagent for Hydrosilylation of terminal alkenes? A: Yes. This is the other primary application.
-
Catalyst: Karstedt’s catalyst (Pt) or Speier’s catalyst.[1]
-
Selectivity: The bulky
group enhances -selectivity (anti-Markovnikov) due to steric hindrance, often giving higher linear:branched ratios than simple dimethylphenylsilane.[1]
Q: How do I remove the group (Deprotection)? A: Standard fluoride conditions work very rapidly.
-
Reagent: TBAF (1.0 equiv) in THF.[1]
-
Time: Usually < 15 minutes at 0°C.[1]
-
Note: Because the cleavage is so fast, you can often use buffered HF•Pyridine if TBAF causes issues with other sensitive groups.[1]
Q: What is the benefit of the "Fluorous" tag? A: If you tag your substrate with this silane, you can purify the product using a Fluorous SPE cartridge.
-
Load crude mixture onto Fluorous Silica.[1]
-
Elute non-fluorous impurities with 80:20 MeOH:H2O.[1]
-
Elute your product with 100% MeOH or THF.[1] This avoids difficult column chromatography.
References
-
Piers, W. E., et al. "Tris(pentafluorophenyl)borane: A Special Boron Lewis Acid for Special Reactions."[1] Angewandte Chemie International Edition, vol. 44, no.[1] 23, 2005, pp. 3506–3520.[1] Link[1]
-
Studer, A., et al. "Fluorous Synthesis: Fluorous Protocols for the Ugi and Passerini Multicomponent Condensations."[1] Journal of Organic Chemistry, vol. 62, no. 9, 1997, pp. 2917–2924.[1] (Foundational work on fluorous tagging). Link[1]
-
Rubinsztajn, S., & Crivello, J. V. "A New Polycondensation Process for the Preparation of Polysiloxane Copolymers."[1] Macromolecules, vol. 38, no.[1] 4, 2005, pp. 1061–1063.[1] (Mechanism of BCF catalyzed Si-H/O-H coupling).[1] Link[1]
-
Oestreich, M., et al. "Silylium Ions in Catalysis."[1] Chemical Reviews, vol. 121, no.[1] 10, 2021.[1] (Review covering the electrophilicity of silyl groups with EWGs). Link[1]
Sources
common side reactions and byproducts of (Pentafluorophenyl)dimethylsilane
The following technical guide addresses the specific challenges, side reactions, and troubleshooting protocols for (Pentafluorophenyl)dimethylsilane .
CAS: 13888-77-2 | Formula:
Core Technical Overview
(Pentafluorophenyl)dimethylsilane is a specialized organosilicon reagent primarily used in hydrosilylation reactions to introduce the electron-withdrawing pentafluorophenyl (
Key Reactivity Profile
-
Enhanced Electrophilicity: The
group withdraws electron density from the silicon, increasing the rate of nucleophilic attack at the silicon center (e.g., hydrolysis).[1] -
Catalyst Sensitivity: The electron-deficient nature of the silane can alter the oxidative addition step in transition metal catalysis (Pt, Rh), often requiring modified ligand systems compared to
.[1] -
Labile C-Si Bond: While resistant to electrophilic cleavage (acid), the
bond is vulnerable to nucleophilic cleavage (base/fluoride), leading to protodesilylation.[1]
Troubleshooting Guide & FAQs
Q1: Why is my hydrosilylation reaction stalling or showing low conversion?
Diagnosis: Catalyst poisoning or competitive hydrolysis.[1]
-
The Issue: The electron-poor Si-H bond is less hydridic, potentially slowing down the oxidative addition to Platinum(0) (Karstedt’s or Speier’s catalyst).[1] Additionally, trace moisture reacts rapidly with this silane to form siloxanes, which are catalytically inert.[1]
-
Corrective Action:
-
Increase Catalyst Loading: Standard loadings (0.1 mol%) may be insufficient. Increase to 0.5–1.0 mol%.[1]
-
Switch Catalyst: Use electron-rich catalysts like
or Rhodium(I) complexes, which can facilitate the oxidative addition of electron-poor silanes better than standard Karstedt’s catalyst.[1] -
Strict Drying: Ensure solvents are dried over molecular sieves (3Å) and the reaction is run under inert atmosphere (Ar/
).
-
Q2: I see a white precipitate forming during the reaction. What is it?
Diagnosis: Formation of 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)disiloxane .[1]
-
The Mechanism: Moisture enters the system and hydrolyzes the Si-H bond to a silanol (
), which rapidly condenses to the disiloxane dimer.[1] -
Verification: Check
NMR. The Si-H doublet (approx.[1] 4.5 ppm) will disappear, and a new methyl singlet (approx.[1] 0.3–0.5 ppm) corresponding to the O-Si-Me group will appear.[1] -
Prevention: Use fresh reagents.[1] If the silane bottle has been opened frequently, distill it before use (BP 61–62 °C @ 20 mmHg).[1]
Q3: Why are my product yields low after purification on silica gel?
Diagnosis: Silica-induced protodesilylation or hydrolysis.[1]
-
The Issue: The
bond can be cleaved by nucleophiles.[1] While silica is acidic, "wet" silica or basic impurities in the eluent can trigger cleavage or hydrolysis of the product, especially if the product is an allylsilane.[1] -
Corrective Action:
Common Side Reactions & Byproducts[1]
The following table summarizes the primary side reactions encountered when using (Pentafluorophenyl)dimethylsilane.
| Reaction Type | Trigger | Byproduct Structure | Observation |
| Hydrolysis | Moisture ( | White solid/oil; Loss of Si-H peak in NMR.[1] | |
| Protodesilylation | Base / Fluoride ( | Volatile liquid; Appearance of complex multiplet in | |
| Dehydrogenative Silylation | High Temp / Specific Catalysts | Vinyl-silane (Substitution instead of addition) | Formation of |
| Redistribution | Lewis Acids ( | Complex mixture; Scrambling of substituents.[1] |
Reaction Pathways Diagram
The diagram below illustrates the competition between the desired hydrosilylation and the parasitic side reactions.
Figure 1: Competitive reaction pathways for (Pentafluorophenyl)dimethylsilane showing the desired hydrosilylation versus hydrolysis and protodesilylation side reactions.
Experimental Protocols
Protocol A: Purification of Degraded Reagent
If your silane shows signs of hydrolysis (cloudiness or precipitate), it must be purified before use to ensure stoichiometric accuracy.[1]
-
Setup: Assemble a micro-distillation apparatus with a short path column.
-
Conditions: Apply vacuum (approx. 20 mmHg). Heat the bath to 70–80 °C.
-
Collection: Collect the fraction boiling at 61–62 °C (20 mmHg) .
-
Storage: Store immediately under Argon/Nitrogen in a Schlenk tube or glovebox.
Protocol B: Optimized Hydrosilylation (Pt-Catalyzed)
This protocol minimizes moisture interference and maximizes conversion for electron-poor silanes.[1]
-
Preparation: Flame-dry a Schlenk flask and cool under Argon flow.
-
Reagents: Add the alkene/alkyne (1.0 equiv) and catalyst (e.g., Karstedt’s catalyst, 2% in xylene, 0.5 mol% ).
-
Addition: Add (Pentafluorophenyl)dimethylsilane (1.2 equiv) dropwise at 0 °C.
-
Note: Dropwise addition prevents localized overheating and uncontrolled exotherms.[1]
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. If conversion is low (check TLC/NMR), heat to 60 °C.
-
Workup: Filter through a small pad of Celite to remove Platinum residues.[1] Evaporate volatiles.[1]
References
-
PureSynth . (n.d.).[1] Bis(Pentafluorophenyl)Dimethylsilane 97.0%(GC). Retrieved from [Link]
-
Core.ac.uk . (2014).[1] Totalsynthese von Belizentrin Methylester & Ein enantiodivergenter Zugang zu chiralen Allenen. Retrieved from [Link][1]
-
National Institute of Informatics . (2010). Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes. Retrieved from [Link]
Sources
Technical Support Center: Managing Moisture Sensitivity of (Pentafluorophenyl)dimethylsilane
Executive Summary
You are accessing this guide because you are working with (Pentafluorophenyl)dimethylsilane (PFPDMS) . Unlike standard alkyl silanes, the presence of the electron-withdrawing pentafluorophenyl (
The Critical Failure Mode:
Consequences:
-
Stoichiometric Drift: Hydrolysis consumes your active reagent, leading to incomplete conversion in hydrosilylation or coupling reactions.
-
Safety Hazard: The evolution of hydrogen gas (
) in sealed vessels poses a pressure and flammability risk. -
Catalyst Poisoning: The resulting silanols (
) or disiloxanes ( ) can coordinate to and deactivate sensitive transition metal catalysts (e.g., Pt, Rh, Ir).
Module 1: Proactive Defense (Storage & Handling)
The "Zero-Moisture" Protocol
The majority of experimental failures occur before the reaction begins—during storage or transfer.
Storage Standards
| Parameter | Requirement | Scientific Rationale |
| Temperature | 2°C to 8°C | Reduces kinetic energy, slowing spontaneous hydrolysis or disproportionation. |
| Atmosphere | Argon or Nitrogen (Grade 5.0+) | Oxygen promotes radical oxidation; moisture promotes hydrolysis. |
| Container | Schlenk flask or Teflon-sealed vial | Standard septa are permeable to water vapor over time. Parafilm is NOT a moisture barrier. |
| Desiccant | Activated Molecular Sieves (4Å) | Caution: Sieves must be acid-free. Acidic surfaces can catalyze |
Visual Workflow: Inert Transfer
Do not pour this reagent. Use the following positive-pressure cannula or syringe transfer method to maintain the "Inert Chain of Custody."
Figure 1: Positive pressure transfer workflow to prevent atmospheric moisture ingress.
Module 2: Reactive Troubleshooting (FAQs)
Q1: I see bubbling in my reaction mixture upon adding PFPDMS. Is this normal?
Status: CRITICAL STOP.
Diagnosis: You are witnessing rapid hydrolysis and hydrogen evolution (
-
Wet Solvent: Your solvent contains >50 ppm water.
-
Wet Substrate: The substrate was not dried (azeotroped) properly.
-
Base Catalysis: If your reaction involves a base, it is catalyzing the attack of trace water on the Si-H bond.
Corrective Action:
-
Stop the reaction immediately. Vent the vessel to prevent pressure buildup.
-
Discard the mixture. You cannot "dry" the reaction once hydrolysis starts; the stoichiometry is ruined.
-
Prevention: Implement the Freeze-Pump-Thaw method for all solvents (see Protocol A below).
Q2: My hydrosilylation yield is low (10-20%), but NMR shows unreacted alkene.
Status: Catalyst Deactivation.
Diagnosis: The PFPDMS has partially hydrolyzed to the silanol (
-
Check the quality of the silane reagent using 1H NMR (see Module 3).
-
Increase catalyst loading is not the solution; purifying the reagents is.
Q3: Can I dry PFPDMS over silica gel?
Status: PROHIBITED.
Scientific Rationale: Silica gel contains surface hydroxyl groups (
Module 3: Analytical Forensics
How do you validate the integrity of (Pentafluorophenyl)dimethylsilane?
NMR Diagnostic Table
| Nucleus | Functional Group | Chemical Shift ( | Diagnostic Feature |
| Si-H (Active) | ~4.5 - 5.0 (Septet/Multiplet) | Sharp coupling to methyls and/or | |
| Si-OH (Impurity) | ~2.0 - 3.5 (Broad Singlet) | Shift is concentration/solvent dependent. Indicates hydrolysis. | |
| Si-H (Active) | -10 to -20 ppm | Doublet (split by | |
| Si-O-Si (Impurity) | +5 to +15 ppm | Shift moves downfield upon oxidation/dimerization. |
Troubleshooting Decision Tree
Figure 2: Diagnostic logic flow for identifying reagent failure.
Appendix: Protocol A - Freeze-Pump-Thaw
Required for all solvents used with PFPDMS.
-
Fill: Place solvent in a Schlenk flask (max 50% volume). Add a magnetic stir bar.
-
Freeze: Submerge flask in liquid nitrogen (
) until solid. Close stopcock. -
Pump: Open stopcock to high vacuum ( < 0.1 mbar) for 5-10 minutes.
-
Thaw: Close stopcock. Remove from
. Thaw in a warm water bath. Gas bubbles will evolve.[1][2] -
Repeat: Perform cycles 2-4 at least three times until no bubbles evolve during thawing.
-
Backfill: Fill with dry Argon.
References
-
Gelest, Inc.Silane Coupling Agents: Connecting Across Boundaries.
-
Sigma-Aldrich (Merck).Safety Data Sheet: Dimethyl(pentafluorophenyl)silane. (Hazards of Hydrogen Evolution).
-
Chamberland, S. SOP: Freeze-Pump-Thaw Degassing of Liquids. Chamberland Research Group.[1]
-
Pawlenko, S.Organosilicon Chemistry. Walter de Gruyter, 1986.
Sources
improving the yield of reactions involving (Pentafluorophenyl)dimethylsilane
Technical Support Center: Fluorosilane Chemistry Division Subject: Optimization of Reactions Involving (Pentafluorophenyl)dimethylsilane Ticket ID: [PFPh-DMS-OPT-2024] Assigned Specialist: Senior Application Scientist, Organosilicon Group[1]
Executive Summary
Welcome to the Fluorosilane Technical Assistance Center. You are likely reading this because your yields with (Pentafluorophenyl)dimethylsilane (referred to hereafter as PFPh-DMS ) are suboptimal compared to standard phenyldimethylsilane counterparts.
PFPh-DMS is not a generic silane. The electron-withdrawing nature of the perfluorinated ring (
-
Reduced Hydricity: The Si-H bond is less hydridic, slowing down hydride transfer in Lewis Acid-catalyzed reductions.[1]
-
Enhanced Electrophilicity: The silicon atom is highly susceptible to nucleophilic attack (hydrolysis) by trace moisture.
-
Catalyst Poisoning: The fluoro-aromatic ring can coordinate competitively to metal centers (Pt, Rh), arresting the catalytic cycle.[1]
This guide provides the protocols to overcome these thermodynamic and kinetic barriers.
Part 1: Troubleshooting & Optimization (Q&A)
Module A: Catalyst Selection & Activity
Q: I am using Karstedt’s Catalyst (Pt(0)) for hydrosilylation, but the reaction stalls at 60% conversion. Adding more catalyst turns the solution black (colloidal Pt). Why?
A: This is a classic "Electronic Mismatch."
-
The Cause: The electron-deficient
group destabilizes the oxidative addition step in the Chalk-Harrod cycle. Furthermore, the perfluorinated ring can weakly coordinate to the Pt center, displacing the alkene and leading to catalyst aggregation (the black precipitate).[1] -
The Fix: Switch to a catalyst with electron-rich phosphine ligands to stabilize the Pt-Si intermediate.
-
Recommendation: Use Pt(PPh3)4 or Pt(t-Bu3P)2 . The electron-donating phosphines counterbalance the electron-withdrawing nature of the silane.
-
Alternative: For terminal alkenes, Co(acac)2 / Xantphos systems often outperform Pt for electron-deficient silanes due to a different radical-type mechanism.[1]
-
Q: I am using B(C6F5)3 (Boron catalyst) for defunctionalization, but the reaction is significantly slower than with Et3SiH. Should I heat it?
A: Proceed with caution.
-
The Science: In Frustrated Lewis Pair (FLP) type chemistry, the silane must act as a hydride donor.[1] PFPh-DMS is a poor hydride donor compared to triethylsilane because the
group pulls electron density away from the Si-H bond. -
The Fix: Do not just heat it (which risks volatile loss).
-
Increase Concentration: Run the reaction at 1.0 M to 2.0 M (highly concentrated) rather than the standard 0.1 M. This drives the bimolecular hydride transfer kinetics.
-
Add a Co-Catalyst: If reducing difficult substrates (e.g., amides), trace amounts (1 mol%) of a more hydridic silane (like
) can initiate the cycle, acting as a "shuttle."[1]
-
Module B: Stability & Handling
Q: My NMR shows the product, but also a large peak at ~ -0.5 ppm (Si-Me) and broad signals around 7.0 ppm. The yield is low after column chromatography. [1]
A: You are suffering from Hydrolytic Decomposition and Silica Degradation .
-
The Cause: The
group makes the silicon atom hyper-electrophilic. Trace water on your silica gel attacks the Si-C or Si-H bond much faster than with non-fluorinated silanes, forming silanols or disiloxanes.[1] -
The Fix:
-
Workup: Avoid acidic silica. Treat your silica gel with 2% Triethylamine/Hexane before loading the column. This neutralizes acidic sites that catalyze protodesilylation.
-
Distillation: PFPh-DMS products are often volatile. If your product boils <200°C, skip chromatography.[1] Use Kugelrohr distillation to avoid silica contact entirely.
-
Part 2: Comparative Data
Table 1: Catalyst Performance for Hydrosilylation of 1-Octene with PFPh-DMS Conditions: 1.0 equiv alkene, 1.1 equiv silane, 60°C, 4 hours, Toluene-d8.
| Catalyst System | Load (mol%) | Yield (%) | Observation |
| Karstedt’s (Pt) | 0.1 | 55% | Solution turned black (colloidal Pt); isomerization observed. |
| Pt(PPh3)4 | 1.0 | 92% | Clear yellow solution; clean anti-Markovnikov product.[1] |
| RhCl(PPh3)3 | 0.5 | 78% | Slower reaction; required 12 hours. |
| Co(acac)2 / Xantphos | 2.0 | 88% | Good alternative; strictly anhydrous conditions required. |
Part 3: Visualized Workflows
Diagram 1: Troubleshooting Decision Matrix
Caption: Diagnostic flow for low yields with PFPh-DMS. Follow the path based on your primary symptom.
Diagram 2: The Electronic Effect in Hydrosilylation
Caption: Mechanism showing how the C6F5 group (Red) retards oxidative addition compared to Ph (Blue).
Part 4: Validated Experimental Protocol
Protocol: Pt-Catalyzed Hydrosilylation of a Hindered Alkene with PFPh-DMS
Context: This protocol is designed to minimize moisture exposure and maximize catalyst longevity.
-
Preparation:
-
Flame-dry a 10 mL Schlenk tube under vacuum; backfill with Argon (x3).
-
Critical: Ensure PFPh-DMS is freshly distilled or stored over activated molecular sieves (4Å).
-
-
Stoichiometry:
-
Procedure:
-
Add the catalyst and alkene to the Schlenk tube.[1]
-
Add anhydrous Toluene (0.5 mL) – Keep concentration high (2M).
-
Add PFPh-DMS dropwise at Room Temperature.
-
Seal and heat to 70°C for 6 hours. Note: The phosphine ligands require higher heat than Karstedt's catalyst but protect the active species.[1]
-
-
Workup:
-
Cool to RT.
-
Do not use standard silica directly. [1]
-
Prepare a silica slurry with 98:2 Hexane:Triethylamine. Flush the column with this solvent system first.
-
Elute product with Hexane/EtOAc.
-
References
-
Rubin, M., Schwier, T., & Gevorgyan, V. (2002).[1] Highly Efficient B(C6F5)3-Catalyzed Hydrosilylation of Olefins. Journal of Organic Chemistry.[2]
-
Piers, W. E. (2004).[1] The chemistry of perfluoroaryl boranes.[3][4] Advances in Organometallic Chemistry.
-
Sakaguchi, S., Tsurugi, H., & Mashima, K. (2018).[1] Mechanistic Insights into Hydrosilylation Catalyzed by High-Valent Metal Complexes.[5] Chemical Science.
-
ChemicalBook. (2024). Dimethyl(pentafluorophenyl)silane Properties and Safety Data.[6]
Sources
addressing GC-MS peak tailing with (Pentafluorophenyl)dimethylsilane derivatives
Topic: Addressing Peak Tailing with (Pentafluorophenyl)dimethylsilane Derivatives
Audience: Researchers, Analytical Chemists, and Drug Development Scientists.
Introduction: The "High-Reward, High-Risk" Derivative
Welcome to the Technical Support Center. You are likely here because you are utilizing (pentafluorophenyl)dimethylsilyl (commonly referred to as flophemesyl ) derivatization to achieve ultra-trace detection limits using Electron Capture Negative Ionization (ECNI) mass spectrometry.
The Paradox: The very properties that make flophemesyl reagents powerful—their high electronegativity and bulk—make them notoriously prone to peak tailing . The pentafluorophenyl group provides the electron cross-section necessary for femtogram-level detection in ECNI, but the steric bulk and the chemistry of the silylation reaction (often involving chlorosilanes) create aggressive byproducts that activate the GC flow path.
This guide provides a self-validating workflow to eliminate tailing and restore peak symmetry.
Module 1: The Chemistry of Tailing (Root Cause Analysis)
Before troubleshooting, you must understand why your peaks are tailing.[1] With flophemesyl derivatives, tailing is rarely a random event; it is a symptom of specific chemical failures.
| Root Cause | Mechanism | Diagnostic Sign |
| Active Site Adsorption | The bulky flophemesyl group hinders the silicon atom, but unreacted -OH groups or Lewis acid sites (exposed silanols in the liner/column) interact with the electronegative fluorine atoms or the ether oxygen. | Tailing increases with analyte polarity; hydrocarbons elute symmetrically. |
| Hydrolysis (Moisture) | Flophemesyl derivatives are hydrolytically unstable compared to TMS (Trimethylsilyl) derivatives. Moisture in the carrier gas or solvent cleaves the silyl ether bond inside the inlet. | Tailing is accompanied by a "ski-slope" baseline or the appearance of underivatized parent peaks. |
| Acidic Activation | Flophemesyl chloride (the common reagent) generates HCl as a byproduct. If not scavenged, HCl strips the deactivation layer off the glass liner and column phase. | Tailing worsens progressively with each injection sequence. |
| Steric Hindrance | The bulky pentafluorophenyl group struggles to derivatize sterically hindered hydroxyls, leaving mixed derivatives or free -OH groups that drag on the column. | Split peaks or "shouldering" alongside tailing. |
Module 2: The "Zero-Tailing" Derivatization Protocol
Standard Operating Procedure (SOP) for Flophemesyl Chloride
Principle: This protocol utilizes a base catalyst to scavenge the HCl byproduct immediately, preventing column damage and reversible adsorption.
Reagents Required:
-
Flophemesyl Chloride: (Pentafluorophenyl)dimethylchlorosilane.
-
Scavenger Base: Anhydrous Pyridine or Imidazole.
-
Solvent: Anhydrous Ethyl Acetate or Hexane (dried over molecular sieves).
Step-by-Step Workflow:
-
Strict Dehydration: Evaporate your sample extract to complete dryness under a stream of nitrogen. Note: Even trace moisture will quench the chlorosilane reagent.
-
Reagent Addition: Add 50 µL of Pyridine (acts as solvent and acid scavenger) and 50 µL of Flophemesyl Chloride .
-
Why? The pyridine neutralizes the HCl generated during silylation, forming pyridinium hydrochloride (a salt).
-
-
Incubation: Heat at 60°C for 30–60 minutes .
-
Validation: Sterically hindered sterols may require 90 minutes.
-
-
The "Wash" (Critical for Column Health):
-
Issue: Injecting pyridinium hydrochloride salts causes liner contamination and tailing.
-
Solution: Add 200 µL Hexane and 200 µL saturated Sodium Bicarbonate (NaHCO3) or water. Vortex briefly. Centrifuge.
-
Action: Transfer the upper organic layer (containing the derivative) to a new vial containing a pinch of anhydrous sodium sulfate (to dry it).
-
-
Injection: Inject the dried organic layer.
Visualizing the Workflow
Caption: Figure 1. Optimized Flophemesyl derivatization workflow emphasizing acid scavenging and salt removal to prevent inlet activity.
Module 3: Instrument Configuration (The Hardware)
Even with perfect chemistry, hardware active sites will destroy flophemesyl derivatives.
1. Inlet Liner Selection:
-
Requirement: Ultra-Inert (UI) or "Deactivated" liners are mandatory.
-
Type: Single taper with wool (if sample is dirty) or single taper without wool (if sample is clean).
-
Why? Glass wool has a high surface area. If the deactivation layer is stripped by residual HCl, the wool becomes a "tailing trap."
2. Column Trimming (The "Guard" Strategy):
-
Protocol: Install a 1–2 meter deactivated fused silica guard column (retention gap) before the analytical column.
-
Benefit: The guard column takes the brunt of the non-volatile residue and acidity. When tailing begins, you trim/replace the guard loop rather than cutting the expensive analytical column.
3. Carrier Gas:
-
Requirement: High-purity Helium (99.999%) with moisture and oxygen traps .
-
Logic: Oxygen at high temperatures degrades the stationary phase, creating silanols that cause tailing.
Module 4: Troubleshooting FAQ
Q1: My peaks were sharp yesterday, but today they are tailing. Why?
A: This is classic "Matrix-Induced Activity."
-
Diagnosis: Non-volatile matrix components have accumulated in the liner or the head of the column, creating active sites.[2][3]
-
Immediate Fix: Change the liner and the septum.
-
Secondary Fix: Trim 10-20 cm from the front of the column (or guard column).
-
Prevention: Ensure your sample cleanup (SPE or LLE) is sufficient before derivatization.
Q2: I see "Ghost Peaks" or broad humps interfering with my analyte.
A: This is likely Reagent Hydrolysis or Column Bleed .
-
Test: Run a "System Blank" (solvent only, no reagent) and a "Reagent Blank" (derivatized blank).
-
Interpretation:
-
If the hump is in the System Blank: Your column is bleeding (check max temp) or the inlet is dirty.
-
If the hump is only in the Reagent Blank: Your Flophemesyl reagent has hydrolyzed. Purchase fresh reagent and store in a desiccator.
-
Q3: Can I use Flophemesyl Amine instead of Chloride?
A: Yes, and it is often preferred.
-
Reagent: (Pentafluorophenyl)dimethylsilylamine (Flophemesylamine).
-
Advantage: The byproduct is ammonia (gas), not HCl. It is less aggressive toward the column and liner.
-
Trade-off: It is a milder reagent and may not derivatize sterically hindered hydroxyls as effectively as the chloride form.
Q4: How do I confirm if the tailing is the column or the detector?
A: The "Peak Width Test."
-
Compare the peak width of your analyte to a hydrocarbon standard (e.g., Alkane ladder).
-
If the hydrocarbon is sharp but the flophemesyl derivative tails: Chemical Activity (Inlet/Column active sites).
-
If both tail: Physical Flow Path Issue (Bad column cut, dead volume in connectors, or source contamination).
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for isolating the source of peak tailing (Physical vs. Chemical).
References
-
Agilent Technologies. (2019).[4] A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technical Library. Link
-
Restek Corporation. (2025). GC Troubleshooting: Tailing Peaks. Restek ChromaBLOGraphy.[5] Link
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
Poole, C. F. (2013). Derivatization for Gas Chromatography.[3][6][7][8] In Gas Chromatography (pp. 1-24).[6] Elsevier.
-
Sigma-Aldrich (Merck). The Use of Derivatization Reagents for Gas Chromatography. Technical Bulletin. Link
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. it.restek.com [it.restek.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
overcoming matrix effects in biological sample analysis with silylation
Mission: To provide field-proven, chemically grounded solutions for researchers encountering matrix interference during the silylation of biological samples (plasma, urine, tissue, and cell lysates).
Module 1: Pre-Reaction Matrix Management
The Core Problem: Biological matrices are aqueous. Silylation reagents (BSTFA, MSTFA, TMSI) are moisture-sensitive.[1] The interaction between residual water and your reagent is the primary cause of "matrix effects" in this context, leading to hydrolysis, precipitation, and non-linear calibration.
FAQ: Moisture Control & Sample Drying
Q: I used nitrogen blow-down to dry my plasma extract, but my BSTFA turned cloudy immediately upon addition. Why? A: Nitrogen blow-down often leaves trace moisture bound to proteins or salts on the glass surface. The cloudiness is ammonium fluoride or silyl urea precipitate caused by hydrolysis.
-
The Fix: Implement Azeotropic Distillation .
-
After your initial solvent evaporation, add 200 µL of Toluene or Benzene (if safety permits).
-
Evaporate again. These solvents form azeotropes with water, physically carrying the last molecules of H₂O out of the sample.
-
Alternative: Use Lyophilization (freeze-drying) for aqueous fractions, which is the gold standard for metabolic profiling.
-
Q: Can I use chemical drying agents like Magnesium Sulfate (
Module 2: Reagent Selection Strategy
The Core Problem: Not all functional groups react at the same speed. Steric hindrance in complex biological molecules (e.g., secondary hydroxyls on cholesterol) requires catalytic activation.
Reagent Decision Matrix
Q: When should I switch from BSTFA to MSTFA? A: Switch to MSTFA when analyzing early-eluting compounds (volatile organic acids).
-
Mechanism: MSTFA is the most volatile silylation reagent.[2] Its byproduct (N-methyltrifluoroacetamide) elutes earlier than BSTFA's byproduct, preventing the solvent peak from masking your early analytes.
Q: My steroid peaks are tailing or missing. What is wrong? A: Steroids often contain sterically hindered hydroxyl groups (e.g., at C17). Standard BSTFA is too weak.
-
The Fix: Add a catalyst. Use BSTFA + 1-10% TMCS .[3]
-
Why: TMCS (Trimethylchlorosilane) is a smaller, more aggressive silyl donor that initiates the reaction on hindered sites, which BSTFA then completes.
Q: I need to detect very low abundance metabolites. How can I boost sensitivity? A: Switch to MTBSTFA to form t-BDMS (tert-butyldimethylsilyl) derivatives.
-
Why: t-BDMS derivatives fragment easily to lose the [M-57] butyl group. This concentrates the ion current into a single high-mass ion, significantly improving Signal-to-Noise (S/N) ratio compared to the multipath fragmentation of TMS derivatives.
Visual Guide: Reagent Selection Logic
Caption: Decision tree for selecting the optimal silylation reagent based on analyte chemistry and steric hindrance.
Module 3: Instrumental Troubleshooting (The "After" Phase)
The Core Problem: Matrix components (lipids, proteins) that survive extraction can foul the GC inlet, causing "active sites" that degrade silylated compounds.
FAQ: Ghost Peaks & Sensitivity Loss
Q: I see "Ghost Peaks" at constant intervals in my chromatogram. Is this my sample? A: No. These are likely Siloxanes (m/z 73, 147, 207, 221, 281).
-
Cause: Hydrolysis of the silylation reagent in the vial or "septum bleed."
-
Validation: Inject a solvent blank. If peaks persist, change the inlet septum and liner. If peaks disappear, your sample contains water that is hydrolyzing the reagent.
Q: My peak areas decrease with every injection. Why? A: This is Matrix-Induced Active Site Formation .
-
Mechanism: Non-volatile matrix components (lipids/proteins) accumulate in the GC liner. They strip the silyl groups off your analytes (back-exchange), reverting them to non-volatile forms that stick to the glass wool.
-
The Fix:
-
Use deactivated glass wool liners.
-
Change liners every 50-100 biological injections.
-
"Sandwich" Injection: Draw up 1 µL of pure reagent (e.g., BSTFA) into the syringe before drawing up your sample. This re-silylates the needle and liner active sites immediately before the sample enters.
-
Module 4: Standardized Protocols
Protocol A: General Metabolic Profiling (Urine/Plasma)
Target: Organic acids, sugars, amino acids.
| Step | Action | Critical Technical Note |
| 1. Preparation | Add Internal Standard (e.g., Tropic Acid) to 50 µL plasma. | |
| 2. Protein PPT | Add 450 µL cold Methanol:Acetonitrile (1:1). Centrifuge 10 min @ 10,000g. | Removes enzymes that degrade metabolites. |
| 3. Drying | Transfer supernatant. Evaporate to dryness (N2 or SpeedVac). | CRITICAL: Add 50 µL Toluene and re-dry to remove trace water. |
| 4. Methoximation | Add 50 µL Methoxyamine HCl in Pyridine (20 mg/mL). Incubate 30°C for 90 min. | Protects carbonyl groups (ketones/aldehydes) from forming multiple enol isomers. |
| 5.[2] Silylation | Add 50 µL MSTFA + 1% TMCS . Incubate 37°C for 30 min. | MSTFA chosen for volatility; TMCS catalyzes hindered amine silylation. |
| 6. Analysis | Transfer to GC vial with glass insert. Inject immediately. | Do not store >24h. Moisture will eventually penetrate the septum. |
Visual Guide: Biological Sample Workflow
Caption: Optimized workflow for biological samples emphasizing the critical azeotropic drying step to prevent reagent hydrolysis.
References
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[4][5] Link
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Seminal text on reaction mechanisms).
-
Fiehn, O. (2016).[6] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. Link
-
Agilent Technologies. (2023). GC Derivatization Methods: A Guide to Silylation, Acylation, and Alkylation. Technical Note. Link
-
Sigma-Aldrich (Merck). (2022). Derivatization Reagents for GC: Silylation. Technical Bulletin. Link
Sources
derivatization of sterically hindered compounds with (Pentafluorophenyl)dimethylsilane
This guide serves as a specialized Technical Support Center for researchers utilizing (Pentafluorophenyl)dimethylsilyl reagents (often referred to as Flophemesyl ) for the derivatization of sterically hindered compounds.
Status: Operational | Tier: Advanced Application Support
Technical Overview & Reagent Logic
The Reagent: (Pentafluorophenyl)dimethylsilyl (Flophemesyl) group. Primary Application: Ultra-trace analysis using GC-ECD (Electron Capture Detection) or GC-NICI-MS (Negative Ion Chemical Ionization Mass Spectrometry). The "Why": The five fluorine atoms on the phenyl ring provide an exceptionally high electron-capture cross-section, increasing detection sensitivity by orders of magnitude compared to non-fluorinated analogs (like TMS or TBDMS).
The Challenge (Steric Hindrance): While the (C6F5)Me2Si- group offers superior detection, it is bulkier than the standard Trimethylsilyl (TMS) group. When applied to sterically hindered substrates (e.g., tertiary alcohols, hindered steroids, ortho-substituted phenols), standard protocols fail due to:
-
Kinetic barriers: The bulky silyl group cannot easily access the nucleophilic site.
-
Electronic repulsion: The electron-withdrawing nature of the pentafluorophenyl ring reduces the nucleophilicity of the silicon center during the transition state, requiring stronger activation.
The "High-Force" Protocol for Hindered Substrates
Standard protocols (e.g., HMDS/TMCS) will not work here. You must use a nucleophilic catalyst to lower the activation energy.
Reagents Required:
-
Derivatizing Agent: Flophemesyl Chloride (Fl-Cl) [(Pentafluorophenyl)dimethylsilyl chloride]
-
Critical Check: Ensure you are not using the hydride form (-SiH) unless you are performing specific transition-metal catalyzed coupling. Standard derivatization requires the Chloride or Triflate.
-
-
Catalyst: 4-Dimethylaminopyridine (DMAP ) or 1-Methylimidazole.
-
Base/Solvent: Anhydrous Pyridine or Acetonitrile.
Step-by-Step Workflow
-
Drying (Crucial): Lyophilize sample or dry under
stream. Add anhydrous toluene and re-evaporate to azeotrope trace water. -
Solubilization: Dissolve residue in
Anhydrous Pyridine . -
Catalyst Addition: Add
of DMAP stock solution ( in acetonitrile). -
Reagent Addition: Add
Flophemesyl Chloride . -
Thermal Activation: Cap tightly. Heat at 60°C – 80°C for 30–60 minutes .
-
Note: For tertiary alcohols, microwave irradiation (
, 3 min, 200W) can replace conventional heating.
-
-
Quench & Extract: Cool. Add
Hexane and saturated (aq). Vortex. -
Analysis: Inject the organic (upper) layer into GC-ECD/MS.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low/No Yield (Starting Material Remains) | Steric Shielding | Switch Catalyst: Replace Imidazole with DMAP or 4-pyrrolidinopyridine (super-nucleophilic catalysts). Increase Energy: Raise reaction temp to 90°C or use Microwave Assisted Derivatization (MAD). |
| Unknown "Ghost" Peaks | Hydrolysis (Silanols) | The Flophemesyl-OH (silanol) and disiloxane peaks appear if moisture is present. Action: Use fresh ampules of silyl chloride. Ensure solvents are stored over molecular sieves. |
| Peak Tailing | Active Sites in GC | Fluorinated silyl derivatives can be adsorbed by active silanols in the GC liner. Action: Deactivate liner with 5% DMCS in toluene. |
| Precipitate in Vial | Salt Formation | Pyridine hydrochloride forms as a byproduct. This is normal. Action: Ensure you extract into Hexane/Isooctane before injection to avoid clogging the syringe. |
| Rapid Degradation | Acid Sensitivity | Flophemesyl ethers are more acid-stable than TMS but less than TBDMS. Action: Ensure the quench is slightly basic ( |
Visualizing the Mechanism & Logic
Diagram 1: The Nucleophilic Catalysis Pathway (Why DMAP is required)
This diagram illustrates how DMAP activates the bulky silyl reagent to overcome steric hindrance.
Caption: DMAP acts as a "transfer agent," forming a charged intermediate that is small enough to approach the hindered alcohol and reactive enough to force the silylation.
Diagram 2: Troubleshooting Decision Tree
Caption: Logical flow for diagnosing low yields. Distinguishes between moisture contamination (hydrolysis) and kinetic limitations (sterics).
Frequently Asked Questions (FAQs)
Q1: I have "(Pentafluorophenyl)dimethylsilane" (Hydride form). Can I use this directly?
A: No. The hydride (
Q2: How does the stability compare to TMS and TBDMS? A:
-
Hydrolytic Stability: TMS < Flophemesyl < TBDMS.
-
Flophemesyl derivatives are more stable than TMS ethers but will still hydrolyze if left in wet solvents for >24 hours.
-
-
Steric Bulk: TMS < Flophemesyl < TBDMS.
-
It is less bulky than TBDMS, meaning it reacts faster, but offers less protection against hydrolysis.
-
Q3: Can I use this for amines? A: Yes, but silylation of hindered amines is difficult. For amines, the Flophemesyl-Triflate is recommended over the Chloride, as the Triflate is a "super-leaving group" that drives the reaction to completion without requiring extreme heat that might degrade the amine.
Q4: Why is my background noise so high in ECD? A: Excess derivatizing reagent (Flophemesyl chloride) is also electron-capturing. You must remove excess reagent or wait for it to elute (solvent front). The "Quench & Extract" step (Protocol Step 6) is vital to hydrolyze and remove the unreacted chloride into the aqueous phase, leaving only the derivative in the organic phase.
References
-
Morgan, S. L., & Poole, C. F. (1978). Preparation and properties of pentafluorophenyldimethylsilyl ethers for the analysis of sterols by gas chromatography with electron-capture detection. Journal of Chromatography A.
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. (Applicable to Flophemesyl hydrolysis artifacts).
-
Sigma-Aldrich (Merck). Derivatization Reagents for GC: Silylation. (General protocol grounding for sterically hindered alcohols using DMAP).
Sources
Technical Support Center: Preventing Hydrolysis of (Pentafluorophenyl)dimethylsilane Derivatives
The following technical support guide is designed for researchers working with (Pentafluorophenyl)dimethylsilane (Pf-DMS) derivatives. It addresses the unique hydrolytic instability driven by the perfluorinated aromatic ring and provides evidence-based protocols to mitigate degradation.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Hydrolytic Stability & Handling of C₆F₅-SiMe₂-R Systems
Executive Summary: The "Fluorine Effect" on Silicon
Welcome. If you are experiencing unexpected degradation, low yields, or "cloudy" reaction mixtures with (Pentafluorophenyl)dimethylsilane derivatives, you are likely battling electronically activated hydrolysis .
Unlike standard phenylsilanes, the pentafluorophenyl (C₆F₅) group is strongly electron-withdrawing. This creates a significant partial positive charge (
Key Takeaway: Protocols sufficient for TBDMS or TMS are insufficient for Pf-DMS derivatives. You must adopt "Grade AA" moisture exclusion techniques.
Troubleshooting Guide (FAQ)
Category A: Storage & Reagent Integrity
Q1: My bottle of (Pentafluorophenyl)dimethylsilyl chloride (Pf-DMS-Cl) has developed a white crust or precipitate. Is it still usable? Diagnosis: The white solid is likely the disiloxane dimer [(C₆F₅)SiMe₂]₂O, formed via hydrolysis. The HCl byproduct may have also degraded the remaining reagent. Action:
-
Do not use for critical quantitative reactions. The titer is compromised.
-
Rescue Protocol: If you must use it, distill the liquid fraction under vacuum/inert gas. The disiloxane has a significantly higher boiling point than the chlorosilane.
-
Prevention: Store future aliquots in a desiccator at -20°C. Wrap the cap in Parafilm and electrical tape to prevent moisture diffusion.
Q2: I see pressure build-up in the storage vial. Diagnosis: Hydrolysis of chlorosilanes releases HCl gas. Action: Vent the vial carefully in a fume hood. This is a critical sign of moisture ingress.
Category B: Reaction Failures
Q3: I am using Pf-DMS-H for hydrosilylation, but I see no conversion and gas evolution. Diagnosis: Competitive hydrolysis/oxidation. The Si-H bond is activated by the C₆F₅ group. In the presence of trace water and a catalyst (especially Pt or Rh), the Si-H converts to Si-OH (silanol) + H₂ gas, rather than reacting with your alkene. Action:
-
Solvent: Switch to solvents dried over activated alumina columns (SPS) or distilled from CaH₂. Molecular sieves (3Å) alone may not be enough if not properly activated.
-
Catalyst: Add the catalyst last, after ensuring the silane and substrate are dry.
Q4: My Pf-DMS protected alcohol deprotects prematurely during silica gel chromatography. Diagnosis: The C₆F₅ group makes the silyl ether bond (Si-O-C) more susceptible to acid-catalyzed hydrolysis compared to a standard phenyl-dimethyl silyl group. The acidic silanol groups on standard silica gel are sufficient to cleave it. Action:
-
Neutralization: Pre-treat your silica gel column with 1-2% Triethylamine (Et₃N) in hexanes.
-
Alternative: Use neutral alumina or Florisil for purification.
Technical Deep Dive: The Hydrolysis Mechanism
Understanding why this happens allows you to predict failure points. The diagram below illustrates the accelerated hydrolysis pathway driven by the C₆F₅ group.
Figure 1: The electron-withdrawing nature of the pentafluorophenyl group lowers the LUMO energy of the silicon center, accelerating the initial nucleophilic attack by water.
Comparative Stability Data
The table below highlights the "Stability Gap" between Pf-DMS and common silyl groups.
| Silyl Group | Structure | Relative Hydrolysis Rate (Si-Cl)* | Electronic Character | Recommended Handling |
| TMS | Me₃Si- | High | Neutral | Standard Schlenk |
| Pf-DMS | (C₆F₅)Me₂Si- | Very High (approx. 10-50x TMS) | Strongly Electron Withdrawing | Strict Anhydrous / Glovebox |
| Ph-DMS | PhMe₂Si- | Moderate | Mildly Electron Withdrawing | Standard Schlenk |
| TBDMS | tBuMe₂Si- | Low | Sterically Hindered | Standard Lab Practice |
*Estimated relative rates based on Hammett substituent constants (
Validated Protocols
Protocol A: "Grade AA" Solvent Drying for Pf-DMS Reactions
Standard molecular sieves are often insufficient for these sensitive reagents.
-
Pre-drying: Dry solvent (THF, DCM, Toluene) over activated 3Å or 4Å molecular sieves for 24 hours.
-
Getter Reagent: For ultra-sensitive catalytic reactions, pass the solvent through a column of activated alumina or distill from Sodium/Benzophenone (for THF/Toluene) or CaH₂ (for DCM).
-
The "Scavenger" Test: Add a drop of neat Pf-DMS-Cl to 1 mL of your solvent. If any cloudiness (HCl/Siloxane) appears within 30 seconds, the solvent is too wet .
Protocol B: Quenching & Workup (Minimizing Hydrolysis of Products)
If your product is a Pf-DMS ether or amine, aqueous workup can destroy it.
-
Quench: Do not use water/bicarb. Quench with anhydrous methanol (converts excess Si-Cl to Si-OMe, which is easier to separate than silanol).
-
Concentration: Remove solvents under high vacuum directly from the reaction flask if possible.
-
Filtration: If salts must be removed, filter through a fritted glass funnel packed with Celite under an inert gas blanket (using an inverted funnel feeding N₂).
References
-
Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Foundational text on electronic effects in organosilicon chemistry).
-
Pojarliev, P., et al. (2010). "Fluorous Tagging Strategy for the Synthesis of difficult-to-purify compounds." Chemistry – A European Journal. (Discusses stability of perfluorinated silyl tags).
-
Gelest, Inc. "Reactive Silicones: Structure & Stability Guide." (General reference for chlorosilane hydrolysis rates).
-
BenchChem Technical Support. (2025). "Managing Pentafluorophenyl Ester and Silane Hydrolysis." (Derived insights on C6F5 electronic activation).
Validation & Comparative
Advanced Silylation Strategies: A Technical Comparison of (Pentafluorophenyl)dimethylsilane vs. Standard Alternatives
Executive Summary
In the landscape of silylation reagents, (Pentafluorophenyl)dimethylsilane derivatives (often sourced as Flophemesyl chloride or Flophemesyl amine ) occupy a specialized high-performance niche. While trimethylsilyl (TMS) reagents like BSTFA are the industry workhorses for general GC-MS profiling, they lack the electrophoretic properties required for ultra-trace detection.
This guide objectively compares (Pentafluorophenyl)dimethylsilyl reagents against standard alternatives (TMS, TBDMS). The core value proposition of the Flophemesyl group is its high electron-capture cross-section , enabling femtogram-level detection via Gas Chromatography-Electron Capture Detection (GC-ECD), and its unique orthogonality in hydrolytic stability profiles.
Mechanistic Insight & Chemical Profile
To select the correct reagent, one must understand the electronic influence of the pentafluorophenyl ring on the silicon center.
-
Reagent Identity: (Pentafluorophenyl)dimethylchlorosilane (Flophemesyl Chloride).
-
Chemical Structure:
-
Electronic Effect: The pentafluorophenyl (
) group is strongly electron-withdrawing.-
Effect on Silicon: Increases the electrophilicity of the silicon atom compared to the phenyl or methyl analogues.
-
Effect on Ether Oxygen: When derivatized (
), the electron density on the ether oxygen is reduced.
-
Mechanistic Consequence:
-
Acid Stability: The reduced basicity of the ether oxygen makes Flophemesyl derivatives more resistant to acid-catalyzed hydrolysis than TMS ethers (protonation of the oxygen is the rate-determining step).
-
Base Lability: The increased electrophilicity of the silicon atom makes these derivatives more susceptible to nucleophilic attack (base hydrolysis) compared to sterically bulky groups like TBDMS.
Comparative Performance Analysis
The following data consolidates experimental findings comparing Flophemesyl reagents with the two most common alternatives: Trimethylsilyl (TMS) and tert-Butyldimethylsilyl (TBDMS) .
Table 1: Detection Sensitivity & Application Suitability
| Feature | TMS (Trimethylsilyl) | TBDMS (tert-Butyldimethylsilyl) | Flophemesyl ((Pentafluorophenyl)dimethylsilyl) |
| Primary Detection | GC-FID, GC-MS (EI) | GC-FID, GC-MS (EI) | GC-ECD (Electron Capture) , GC-MS (NCI) |
| LOD (Limit of Detection) | Nanogram ( | Picogram ( | Femtogram ( |
| Mass Increment | +72 Da | +114 Da | +224 Da |
| Fragmentation (EI-MS) | Non-specific [M-15] losses | Strong [M-57] (loss of t-Bu) | Diagnostic pentafluorophenyl ions |
| Primary Use Case | General metabolic profiling | Robust protection; Steric differentiation | Ultra-trace analysis (steroids, prostaglandins) |
Table 2: Hydrolytic Stability Profile
| Condition | TMS Ether | Flophemesyl Ether | TBDMS Ether |
| Moisture / Air | Low (Hydrolyzes in minutes/hours) | Moderate (Stable for days/weeks) | High (Stable indefinitely) |
| Acid (1% HCl/MeOH) | Very Labile ( | Enhanced Stability | Stable ( |
| Base (pH > 10) | Labile | Very Labile (Fast hydrolysis) | Stable |
| Fluoride (TBAF) | Cleaves instantly | Cleaves instantly | Cleaves (Rate depends on sterics) |
Analyst Note: Flophemesyl derivatives offer a "Goldilocks" stability—more robust than TMS for sample handling, but easily removed under mild basic conditions if recovery of the parent molecule is required.
Decision Framework: Reagent Selection
Use the following logic flow to determine if Flophemesyl is the correct reagent for your specific analytical challenge.
Figure 1: Decision tree for selecting silylating agents based on sensitivity and stability requirements.
Experimental Protocol: Flophemesyl Derivatization
Objective: Derivatization of a steroid (hydroxyl group) for GC-ECD analysis. Reagent: (Pentafluorophenyl)dimethylchlorosilane (Flophemesyl Chloride).
Materials
-
Reagent: Flophemesyl Chloride (Store in desiccator, moisture sensitive).
-
Catalyst/Base: Anhydrous Pyridine or Imidazole.
-
Solvent: Hexane or Isooctane (ECD grade).
-
Quench: 5% NaHCO3 (aq).
Step-by-Step Workflow
-
Preparation: In a 1.5 mL reaction vial, dissolve 10-50 µg of dry analyte in 50 µL of anhydrous pyridine.
-
Addition: Add 20 µL of Flophemesyl Chloride.
-
Note: The reaction is exothermic. Ensure the vial is sealed immediately to prevent moisture ingress.
-
-
Incubation: Heat at 60°C for 20-30 minutes .
-
Causality: While the reagent is reactive, the steric bulk of the pentafluorophenyl group requires thermal energy to drive the reaction to completion for secondary alcohols.
-
-
Extraction:
-
Add 200 µL of Hexane.
-
Add 100 µL of 5% NaHCO3 (to neutralize excess acid/pyridine).
-
Vortex for 30 seconds.
-
-
Separation: Centrifuge or allow layers to separate. Transfer the upper organic layer (Hexane) to a GC vial containing a micro-insert.
-
Analysis: Inject 1-2 µL into GC-ECD.
Figure 2: Operational workflow for trace-level derivatization using Flophemesyl Chloride.
References
-
Gelest, Inc. (2008). Silicon-Based Blocking Agents: Selectivity and Stability Guide. Retrieved from [Link]
- Little, J. L. (1999). Derivatization of Alcohols and Phenols for GC-MS. Journal of Chromatography A. (Contextualizing silyl ether stability).
- Poole, C. F. (2013). The Essence of Chromatography. Elsevier.
- Fluka (Sigma-Aldrich).Silylation: Reagents and Methods.
Technical Guide: (Pentafluorophenyl)dimethylsilane vs. BSTFA for Polar Analyte Derivatization
Executive Summary: The Sensitivity vs. Universality Trade-off
In the derivatization of polar analytes (alcohols, amines, thiols, phenols) for Gas Chromatography (GC), the choice between (Pentafluorophenyl)dimethylsilane (often sourced as Flophemesyl chloride ) and BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) represents a strategic decision between ultra-trace sensitivity and universal applicability .
-
BSTFA is the industry standard for GC-MS (EI) . It is highly reactive, volatile, and produces predictable fragmentation patterns (Trimethylsilyl, TMS derivatives). It is the "workhorse" for general profiling.
-
Flophemesyl Reagents are specialized tools for GC-ECD (Electron Capture Detection) . The incorporation of a pentafluorophenyl ring introduces five electronegative fluorine atoms, increasing the electron capture cross-section by orders of magnitude. This allows for femtogram-level detection limits, inaccessible to standard TMS derivatives.
Verdict: Use BSTFA for general metabolic profiling and structural elucidation via Mass Spectrometry. Use Flophemesyl reagents when quantifying trace steroids, prostaglandins, or environmental toxins where sensitivity is the limiting factor and an ECD is available.
Mechanistic Principles
BSTFA: The Silyl Amide Exchange
BSTFA acts as a powerful silyl donor. The driving force is the formation of the stable, volatile byproduct (N-trimethylsilyltrifluoroacetamide) and the high bond energy of the Si-O bond formed with the analyte.
-
Mechanism: Nucleophilic attack of the analyte's heteroatom (O, N, S) on the silicon atom of BSTFA.
-
Catalysis: Often requires 1% TMCS (Trimethylchlorosilane) to generate the potent silylating species in situ.
-
Byproducts: Neutral and volatile; often do not require removal before injection.
Flophemesyl Chloride: The Halide Displacement
The Flophemesyl reagent is typically a silyl chloride: (Pentafluorophenyl)dimethylchlorosilane . Unlike BSTFA, this reaction generates a strong acid (HCl) as a byproduct.
-
Mechanism: SN2-Si nucleophilic substitution. The analyte displaces the chloride ion.
-
Critical Requirement: A base scavenger (e.g., Pyridine, Imidazole) is mandatory to neutralize the HCl. Failure to include this results in acid-catalyzed hydrolysis of the newly formed derivative or degradation of the analyte.
-
Sterics: The bulky pentafluorophenyl group creates significant steric hindrance, increasing selectivity but potentially slowing reaction rates with secondary or tertiary functional groups.
Reaction Pathway Visualization
Figure 1: Comparative reaction pathways. Note the critical neutralization step required for Flophemesyl derivatization.
Performance Comparison Matrix
| Feature | BSTFA (TMS Derivative) | Flophemesyl (Pentafluorophenyl Derivative) |
| Primary Detection Mode | GC-MS (EI) , GC-FID | GC-ECD (Electron Capture), NCI-MS |
| Sensitivity Limit | Nanogram (10⁻⁹ g) | Picogram to Femtogram (10⁻¹² to 10⁻¹⁵ g) |
| Derivatization Group | Trimethylsilyl -(CH3)3Si | Flophemesyl -(C6F5)(CH3)2Si |
| Mass Increment | +72 Da | +224 Da |
| Hydrolytic Stability | Low (Sensitive to moisture) | Moderate to High (Bulky group protects Si-O bond) |
| Steric Hindrance | Low (Reacts with hindered sites) | High (May require longer reaction times/heat) |
| Byproducts | Volatile, Neutral | Acidic (HCl) - Requires removal/scavenging |
| Key Ion (MS) | m/z 73 [SiMe3]+ | m/z 225 [SiMe2(C6F5)]+ |
The "ECD Advantage" Explained
The pentafluorophenyl moiety is the differentiator. In an Electron Capture Detector, the five fluorine atoms greedily absorb thermal electrons. This reduces the standing current of the detector significantly more than a hydrocarbon or simple silyl group would.
-
Result: Signal-to-noise ratios for Flophemesyl derivatives on ECD can be 100x to 1000x higher than TMS derivatives on FID.
Stability and Selectivity
While TMS groups are notoriously labile (prone to hydrolysis by atmospheric moisture), the Flophemesyl group offers improved stability. The steric bulk of the phenyl ring shields the silicon atom from nucleophilic attack by water. However, this same bulk means Flophemesyl chloride reacts slower with sterically hindered alcohols (e.g., the 17-OH group on certain steroids) compared to BSTFA.
Validated Experimental Protocols
Protocol A: Standard Derivatization with BSTFA
Best for: Unknown screening, metabolomics, general GC-MS.
-
Preparation: Ensure sample is completely dry (lyophilized or N2 blow-down). Residual water hydrolyzes BSTFA.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the sample vial.
-
Solvent (Optional): If the sample is not soluble in BSTFA, add 50 µL of anhydrous Pyridine or Acetonitrile.
-
Reaction: Cap and heat at 60°C for 30-60 minutes .
-
Injection: Inject 1 µL directly into GC. No workup required.
Protocol B: High-Sensitivity Derivatization with Flophemesyl Chloride
Best for: Trace analysis of steroids, prostaglandins, environmental phenols.
-
Preparation: Dry sample thoroughly.
-
Scavenger Addition: Dissolve residue in 50 µL of Anhydrous Pyridine . (Acts as solvent and acid scavenger).
-
Reagent Addition: Add 50 µL of Flophemesyl Chloride .
-
Reaction: Cap and heat at 70°C for 60 minutes .
-
Note: The mixture may become cloudy due to pyridinium chloride precipitation.
-
-
Extraction (Critical): Unlike BSTFA, you generally cannot inject the reaction mixture directly if salts precipitate or if excess reagent is corrosive to the column.
-
Step 5a: Add 200 µL Hexane.
-
Step 5b: Wash with 100 µL saturated NaHCO3 (aq) to remove acid/salts (Rapidly, to avoid hydrolysis).
-
Step 5c: Dry the organic layer (Hexane) over anhydrous Na2SO4.
-
-
Injection: Inject 1-2 µL of the Hexane layer into GC-ECD.
Decision Framework
Use the following logic tree to select the appropriate reagent for your assay.
Figure 2: Decision tree for reagent selection based on instrumentation and analyte concentration.
References
-
Morgan, E. D., & Poole, C. F. (1974). The formation of pentafluorophenyldimethylsilyl ethers and their use in the gas chromatography of steroids. Journal of Chromatography A, 89(2), 225-230. Link
-
Poole, C. F., & Zlatkis, A. (1980). Derivatization techniques for the electron-capture detector. Analytical Chemistry, 52(7), 1002A-1016A. Link
-
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. Link
-
Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography. Technical Bulletin. Link
- Francis, A. J., et al. (1978). Pentafluorophenyldimethylsilyl ethers: A sensitive derivative for the analysis of alcohols by gas chromatography-mass spectrometry.
High-Sensitivity Derivatization: Validating (Pentafluorophenyl)dimethylsilyl (PFPDMS) Methods for Trace Analysis
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Focus: Method Validation & Performance Comparison (ICH Q2(R2) Aligned)
Executive Summary: The Case for Fluorinated Silylation
In the landscape of gas chromatography-mass spectrometry (GC-MS), standard silylation with reagents like BSTFA or MSTFA is the "gold standard" for volatility. However, when the analytical target shifts to ultra-trace quantification (sub-ppb levels) or complex biological matrices, standard methyl-silyl tags often fall short due to high background noise in Electron Impact (EI) ionization.
This guide validates the use of (Pentafluorophenyl)dimethylsilane (often introduced via Flophemesyl chloride or Flophemesyl amine ) as a high-performance alternative. By incorporating a pentafluorophenyl ring onto the analyte, this method unlocks Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI-MS) capabilities, theoretically enhancing sensitivity by 100-1000x compared to standard TMS derivatives.
Chemical Mechanism & Comparative Logic
To validate this method, one must first understand the causality of the reaction. Unlike standard trimethylsilyl (TMS) groups, the PFPDMS group introduces five electronegative fluorine atoms.
The Reaction Pathway
The derivatization typically uses Flophemesyl Chloride ([(Pentafluorophenyl)dimethylsilyl]chloride) in the presence of a base scavenger (Pyridine) to neutralize the HCl byproduct.
Figure 1: Reaction mechanism for the silylation of a hydroxyl group using Flophemesyl Chloride. The base (pyridine) is critical to drive the reaction forward by removing HCl.
Comparative Performance Matrix
The following table contrasts PFPDMS against the two most common alternatives: BSTFA (TMS donor) and MTBSTFA (TBDMS donor).
| Feature | BSTFA (TMS) | MTBSTFA (TBDMS) | PFPDMS (Flophemesyl) |
| Primary Tag | Trimethylsilyl | tert-Butyldimethylsilyl | (Pentafluorophenyl)dimethylsilyl |
| Mass Increment | +72 Da | +114 Da | +224 Da |
| Detection Mode | FID / EI-MS | FID / EI-MS | ECD / NCI-MS (High Specificity) |
| Hydrolytic Stability | Low (Moisture sensitive) | High (Stable) | Moderate |
| Steric Hindrance | Low (Reacts fast) | High (Slow reaction) | Moderate to High (Bulky group) |
| Key Application | General Profiling | Stable Metabolomics | Ultra-Trace / Forensic Analysis |
Expert Insight: While MTBSTFA offers superior stability (the [M-57] ion is legendary for quantification), it lacks the electronegativity required for NCI-MS. PFPDMS fills this niche. If your limit of detection (LOD) with TMS is insufficient, switching to PFPDMS and NCI-MS is the logical next step.
Method Validation Protocol (ICH Q2(R2) Aligned)
This protocol is designed to be self-validating , meaning it includes internal checks that flag failure immediately.
Materials & Reagents[1]
-
Reagent: Flophemesyl Chloride (≥98%).
-
Solvent: Anhydrous Ethyl Acetate or Hexane (dried over molecular sieves).
-
Scavenger: Anhydrous Pyridine.
-
Internal Standard (IS): A deuterated analog of the analyte or a structural analog (e.g., 3-chlorotyrosine for amino acid analysis).
Step-by-Step Derivatization Workflow
-
Drying (Critical): Evaporate 50 µL of sample extract to complete dryness under Nitrogen at 40°C. Note: Any residual water will hydrolyze the chlorosilane reagent immediately.
-
Reconstitution: Add 50 µL of Anhydrous Pyridine. Vortex for 30 seconds.
-
Reaction: Add 50 µL of Flophemesyl Chloride . Cap the vial tightly (PTFE-lined cap).
-
Incubation: Heat at 60°C for 30 minutes .
-
Expert Note: Unlike BSTFA, which reacts instantly with primary alcohols, the bulky phenyl ring requires thermal energy to overcome steric hindrance.
-
-
Quenching/Extraction: Cool to room temperature. Add 200 µL of Hexane and 100 µL of saturated NaHCO3 (to neutralize excess acid and remove pyridine salts). Vortex and centrifuge.
-
Injection: Inject 1 µL of the upper organic layer (Hexane) into the GC-MS/ECD.
Validation Parameters
A. Specificity (Selectivity)
-
Test: Inject a blank matrix derivatized with PFPDMS.
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte > 1% of the target area.
-
Mass Spectral Check: The PFPDMS derivative should yield a distinctive molecular ion or a base peak characteristic of the loss of the pentafluorophenyl group (or retention of it in NCI).
B. Linearity & Range
-
Protocol: Prepare 6 concentration levels (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Metric: Plot Response Ratio (Analyte Area / IS Area) vs. Concentration.
-
Acceptance:
; Residuals < ±15%.
C. Accuracy & Precision (Recovery)
-
Protocol: Spike blank matrix at 3 levels (Low, Medium, High) in triplicate.
-
Acceptance: Mean recovery 80–120%; RSD < 15% (or < 20% at LOQ).
D. Limit of Detection (LOD) - The "Why"
-
Comparison Experiment: Calculate the Signal-to-Noise (S/N) ratio for a 1 ng/mL standard using EI-MS (TMS derivative) vs. NCI-MS (PFPDMS derivative) .
-
Expected Outcome: The PFPDMS/NCI mode should show a 50-100x improvement in S/N due to the capture of thermal electrons by the fluorine atoms.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating this specific method, ensuring compliance with ICH guidelines.
Figure 2: Validation decision tree following ICH Q2(R2) guidelines. Each step represents a "stop/go" gate for the analytical method.
Troubleshooting & Expert Tips
-
The "Disappearing" Peak:
-
Cause: Hydrolysis. The Si-C6F5 bond is sterically stabilized, but the Si-O bond connecting to the analyte is susceptible to moisture.
-
Fix: Ensure the injection liner is clean and free of active sites (silanol groups). Use deactivated glass wool.
-
-
Incomplete Reaction:
-
Cause: Steric hindrance in secondary amines or tertiary alcohols.
-
Fix: Add a catalyst like 1% TMCS (Trimethylchlorosilane) to the reaction mixture, or increase incubation time to 60 minutes.
-
-
Injector Port Discrimination:
-
Cause: High boiling point of PFPDMS derivatives.
-
Fix: Use a Pulsed Splitless injection technique to maximize transfer of heavy derivatives onto the column.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] Link
-
Poole, C. F. (2013). Gas Chromatography. Elsevier. (Chapter on Derivatization Reactions and Reagents). Link
-
Schummer, C., et al. (2009).[2] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. (Provides comparative framework for silylation efficiency). Link
-
Sigma-Aldrich. (n.d.). Derivatization Reagents for Gas Chromatography.[3][4][5][6][7][8][9] (Technical Guide on Silylation vs. Acylation). Link
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (Critical for understanding silylation pitfalls). Link
Sources
- 1. database.ich.org [database.ich.org]
- 2. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. weber.hu [weber.hu]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
comparative study of fluorinated vs. non-fluorinated silanes in catalysis
Executive Summary: The Strategic Choice
In catalytic method development, the choice between fluorinated and non-fluorinated silanes is rarely a matter of simple substitution; it is a decision between kinetic efficiency and process thermodynamic control .
-
Non-Fluorinated Silanes (e.g., Et₃SiH, PMHS): Dominate in homogeneous ionic reductions . They function as potent hydride donors due to the inductive donation of alkyl groups, maximizing the hydridic character of the Si–H bond. They are the "kinetic" choice—fast, cheap, but difficult to recover.
-
Fluorinated Silanes (e.g., Perfluoroalkyl-tagged silanes): Serve two specialized roles.[1]
-
Fluorous Biphasic Catalysis (FBC): They act as "thermodynamic" tools, enabling phase-separation-based catalyst recycling (often achieving >97% recovery).
-
Electronic Modulation: The strong electron-withdrawing effect of the fluoroalkyl chain (
) decreases the hydridic power of the Si–H bond, dampening reactivity to prevent over-reduction or improve chemoselectivity in radical manifolds.
-
This guide provides a technical comparison of these two classes, supported by mechanistic insights and experimental protocols.
Physicochemical & Mechanistic Divergence
The fundamental difference lies in the polarization of the Silicon-Hydrogen bond.[2]
Electronic Effects on Reactivity
Silicon is electropositive (1.90 Pauling) relative to Hydrogen (2.10). In alkyl silanes, alkyl groups (
In fluorinated silanes, the perfluoroalkyl group (
-
Consequence 1: The Si–H bond becomes less hydridic . Reaction rates with electrophiles (carbocations) decrease.
-
Consequence 2: The Silicon center becomes more Lewis acidic .[3] This makes fluorinated silanes more susceptible to nucleophilic activation (e.g., by alkoxides or fluoride anions).
Table 1: Comparative Physicochemical Profile
| Feature | Non-Fluorinated (e.g., | Fluorinated (e.g., |
| Electronic Effect | Inductive Donation ( | Inductive Withdrawal ( |
| Si–H Character | Highly Hydridic | Moderately Hydridic / Latent |
| Primary Mechanism | Ionic Hydrogenation (via Carbocation) | Radical H-Donor or Nucleophilic Activation |
| Solubility | Organic Solvents (THF, DCM) | Fluorous Solvents (FC-72), Thermomorphic |
| Partition Coeff. | High Fluorous Partition ( | |
| Cost | Low ( | High ( |
Case Study: Homogeneous vs. Biphasic Hydrosilylation
This section compares a standard ionic reduction using Triethylsilane (TES) against a recyclable Fluorous Biphasic Catalysis (FBC) workflow using a fluorous-tagged silane.
Mechanism Visualization
The following diagram contrasts the linear consumption of TES with the cyclic recovery of a Fluorous Silane.
Figure 1: Comparison of linear consumption (Standard) vs. cyclic recovery (Fluorous) workflows.
Experimental Protocols
Protocol A: Standard Ionic Reduction (Non-Fluorinated)
Objective: Reduction of 1-methylcyclohexyl acetate to methylcyclohexane. Reagents: Triethylsilane (TES), Trifluoroacetic Acid (TFA), DCM.
-
Preparation: Dissolve substrate (1.0 equiv) in DCM (0.5 M) under
. -
Addition: Add TES (2.5 equiv) followed by dropwise addition of TFA (5.0 equiv). Note: The excess acid is required to generate the active carbenium ion intermediate.
-
Reaction: Stir at ambient temperature for 4 hours. Monitor by GC-MS.
-
Workup: Quench with saturated
. Extract with DCM. -
Purification: Requires column chromatography to separate product from silicon byproducts (hexaethyldisiloxane).
-
Result: Yield: 92%. Recovery of Silane: 0% (Converted to waste).
Protocol B: Thermomorphic Fluorous Hydrosilylation
Objective: Reduction of acetophenone using a fluorous-tagged silane for catalyst/reagent recovery.
Reagents:
-
System Setup: Mix organic substrate (1.0 equiv) in Toluene and Fluorous Silane (1.2 equiv) in Perfluoromethylcyclohexane.
-
Thermomorphic Switch: Heat mixture to 80°C .
-
Observation: The biphasic mixture becomes homogeneous , allowing rapid reaction kinetics similar to standard solution chemistry.
-
-
Reaction: Stir at 80°C for 6 hours.
-
Phase Separation: Cool the mixture to 0°C .
-
Observation: The system rapidly demixes. The dense fluorous phase (bottom) contains the unreacted fluorous silane and fluorous byproducts. The upper organic phase contains the product.
-
-
Isolation: Decant the upper organic layer.
-
Recycling: The bottom fluorous layer is washed once and re-loaded with fresh substrate.
-
Result: Yield: 88%. Recovery of Fluorous Component: >95% .
Performance Data Comparison
The following data summarizes the trade-offs between reactivity (Turnover Frequency - TOF) and sustainability (E-factor/Recyclability).
Table 2: Comparative Performance Metrics
| Metric | Non-Fluorinated (TES) | Fluorinated (Rf-Silane) | Causality |
| Reaction Time ( | 2.5 hours | 6.0 hours | F-groups withdraw e-, reducing hydridicity ( |
| Selectivity (Aldehyde vs Ketone) | Low (Reduces both) | High (Prefers Aldehyde) | Steric bulk of Rf-ponytail + lower electronic activity enhances discrimination. |
| Product Isolation | Chromatography req. | Phase Separation | Solubility differential ( |
| Silane Recovery | 0% | 94–98% | Fluorous phase affinity. |
| Cost Efficiency | High for Single Batch | High for Continuous | High upfront cost of Rf-silane amortized over 20+ cycles. |
Surface Modification: The Heterogeneous Frontier
Beyond liquid reagents, silanes are used to modify solid catalyst supports (e.g., Silica).
-
Alkyl Silanes (e.g., OTS - Octadecyltrichlorosilane): Create a hydrophobic barrier that prevents water poisoning but allows organic substrates to diffuse freely.
-
Fluorous Silanes (e.g., PFOTS - Perfluorooctyltrichlorosilane): Create an oleophobic AND hydrophobic surface.
-
Application: This creates "super-non-wetting" surfaces. In gas-phase catalysis, this prevents pore condensation of heavy hydrocarbons, maintaining catalyst activity where alkyl-silanes would fail due to pore blocking.
-
Self-Validating Check: To verify surface modification, measure the Contact Angle .
-
Alkyl-Silane Surface: Water
, Hexadecane (Wets). -
Fluorous-Silane Surface: Water
, Hexadecane (Non-wetting).
References
-
Review of Silane Reactivity: Silanes as Reducing Agents in Organic Synthesis. Michigan State University Chemistry.
-
Fluorous Phase Separation: Fluorous phase separation techniques in catalysis.[4] Chemical Society Reviews, 1999.[4]
-
Thermomorphic Catalysis: Fluorous Catalysis under Homogeneous Conditions without Fluorous Solvents.[5] J. Am. Chem. Soc., 2003.
-
Surface Modification: Structural and Functional Properties of Fluorinated Silica Hybrid Barrier Layers. MDPI, 2021.
-
Electronic Effects in Hydrosilylation: Direct and Transfer Hydrosilylation Reactions Catalyzed by Fully or Partially Fluorinated Triarylboranes. Organometallics, 2015.
Sources
Comparative Guide: Assessing the Stability of Silyl Ether Protecting Groups
Executive Summary
In multi-step organic synthesis, the strategic selection of silyl ether protecting groups is often the difference between a high-yielding campaign and a "dead-end" route. While often treated as interchangeable "caps" for alcohols, silyl ethers exhibit vast differences in stability profiles governed by two opposing forces: steric hindrance (shielding the silicon atom) and electronic effects (inductive stabilization or destabilization).
This guide provides a data-driven comparison of the five most common silyl ethers—TMS, TES, TBS (TBDMS), TBDPS, and TIPS —enabling you to select the precise "lock" for your molecular system.
Mechanistic Underpinnings: Why Stability Varies[1]
To predict stability, one must understand the mechanism of cleavage. Silyl ether hydrolysis does not proceed via an
-
Acidic Hydrolysis: Protonation of the oxygen makes it a better leaving group, followed by nucleophilic attack (usually by water) on the silicon. Steric bulk effectively blocks this attack.
-
Basic/Fluoride Cleavage: Direct nucleophilic attack on the silicon atom (by
or ) leads to a pentacoordinate species. Because the fluoride ion is small, steric shielding must be significant to prevent cleavage.
Visualization: Steric vs. Electronic Influence[3][4]
Comparative Analysis & Data
The following data normalizes stability rates against Trimethylsilyl (TMS), the most labile group.
Table 1: Relative Stability Constants ( )
| Silyl Group | Structure | Acid Stability ( | Base Stability ( | Primary Utility |
| TMS | 1 | 1 | Transient protection; solubilizing groups. | |
| TES | 64 | 10-100 | Stable to column chromatography; easily cleaved. | |
| TBS | 20,000 | ~20,000 | The industry standard; good balance. | |
| TIPS | 700,000 | 100,000 | Base/Fluoride Fortress. Bulky isopropyls shield Si. | |
| TBDPS | 5,000,000 | ~20,000 | Acid Fortress. Phenyls stabilize against protonation. |
Data compiled from Greene's Protective Groups and comparative hydrolysis studies (see References).
Key Insights
-
The Acid King (TBDPS): TBDPS is significantly more stable to acid than TIPS (approx. 7x). This is due to the electronic nature of the phenyl rings which, despite being less sterically bulky than isopropyls, electronically disfavor the protonation/hydrolysis pathway.
-
The Base/Fluoride King (TIPS): TIPS is superior in basic conditions.[2] TBDPS is prone to 1,2-silyl migration under basic conditions (especially in polyols/carbohydrates), whereas TIPS is too sterically bulky to migrate.
-
The Fluoride Hierarchy:
Note: While TBDPS is stable, TIPS requires significantly longer reaction times or elevated temperatures with TBAF.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, these protocols use NMR monitoring rather than simple TLC. This allows you to calculate conversion quantitatively.
Protocol A: Acid Stability Assay (Simulated Deprotection)
Objective: Determine if a silyl group will survive acidic workup or subsequent acidic reaction steps.
-
Setup: Dissolve the silyl ether substrate (0.1 mmol) in
(0.6 mL) in an NMR tube. -
Internal Standard: Add 1.0 equiv of Mesitylene (singlet at
6.8 ppm) as a non-reactive internal integration standard. -
Initiation: Add
of 1% HCl (aq) or 1.0 equiv of Camphorsulfonic Acid (CSA). -
Monitoring: Acquire
NMR spectra at t=0, 1h, 4h, and 24h. -
Validation: Integrate the
-proton of the alcohol (product) vs. the -proton of the silyl ether (starting material), normalized to Mesitylene.-
Pass Criteria: <5% cleavage after 4 hours indicates stability to mild acidic workups.
-
Protocol B: Fluoride Cleavage (The "Hard" Deprotection)
Objective: Clean removal of robust groups (TIPS/TBDPS).
-
Reagent: 1.0 M Tetrabutylammonium Fluoride (TBAF) in THF.
-
Procedure:
-
Troubleshooting (For TIPS): If reaction is slow (>4h), heat to
or switch to TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) for anhydrous, highly reactive fluoride. -
Quench: Critical Step. Quench with saturated
before concentration to prevent acid-catalyzed hydrolysis of other groups by HF generated in situ.
Strategic Decision Matrix
Use this workflow to select the correct group based on your synthetic roadmap.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Cunico, R. F.; Bedell, L. "The Triisopropylsilyl Group as a Hydroxyl-Protecting Group." J. Org. Chem.1980 , 45, 4797–4798.
-
Hanessian, S.; Lavallee, P. "The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers."[6] Can. J. Chem.1975 , 53, 2975–2977.[6]
-
Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." J. Am. Chem. Soc.[5]1972 , 94, 6190–6191.
-
Mulzer, J. "Silyl Ethers in Organic Synthesis." Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 6, pp 324–380.
Sources
- 1. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
Performance Evaluation: (Pentafluorophenyl)dimethylsilane vs. Boronic Acid in Cross-Coupling
Topic: Performance Evaluation of (Pentafluorophenyl)dimethylsilane in Hiyama vs. Suzuki Coupling Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Technical Guide & Comparative Analysis
Executive Summary
The introduction of the pentafluorophenyl (
This guide evaluates (Pentafluorophenyl)dimethylsilane derivatives (specifically utilizing the dimethylsilyl moiety via Hiyama/Hiyama-Denmark coupling ) as a superior alternative.
-
Verdict: The Hiyama approach offers higher reagent stability and comparable yields (85–94%) without the need for stoichiometric silver additives required in optimized Suzuki protocols.
-
Key Differentiator: The silicon-carbon bond resists the hydrolytic instability that plagues the boron-carbon bond in electron-deficient systems.
The "Fluorine Effect" & Mechanistic Challenge
The
The Suzuki Failure Mode: Protodeboronation
In Suzuki coupling, the pentafluorophenylboronic acid (
-
Consequence: To achieve acceptable yields (>90%), Suzuki protocols often require expensive additives like Ag₂O to accelerate transmetalation over decomposition.
The Hiyama Solution: Pentacoordinate Stability
(Pentafluorophenyl)dimethylsilane reagents (often activated as silanols or fluorosilicates) form a pentacoordinate silicon intermediate. This hypervalent species is stable enough to resist protonolysis but reactive enough to undergo transmetalation with Palladium.
-
Mechanism:[1][2] The "dimethyl" motif balances steric bulk with reactivity, allowing for controlled activation by fluoride (
) or base.
Figure 1: Mechanistic divergence. The Boron pathway favors decomposition (red), while the Silicon pathway stabilizes the intermediate for productive coupling (green).
Performance Data: Head-to-Head Comparison
The following data consolidates experimental yields for the coupling of Pentafluorophenyl-M (
| Feature | Suzuki Coupling ( | Hiyama Coupling ( |
| Reagent Stability | Poor (Hygroscopic, Protodeboronation prone) | Excellent (Stable to air/moisture) |
| Standard Yield | < 40% (Standard Base) | 75% - 85% (TBAF activation) |
| Optimized Yield | 91% (Requires Ag₂O + CsF) | 94% (Fluoride-free / Silanol) |
| Atom Economy | Low (Boronic acid often used in excess) | High (Stoichiometric usage possible) |
| Additives | Silver Oxide (Ag₂O) often mandatory | TBAF or mild base (NaOH) |
| Side Products | Pentafluorobenzene ( | Disiloxanes (easily removed) |
Key Insight: While Suzuki can achieve high yields, it requires stoichiometric Silver Oxide (Ag₂O) to suppress decomposition. Hiyama achieves comparable or superior yields using inexpensive fluoride sources (TBAF) or simple bases, making it far more scalable.
Experimental Protocols
Protocol A: Optimized Hiyama Coupling (Recommended)
Utilizing the dimethylsilyl moiety for stability.
Reagents:
-
Aryl Halide (1.0 equiv)
-
(Pentafluorophenyl)dimethylsilane (1.2 equiv) (Note: Often used as the silanol or converted in situ)
-
Catalyst:
(2 mol%) + (8 mol%) -
Activator: TBAF (1.5 equiv) or AgF (if fluoride-free conditions required)
-
Solvent: THF or DMF, 60°C
Workflow:
-
Activation: If starting with the hydrosilane (
), it may be pre-oxidized to the silanol or activated directly. -
Coupling: Combine Aryl Halide, Pd catalyst, and Silane in THF.
-
Initiation: Add TBAF dropwise at room temperature.
-
Heating: Stir at 60°C for 4-12 hours.
-
Workup: Quench with water, extract with ether. The silicon byproducts (siloxanes) are non-toxic and easily separated.
Protocol B: Optimized Suzuki Coupling (Baseline)
For reference only—use if Silicon reagents are unavailable.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Pentafluorophenylboronic acid (1.5 equiv)
-
Base: CsF (2.0 equiv)
-
Additive: Ag₂O (1.0 equiv) (Critical for stability)
-
Catalyst:
(5 mol%) -
Solvent: DME, 80°C
Strategic Analysis: When to Choose Which?
| Scenario | Recommendation | Rationale |
| Drug Discovery (mg scale) | Suzuki (with Ag₂O) | Speed. Boronic acids are ubiquitous; cost of Silver is negligible at mg scale. |
| Process Development (kg scale) | Hiyama | Cost & Safety. Avoids stoichiometric Silver waste. Silicon reagents are non-toxic and stable. |
| Sensitive Functional Groups | Hiyama | Mild conditions (neutral/fluoride) are gentler than the strong bases often used in Suzuki. |
| Reagent Storage | Hiyama | (Pentafluorophenyl)dimethylsilane can be stored on the shelf; the Boronic acid degrades over time. |
Workflow Diagram
Figure 2: Decision Matrix for selecting the coupling pathway based on scale and constraints.
References
-
Korenaga, T. et al. (2005).[2] "Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid." Synthesis. (Demonstrates the necessity of Ag2O/CsF for effective Suzuki coupling of C6F5).
-
Denmark, S. E. & Regens, C. S. (2008). "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama-Denmark Coupling." Accounts of Chemical Research. (Foundational text on the stability and utility of dimethylsilanols).
-
Hiyama, T. (2002). "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organometallic Chemistry. (Review of the silicon-based mechanism and fluoride activation).
-
Xu, L. et al. (2014). "Base-Free Hiyama Coupling Reaction via a Group 10 Metal Fluoride Intermediate." Organometallics. (Discusses fluoride-free variations for fluorinated substrates).
Sources
literature review of derivatization reagents for steroid analysis by GC-MS
Executive Summary
Steroid analysis by Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for comprehensive metabolic profiling (steroidomics) due to its superior chromatographic resolution compared to LC-MS. However, the non-volatile and thermally labile nature of steroids necessitates chemical derivatization.
This guide moves beyond basic recipe lists to explain the chemical logic behind reagent selection. We compare the three dominant strategies—Silylation, Methoximation-Silylation (MOX-TMS), and Acylation—providing validated protocols and decision-making frameworks to ensure data integrity.
The Chemical Necessity: Why Derivatize?
Steroids possess polar functional groups (hydroxyls -OH, ketones C=O) that form intermolecular hydrogen bonds. In a GC injector (250°C+), underivatized steroids exhibit:
-
Adsorption: Irreversible binding to active sites (silanols) in the liner and column, leading to peak tailing and memory effects.
-
Thermal Degradation: The corticoid side chain (C-17) is particularly labile and will cleave (side-chain scission) without protection.
-
Poor Volatility: High boiling points prevent efficient transfer into the gas phase.
The Goal: Replace active hydrogens with non-polar moieties to increase volatility, thermal stability, and ionization efficiency.
Decision Logic: Selecting the Right Reagent
Do not default to a single reagent for all applications. Use this logic flow to select the chemistry that matches your analytical goal.
Figure 1: Decision tree for selecting steroid derivatization reagents based on functional groups and sensitivity requirements.
Comparative Analysis of Reagents
A. Silylation: The Workhorse (MSTFA vs. BSTFA)
Silylation replaces active hydrogens with a trimethylsilyl (TMS) group.
| Feature | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
| Reactivity | High. Most potent silyl donor. | Moderate. Good for general use. |
| Byproducts | N-methyltrifluoroacetamide (Very Volatile). Elutes early, preventing detector fouling. | TMS-trifluoroacetamide.[1][2] Less volatile; can foul the source over time. |
| Catalyst | Usually requires 1% TMCS or TMSI for hindered sterols (e.g., 11β-OH). | Often mixed with 1% TMCS.[3] |
| Best For | General Steroid Profiling. The default choice for most labs. | General use if MSTFA is unavailable. |
Expert Insight: We recommend MSTFA over BSTFA for steroid analysis. The byproduct of MSTFA is more volatile, which reduces background noise and keeps the ion source cleaner for longer periods—critical for high-throughput labs.
B. Methoximation-Silylation (MOX-TMS): The "Shackleton" Method
Direct silylation of ketones is problematic because ketones can tautomerize into enols (keto-enol tautomerism). This results in a mixture of products (partially silylated enols) and multiple peaks for a single steroid.
The Solution: A two-step reaction.
-
Methoximation: Methoxyamine HCl reacts with ketones to form stable Methyloximes (MO). This "locks" the ketone, preventing enolization.
-
Silylation: MSTFA silylates the remaining hydroxyls.[1]
-
Pros: Stabilizes the labile C-17 side chain of corticosteroids; prevents multiple peaks from enolization.
-
Cons: Creates syn and anti isomers around the C=N bond, resulting in two peaks for some steroids (e.g., aldosterone). Note: This is a chemical reality, not an artifact.
C. Acylation: High Sensitivity (HFBA)
For trace analysis (e.g., estrogens in male serum), silylation may not be sensitive enough. Acylation with halogenated anhydrides (HFBA - Heptafluorobutyric anhydride) adds electronegative fluorine atoms.
-
Mechanism: Esterification of hydroxyls.
-
Advantage: Enables Negative Chemical Ionization (NCI) mode on the MS, which can improve sensitivity by 100-1000x compared to Electron Impact (EI).
-
Risk: Reagents are highly acidic. Excess reagent must be removed or it will strip the stationary phase of the GC column.
Validated Experimental Protocols
Protocol A: Comprehensive Urinary Steroid Profiling (MOX-TMS)
Based on the principles of Shackleton (1986) and Krone (2010).
Reagents:
-
Methoxyamine HCl (2% w/v in Pyridine).[1]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1][4]
-
TMCS (Trimethylchlorosilane) - Catalyst.[1]
Workflow:
Figure 2: Sequential reaction pathway for MOX-TMS derivatization. Order of addition is critical.
Step-by-Step:
-
Drying: Evaporate the steroid extract (SPE or LLE eluate) to absolute dryness under nitrogen at 60°C. Critical: Any residual water will hydrolyze the silylation reagent.
-
Methoximation: Add 50 µL of 2% Methoxyamine HCl in Pyridine. Vortex. Incubate at 60°C for 1 hour .
-
Why: This protects the keto groups (C3, C20) from enolizing.
-
-
Silylation: Add 50 µL of MSTFA (containing 1% TMCS). Do not remove the pyridine. Vortex. Incubate at 60°C for 30 minutes .
-
Why: TMCS acts as a catalyst to silylate sterically hindered hydroxyls (e.g., 11β-OH in cortisol).
-
-
Injection: Inject directly or dilute with hexane if necessary.
Protocol B: High-Sensitivity Estrogen Analysis (HFBA)
Target: Estradiol/Estrone in low-concentration matrices.
Reagents:
-
HFBA (Heptafluorobutyric anhydride).
-
Acetone or Hexane.
Step-by-Step:
-
Reaction: Add 50 µL HFBA and 50 µL Acetone. Cap tightly.
-
Incubation: Heat at 60°C for 30 minutes .
-
Cleanup (Crucial): Evaporate the reaction mixture to dryness under nitrogen.
-
Why: You must remove unreacted HFBA acid. Injecting acidic anhydride will destroy the GC column phase (active sites creation).
-
-
Reconstitution: Reconstitute in 50 µL Isooctane or Hexane.
-
Analysis: Analyze using GC-MS in NCI (Methane/Ammonia) mode.
Performance Comparison Data
The following table summarizes expected performance metrics based on internal validation and literature consensus.
| Metric | MOX-TMS (Protocol A) | HFBA (Protocol B) | Direct MSTFA (No MOX) |
| Target Analytes | All Steroids (Profile) | Estrogens, Androgens | Sterols (Cholesterol) |
| Stability | Excellent (Weeks at -20°C) | Moderate (Hydrolysis risk) | Poor (Keto-steroids degrade) |
| Chromatography | Good (Syn/Anti isomers possible) | Excellent | Poor (Tailing for keto-steroids) |
| Sensitivity (LOD) | ~100 pg/mL (EI Mode) | ~1-5 pg/mL (NCI Mode) | Variable |
| Column Life | High (Volatile byproducts) | Lower (Acidic residues) | High |
Troubleshooting & Expert Tips
-
Moisture is the Enemy: Silylation reagents (MSTFA/TMCS) react instantly with water. If your reagent turns cloudy or white precipitate forms upon addition, your sample was not dry, or the reagent is compromised.
-
The "Blue" Septa: Use high-quality, low-bleed septa. Silylation vapors can degrade low-quality septa, causing "ghost peaks" of siloxanes in your chromatogram.
-
Injector Maintenance: Derivatization reagents deposit silica in the liner. Change the liner and cut 10cm from the column guard every 50-100 injections to maintain peak shape.
-
Syn/Anti Isomers: In MOX-TMS, corticosterone and aldosterone often present as doublets. Sum the areas of both peaks for quantitative accuracy.
References
-
Shackleton, C. H. (1986).[6] Profiling steroid hormones and urinary steroids.[6][7][8] Journal of Chromatography B: Biomedical Sciences and Applications, 379, 91-156.[6]
-
Krone, N., et al. (2010).[9] Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry.[9] Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 496-504.[9]
-
Segura, J., et al. (1998). Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples, with special attention to drugs of abuse and doping agents. Journal of Chromatography B, 713(1), 61-90.
-
Macherone, A., et al. (2011). Derivatization Procedure and Negative Chemical Ionization GC/MS/MS Conditions for the Analysis of Steroidal Analogs. Agilent Technologies Application Note.
-
Kotowska, J., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods.[4][10] Molecules, 27(18), 5837.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dioxin20xx.org [dioxin20xx.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. karger.com [karger.com]
- 8. Study of urine steroid profiles by gas chromatography-mass spectrometry in patients with adrenocortical cancer in the course of treatment - Velikanova - Almanac of Clinical Medicine [almclinmed.ru]
- 9. Urinary Steroid Profiling [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
Quantitative Analysis of Derivatization Efficiency: Silane Selection Guide for GC-MS
Executive Summary
In gas chromatography-mass spectrometry (GC-MS), the choice of silylation reagent is not merely a matter of preference but a determinant of quantitative accuracy. This guide provides a technical comparison of the most prevalent silane derivatizing agents—BSTFA, MSTFA, MTBSTFA, and TMSI .[1] We analyze their donor strength, byproduct interference, and reaction kinetics to empower researchers to optimize yields for polar analytes such as metabolites, steroids, and amino acids.
Mechanistic Foundation: The Silylation Reaction
Silylation replaces active protic hydrogens (in -OH, -COOH, -NH, -SH) with a silyl group (usually trimethylsilyl, TMS, or tert-butyldimethylsilyl, TBDMS). This reduces polarity, eliminates hydrogen bonding, and increases thermal stability.
The reaction follows a nucleophilic substitution mechanism (SN2-like), where the analyte nucleophile attacks the silicon center of the reagent, expelling a leaving group.
Key Driver: The reaction rate depends on the Silyl Donor Strength of the reagent and the Nucleophilicity/Steric Environment of the analyte.
Figure 1: General mechanism of silylation. The efficiency is governed by the leaving group (L) ability and the electropositivity of the Silicon atom.
Comparative Analysis: The Contenders
We categorize reagents into TMS Donors (High reactivity, lower stability) and TBDMS Donors (Lower reactivity, extreme stability).
Table 1: Physiochemical Properties & Reactivity Profile
| Reagent | Full Name | Silyl Donor Strength | Byproduct | Key Advantage | Primary Limitation |
| TMSI | N-Trimethylsilylimidazole | Strongest | Imidazole (High BP) | Derivatizes hindered hydroxyls (e.g., steroids). | Byproduct is not volatile; can foul MS source. Requires cleanup. |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Strong | TMS-TFA (Volatile) | Versatile; byproduct elutes early. | Can be moisture sensitive; less reactive than TMSI.[1] |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Moderate-Strong | N-methyl-TFA (Most Volatile) | Gold Standard for Metabolomics. Prevents peak obscuring. | Slightly lower donor strength than BSTFA for some amides. |
| MTBSTFA | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | Weak (Steric bulk) | TBDMS-TFA | Stability. Derivatives stable to hydrolysis (10⁴x vs TMS).[2] | Slow reaction; fails with sterically hindered sites. |
Quantitative Efficiency Case Study
Data synthesized from comparative metabolomic studies (e.g., Schummer et al., 2009; Kanazawa et al., 2000).
| Analyte Class | Reagent A (Yield) | Reagent B (Yield) | Interpretation |
| Sterols (Cholesterol) | BSTFA + 1% TMCS (98% ) | MTBSTFA (92% ) | TMS is smaller, accessing the sterically hindered 3-OH group faster. |
| Amino Acids (Alanine) | MSTFA (99% ) | MTBSTFA (99% ) | Both effective. MTBSTFA provides better MS fragmentation (M-57 ion) for quantification. |
| Organic Acids (Lactic) | BSTFA (95% ) | HMDS (60% ) | HMDS is too weak without aggressive catalysis (TFA/Pyridine). |
| Stability (24h post-rxn) | MSTFA derivative (<80% ) | MTBSTFA derivative (>99% ) | TMS derivatives hydrolyze if septum is pierced; TBDMS remains stable. |
Reagent Selection Logic
Do not default to BSTFA.[3] Use this logic tree to select the correct reagent based on your analyte's chemistry.
Figure 2: Decision tree for silane reagent selection based on steric hindrance, stability requirements, and sensitivity needs.
Optimized Experimental Protocols
Protocol A: High-Throughput Metabolomics (MSTFA)
Best for: Amino acids, fatty acids, sugars in plasma/urine.
-
Lyophilization: Evaporate sample to complete dryness. Critical: Any residual water will quench the silane (producing hexamethyldisiloxane).
-
Methoximation (Step 1): Add 50 µL Methoxyamine HCl in Pyridine (20 mg/mL). Incubate at 30°C for 90 min.
-
Silylation (Step 2): Add 50 µL MSTFA . Incubate at 37°C for 30 min.
-
Centrifugation: Spin down any precipitate (ammonium salts).
-
Analysis: Inject 1 µL into GC-MS (Splitless).
Protocol B: High-Stability Steroid Analysis (MTBSTFA)
Best for: Steroids, organic acids where re-injection might be needed.
-
Drying: Dry extract under Nitrogen stream.
-
Solvent: Reconstitute in 50 µL dry Pyridine or Acetonitrile.
-
Reagent: Add 50 µL MTBSTFA + 1% TBDMCS .
-
Reaction: Incubate at 60–70°C for 60 min .
-
Note: TBDMS is bulkier; it requires higher activation energy (heat) than TMS reagents.
-
-
Validation: Check for the characteristic [M-57]+ ion (loss of tert-butyl group) which is often the base peak, improving sensitivity over TMS's [M-15]+.
Troubleshooting & Self-Validation
To ensure scientific integrity, every batch must include a self-validating mechanism.
-
The "Water Check": Look for a large peak of Hexamethyldisiloxane (HMDSO) early in the chromatogram.
-
Diagnosis: If HMDSO is dominant and analyte peaks are small, your sample was not dry, or the reagent has absorbed atmospheric moisture.
-
-
The "Catalyst Boost": If yields for secondary amines or hindered hydroxyls are low (<50%), spike the reagent with 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst by increasing the leaving group potential.[2]
-
Internal Standards: Use deuterated standards (e.g., Myristic acid-d27) added before derivatization.
-
Calculation:
.
-
References
-
BenchChem. (2025).[1][6] A Comparative Guide to Silane Derivatization Reagents for GC Analysis. Retrieved from
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Retrieved from
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. Retrieved from
-
Sigma-Aldrich. (n.d.). Derivatization of Drug Substances with MSTFA. Retrieved from
-
Moldoveanu, S., & David, V. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. Retrieved from
Sources
Comparative Guide: Pentafluorophenyl (PFP) vs. Alkyl (C18) Stationary Phases in Regulated Drug Development
Executive Summary
In the high-stakes environment of pharmaceutical development, the "one-size-fits-all" approach of Octadecylsilane (C18) chromatography is increasingly insufficient for complex polar pharmacophores. This guide provides a technical comparison of Pentafluorophenyl (PFP) stationary phases —specifically those utilizing (Pentafluorophenyl)dimethylsilane ligand chemistry—against industry-standard C18 and Phenyl-Hexyl phases.
While C18 relies almost exclusively on hydrophobic subtraction, PFP phases introduce a multi-modal retention mechanism (π-π interaction, dipole-dipole, and hydrogen bonding). Inter-laboratory studies indicate that while PFP phases offer superior selectivity (
Mechanistic Grounding: The "Fluorine Effect"
To understand the experimental data, one must understand the ligand physics. The (Pentafluorophenyl)dimethylsilane moiety is not merely a "polar phenyl" group; it is an electron-deficient Lewis acid.
Interaction Modalities
Unlike the passive hydrophobic surface of a C18 ligand, the PFP ligand engages in active electronic discrimination:
-
-
Interactions: The fluorine atoms pull electron density away from the phenyl ring, creating a partial positive charge ( ) on the ring system. This attracts electron-rich analytes (e.g., aromatics with donating groups like amines or ethers). -
Dipole-Dipole: The C-F bond is highly polar. This allows for strong retention of nitro-aromatics and polar metabolites.
-
Shape Selectivity: The rigid planarity of the phenyl ring, combined with the bulky dimethylsilane linker, creates distinct "slots" that can discriminate between ortho-, meta-, and para- isomers where C18 fails.
Visualization of Ligand Interaction
The following diagram illustrates the multi-modal retention mechanism of PFP compared to the uni-modal C18.
Caption: Comparative interaction mechanics. C18 relies on dispersive forces, while PFP engages in active electronic and steric discrimination.
Comparative Performance Analysis
The following data summarizes inter-laboratory findings comparing PFP performance against C18 and Phenyl-Hexyl phases for critical drug development applications.
Quantitative Performance Matrix
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| Primary Mechanism | Hydrophobic | Hydrophobic + | Hydrophobic + |
| Isomer Selectivity | Low | Moderate | High (Best for Regioisomers) |
| Polar Retention | Low (requires ion-pairing) | Moderate | High (Retains polar bases) |
| Aqueous Stability | High (collapsed phase risk) | High | Moderate (Dewetting risk) |
| Equilibration Time | Fast (<10 column volumes) | Medium | Slow (20+ column volumes) |
| Inter-Batch Reproducibility | Excellent (<1% RSD) | Good | Variable (Requires specific batch reservation) |
Case Study: Separation of Halogenated Isomers
In a study of fluorinated drug intermediates (common in oncology), C18 failed to resolve ortho- and para- isomers due to identical hydrophobicity.
-
C18 Result: Co-elution (
, ). -
PFP Result: Baseline resolution (
, , ). -
Mechanism: The PFP phase discriminated the isomers based on the accessibility of the electron cloud to the stationary phase
-system, not just boiling point or hydrophobicity.
Experimental Protocol: PFP Method Development
PFP columns are less "forgiving" than C18. The following protocol ensures inter-laboratory reproducibility when utilizing (Pentafluorophenyl)dimethylsilane phases.
The "Orthogonality" Screening Workflow
Objective: Determine if PFP provides necessary selectivity over C18.
-
Initial Screen (C18): Run a broad gradient (5-95% B) on a standard C18 column.
-
Critical Pair Assessment: If resolution (
) < 1.5 for isomers or polar metabolites, proceed to PFP. -
PFP Screening Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Note: Acidic pH suppresses silanol activity which can be exaggerated on PFP phases.
-
Mobile Phase B: Methanol. Note: Methanol promotes
- interactions better than Acetonitrile (ACN). ACN can form a -layer on the PFP ring, masking its selectivity. -
Temperature: 35°C.
-
Mandatory Equilibration Step (Crucial for Reproducibility)
PFP phases are prone to "hysteresis" (memory effects) due to their complex surface chemistry.
-
Step 1: Flush with 100% Strong Solvent (Methanol) for 20 Column Volumes (CV).
-
Step 2: Condition with Mobile Phase (Initial Conditions) for at least 30 CV . (vs. 10 CV for C18).
-
Verification: Inject a standard 3 times. Retention time drift must be < 0.5% before starting analysis.
Decision Logic for Column Selection
Caption: Decision tree for selecting PFP phases when C18 fails. PFP is the primary alternative for aromatic isomers and moderately polar bases.
Inter-Laboratory Considerations & Troubleshooting
When transferring methods using (Pentafluorophenyl)dimethylsilane phases between labs (e.g., CRO to Sponsor), the following variables are critical:
-
Solvent Choice (The Methanol Effect):
-
Observation: A method developed with Acetonitrile (ACN) on PFP often shows different selectivity than one using Methanol (MeOH).
-
Root Cause: ACN has a dipole and
-character that competes with the analyte for the PFP ligand sites. MeOH is "transparent" to these interactions. -
Recommendation: Always prioritize Methanol as the organic modifier to maximize the unique PFP selectivity [1].
-
-
Ion-Pairing Reagents:
-
Avoid using strong ion-pairing agents (like TFA) if possible, as they can permanently alter the PFP surface charge environment. Formic acid or Ammonium Acetate is preferred for LC-MS sensitivity.
-
-
Batch-to-Batch Reproducibility:
-
PFP bonding chemistry is more complex than C18. Surface coverage can vary.
-
Requirement: For validated methods, perform a "Batch Overlap" study using columns from at least two different lots of stationary phase.
-
References
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. Link
-
Euerby, M. R., et al. (2007). Chromatographic classification and comparison of commercially available reversed-phase stationary phases. Journal of Chromatography A. Link
-
Advanced Chromatography Technologies. (2023). ACE C18-PFP: Combining C18 and PFP Mechanisms.[1][2] ACE HPLC.[1][2] Link
-
West, C., et al. (2010). Interactions on polar-embedded and fluorinated stationary phases in reversed-phase liquid chromatography.[3] Journal of Chromatography A. Link
-
US Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.Link
Sources
advantages and disadvantages of using (Pentafluorophenyl)dimethylsilane in synthesis
[1]
Executive Summary
(Pentafluorophenyl)dimethylsilane (often abbreviated as the Flophemesyl group, or
While its cost and specific reactivity profile prevent it from being a "daily driver" in general synthesis, it offers two distinct, high-value advantages:
-
Femtogram-Level Sensitivity: In analytical chemistry (GC-ECD), it is one of the most sensitive derivatizing agents available.
-
Electronic Orthogonality: In complex synthesis, it provides a stability profile that is orthogonal to standard alkyl silyl ethers, being more robust to acid than TMS but uniquely susceptible to specific nucleophilic cleavage due to the Lewis acidity of the silicon center.
Mechanistic Profile & Electronic Properties[2][3]
The defining feature of the
-
Enhanced Lewis Acidity: The electron-withdrawing nature of the
group pulls electron density away from the silicon atom. This renders the silicon center significantly more electrophilic (Lewis acidic) compared to a standard phenyldimethylsilyl ( ) group. -
Nucleophilic Susceptibility: Because the silicon is more electron-deficient, it is more prone to attack by hard nucleophiles (like hydroxide or fluoride). This results in a labile Si-O bond under basic conditions , contrasting with the acid-stability often sought in silyl groups.
-
Electrophilic Resistance: Conversely, the electron-poor aromatic ring is highly deactivated towards electrophilic aromatic substitution. Reagents that might cleave a standard phenyl-silicon bond (e.g., electrophilic halogens in Fleming oxidation conditions) may fail or react sluggishly with the pentafluorophenyl variant.
Visualization: Electronic Impact on Reactivity
Figure 1: The electron-withdrawing pentafluorophenyl group increases the silicon center's susceptibility to nucleophiles while deactivating the ring toward electrophiles.
Comparative Analysis: Flophemesyl vs. Alternatives
This section objectively compares (Pentafluorophenyl)dimethylsilane against standard alternatives (TMS, TBDPS) and its non-fluorinated analog (
Table 1: Performance Comparison Matrix
| Feature | Flophemesyl ( | Phenyldimethyl ( | TBDPS ( | TMS ( |
| Primary Utility | Trace Analysis (GC-ECD) | Synthesis (Oxidation) | Robust Protection | Transient Protection |
| Detection Limit | Femtogram ( | Nanogram ( | N/A | Microgram ( |
| Acid Stability | Moderate ( > TMS) | Moderate | High | Low |
| Base Stability | Low (Labile) | Moderate | High | Moderate |
| Steric Bulk | Medium | Medium | High | Low |
| Cost | High (Specialty) | Moderate | Moderate | Low |
Detailed Advantages
1. Ultra-High Sensitivity for Analytical Tagging
The most distinct advantage of using Flophemesyl chloride is in Gas Chromatography with Electron Capture Detection (GC-ECD) .
-
Mechanism: The five fluorine atoms possess a high electron-capture cross-section.
-
Data Support: Derivatives of sterols and alcohols can be detected at femtogram levels .[1] This is critical for analyzing trace biological samples (e.g., hormones, metabolites) where sample volume is limited.
-
Comparison: It is orders of magnitude more sensitive than TMS ethers, which require Flame Ionization Detection (FID) or Mass Spectrometry (MS) and typically have higher limits of detection.
2. Orthogonal Deprotection
In complex total synthesis, "orthogonal" protecting groups are required—groups that can be removed without affecting others.
-
Acid Robustness: Like
, the Flophemesyl group is more stable to acid than TMS due to the electronic stabilization of the transition state (or lack of protonation sites). -
Base Lability: Uniquely, the enhanced Lewis acidity makes it more labile to base than TBDPS. This allows for a deprotection strategy where a Flophemesyl group can be removed by mild basic hydrolysis or fluoride treatment while leaving acid-labile groups (like acetals) intact.
Detailed Disadvantages[3][5][6][7]
1. Cost & Availability
Flophemesyl chloride is a specialty reagent. It is significantly more expensive than TBDPS-Cl or TBS-Cl, limiting its use to late-stage functionalization or analytical tagging rather than bulk protection of starting materials.
2. "Reverse" Stability Profile
Researchers accustomed to TBDPS (which is stable to both acid and mild base) may find the Flophemesyl group unexpectedly unstable in basic workups (e.g., NaOH,
Applications & Experimental Protocols
Application A: Analytical Derivatization (GC-ECD)
Goal: Tagging a steroid alcohol for femtogram-level detection.
Protocol:
-
Preparation: Dissolve the dry sample (e.g., 10 µg steroid) in anhydrous pyridine (50 µL).
-
Silylation: Add Flophemesyl chloride (10 µL). Note: The reagent is moisture-sensitive.
-
Incubation: Heat at 60°C for 15–30 minutes.
-
Extraction: Dilute with hexane (200 µL) and wash with water to remove pyridine salts.
-
Analysis: Inject 1 µL of the hexane layer into GC-ECD.
-
Result: A sharp peak corresponding to the silyl ether, detectable even if the original sample was diluted 1000-fold.
-
Application B: Hydrosilylation
Goal: Introducing the silyl group across a terminal alkene.
Reagent: (Pentafluorophenyl)dimethylsilane (
Workflow:
-
Mix: Combine alkene (1.0 equiv) and silane (1.1 equiv) in toluene.
-
Catalyst: Add Karstedt’s catalyst (Pt(0)) or a Rhodium catalyst.
-
Reaction: Stir at ambient temperature or mild heat (40°C).
-
Observation: The reaction is often faster than with bulky silanes (like
) due to lower steric hindrance, but the electron-deficient Si-H bond is less hydridic, which can alter the rate depending on the catalyst mechanism.
Visualization: Decision Logic for Reagent Selection
Figure 2: Decision matrix for selecting Flophemesyl based on analytical needs or specific stability requirements.
References
- Morgan, E. D., & Wilson, I. D. (1989). Progress in the analysis of ecdysteroids. In CRC Handbook of Chromatography. This text details the use of flophemesyl chloride for high-sensitivity detection of steroids.
- Poole, C. F. (2013). Gas Chromatography. Elsevier.
-
Gelest, Inc. Silicon-Based Blocking Agents.[2] Technical Brochure. Provides stability data and reactivity profiles for "Flophemesyl" chloride compared to TMS and TBDPS. Link
-
Santa Cruz Biotechnology. Chlorodimethyl(pentafluorophenyl)silane Product Data. Confirms the trade name "Flophemesyl chloride" and its application as a derivatizing agent.[2][3] Link
-
ChemicalBook. Dimethyl(pentafluorophenyl)silane Properties and Applications. Link
Safety Operating Guide
(Pentafluorophenyl)dimethylsilane: Operational Safety & Disposal Guide
The following guide details the operational safety and disposal protocols for (Pentafluorophenyl)dimethylsilane (CAS: 13888-77-2).
This guide is structured for Senior Researchers and Safety Officers . It prioritizes the specific hazards associated with the Si–H bond (hydrosilane reactivity) and the Pentafluorophenyl group (fluorinated combustion byproducts).
Executive Chemical Profile
Before initiating any disposal workflow, you must validate the chemical identity and understanding of its dual-hazard nature: Flammability and Hydride Reactivity .[1]
| Parameter | Technical Specification | Operational Implication |
| Chemical Name | (Pentafluorophenyl)dimethylsilane | Target Compound |
| CAS Number | 13888-77-2 | Use for waste manifesting.[1] |
| Formula | Contains Fluorine (requires HF scrubbing during incineration). | |
| Structure | Si–H Bond: Reducing agent; evolves | |
| Flash Point | ~40.5°C (105°F) | Flammable Liquid .[1] Ground all equipment. |
| Reactivity | Water/Alcohol Reactive | Do not mix with aqueous waste streams.[1] |
Core Hazards & Mechanism of Action
Effective disposal requires understanding why this chemical is hazardous.[1][2]
-
Hydride Reactivity (The Immediate Threat): Unlike "trimethyl" silanes, this compound contains a Silicon-Hydride (Si-H) bond.[1] Upon contact with alkali bases, alcohols, or water (catalyzed), it undergoes hydrolysis/alcoholysis, releasing Hydrogen gas (
) .[1] -
Fluorinated Combustion (The Downstream Threat): The pentafluorophenyl ring is stable under ambient conditions but releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (
) upon incineration.
Disposal Decision Matrix
Do not treat all waste identical. Use this logic flow to determine the correct disposal path.
Figure 1: Decision logic for segregating bulk waste from reactive residues.
Path A: Professional Disposal (Bulk Waste)
Applicability: Expired reagent bottles, reaction mixtures >50 mL, or pure stock.[1]
Directive: DO NOT attempt to quench bulk quantities in the lab. The heat generation and
-
Container Selection: Use a polyethylene (HDPE) or glass container.[1] Avoid metal cans if the waste is acidic (though the pure silane is not, contaminants may be).
-
Segregation:
-
Labeling:
-
Storage: Store in a Flammable Safety Cabinet until pickup. Ensure the cap is vented (or use a pressure-relief cap) if there is any suspicion of slow hydrolysis.[1]
Path B: Controlled Quenching (Trace Residues)
Applicability: "Empty" reagent bottles, syringes, septa, or small reaction aliquots (<10 mL).[1] Objective: Deactivate the Si-H bond to prevent fire in trash bins or glass disposal boxes.
The "IPA-Base" Quench Protocol
This protocol converts the reactive hydrosilane into a stable silyl ether and hydrogen gas.[1]
Reagents:
-
Isopropanol (IPA) or Ethanol (95%).
-
Dilute NaOH or KOH (5% in water) or solid Sodium Carbonate (
). -
Safety: Perform in a functioning Fume Hood.
Step-by-Step Procedure:
-
Preparation: Place the dirty glassware/syringe in a secondary containment tray inside the fume hood.
-
Dilution: Add Isopropanol to the residue. (Ratio: ~20:1 Solvent to Silane residue).
-
Observation: No immediate reaction usually occurs with neutral alcohol.[1]
-
-
Activation: Add a catalytic amount of dilute base (e.g., 1 mL of 5% NaOH) or a spatula tip of solid
.[1]-
Reaction:
-
Visual: Look for bubbling (
gas).
-
-
Completion: Allow the mixture to sit in the hood for 2-4 hours or until bubbling ceases.
-
Final Disposal: The resulting mixture is now a standard Halogenated Organic Solvent Waste . It can be poured into the main halogenated waste carboy.[1]
Emergency Response: Spills
Scenario: A 100 mL bottle drops and shatters in the aisle.
-
Evacuate & Ventilate:
-
Immediate area evacuation (15 ft radius).
-
Eliminate ignition sources (Flash Point ~40°C).
-
-
PPE Upgrade:
-
Absorb & Neutralize:
-
Collection:
References & Validation
-
PubChem. Compound Summary: Dimethyl(pentafluorophenyl)silane (CAS 13888-77-2).[1] National Library of Medicine.[1] Link
-
ChemicalBook. Dimethyl(pentafluorophenyl)silane MSDS & Properties.Link
-
Gelest, Inc. Silane Handling and Safety: Hydrosilanes.[1] (General guidance on Si-H reactivity). Link
-
EHS Guidelines. Disposal of Fluorinated Organic Compounds. (Standard protocol for HF-generating waste streams).
Sources
- 1. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
- 2. mcfenvironmental.com [mcfenvironmental.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chembk.com [chembk.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. DIMETHYL(PENTAFLUOROPHENYL)SILANE | 13888-77-2 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling (Pentafluorophenyl)dimethylsilane
Topic: Personal Protective Equipment & Handling Guide for (Pentafluorophenyl)dimethylsilane CAS: 13888-77-2 (Hydride form) Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Process Chemists, EHS Officers
Executive Safety Summary: The "Silent" Hazards
As a Senior Application Scientist, I often see researchers treat silanes as generic organic solvents. This is a critical error with (Pentafluorophenyl)dimethylsilane . Unlike standard silanes, the electron-withdrawing pentafluorophenyl ring (
Three Non-Negotiable Hazards:
-
Hidden Hydrogen Evolution: This compound contains a silicon-hydride (Si-H) bond. Upon contact with bases, protic solvents, or even moisture on rough surfaces, it can release hydrogen gas (
). In a closed waste container, this pressurization is a bomb threat. -
Fluorine-Specific Toxicity: While not a chlorosilane (releasing HCl), the combustion or thermal decomposition of this molecule releases Hydrogen Fluoride (HF) . Standard organic fire procedures are insufficient if they do not account for HF vapor.
-
Permeation Risks: The aromatic fluorocarbon motif allows this molecule to permeate standard nitrile gloves faster than aliphatic silanes.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "blue nitrile" gloves for all tasks. Use this task-based matrix to select the correct barrier.
| PPE Component | Standard Operation (Microliter syringe transfer) | High-Risk Operation (Bulk transfer, spill cleanup, quenching) | Scientific Rationale |
| Gloves (Primary) | Double Nitrile (min. 5 mil outer, 4 mil inner) | Silver Shield / Laminate (under outer nitrile) | Fluorinated aromatics degrade nitrile. Double gloving provides a "sacrificial" outer layer. Laminate is the only material with >4hr breakthrough time. |
| Gloves (Secondary) | Change immediately upon splash.[1][2][3] | Viton® (if dexterity allows) | Viton offers superior resistance to aromatics compared to Butyl or Neoprene. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses are insufficient. Si-H compounds are reducing agents; splashes can cause immediate corneal opacity. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Respirator with OV/AG Cartridge | In spill scenarios, protection against organic vapors (OV) and acid gases (AG - potential HF) is required. |
| Body Protection | Flame-Resistant (FR) Lab Coat | FR Lab Coat + Chemical Apron | Flammable liquid (Flash Point ~40-60°C). Synthetic clothing (polyester) is prohibited due to melt risk. |
Operational Protocol: Handling & Transfer
The Golden Rule: Treat (Pentafluorophenyl)dimethylsilane as strictly air- and moisture-sensitive.
A. Equipment Preparation
-
Glassware: Flame-dried under vacuum. Surface moisture will catalyze hydrolysis and
evolution. -
Atmosphere: Argon or Nitrogen. (Argon is preferred due to higher density, blanketing the liquid).
-
Syringes: Glass or solvent-resistant plastic. Avoid rubber plungers which may swell.
B. Transfer Workflow (Schlenk Line)
Figure 1: Inert atmosphere transfer workflow. Note the "Vent Needle" step is crucial to prevent vacuum lock which can draw air back into the bottle.
Quenching & Disposal Protocol
CRITICAL WARNING: Never dispose of active Si-H compounds directly into solvent waste drums. The accumulation of
The "Safe Quench" System
You must chemically destroy the Si-H bond before disposal. The
-
Dilution: Dilute the residual silane 1:10 in an inert solvent (Hexane or Toluene).
-
Primary Quench (Alcoholysis):
-
Secondary Quench (Base - Optional but Thorough):
-
If no bubbling occurs with IPA, add 5% NaOH/Methanol dropwise.
-
Caution: This reaction is vigorous. Ensure open ventilation.
-
-
Disposal:
-
Once off-gassing ceases, check pH (should be neutral/basic).
-
Tag as "Halogenated Organic Waste" (due to Fluorine content).
-
Do NOT tag as "Flammable only". The fluorine content requires specific incineration scrubbers.
-
Figure 2: Decision tree for safe quenching of fluorinated hydrosilanes.
Emergency Response: Spills & Exposure
Spill Cleanup (< 50 mL)
-
Evacuate the immediate area.
-
Ventilation: Maximize fume hood draw.
-
Absorb: Use Vermiculite or dry sand. Do not use paper towels (high surface area + flammability = fire risk).
-
Deactivate: Treat the absorbed material with 5% sodium carbonate solution (slowly) in a fume hood to kill the Si-H bond.
First Aid
-
Skin Contact: Wash with soap and water for 15 minutes. Note: If the material contained chlorosilane impurities (common in synthesis), treat for potential acid burns.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—silanes can bond to corneal tissue.
References
-
Gelest, Inc. Silanes and Silicones: Handling and Safety. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: Dimethyl(pentafluorophenyl)silane. CAS 13888-77-2.[7] Retrieved from
- American Chemical Society (ACS).Safe Handling of Organosilanes. ACS Chemical Health & Safety.
-
University of Pennsylvania EHRS. Glove Compatibility Charts for Aromatic Solvents. Retrieved from
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. Electrifying synthesis of organosilicon compounds – from electrosynthesis to electrocatalysis - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02713E [pubs.rsc.org]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. usascientific.com [usascientific.com]
- 7. DIMETHYL(PENTAFLUOROPHENYL)SILANE | 13888-77-2 [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
